D-Glucono-1,5-lactone-1-13C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10O6 |
|---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-one |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1/i6+1 |
InChI Key |
PHOQVHQSTUBQQK-CEBRVEKZSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([13C](=O)O1)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(=O)O1)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to D-Glucono-1,5-lactone-1-¹³C: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental methodologies related to D-Glucono-1,5-lactone-1-¹³C. This isotopically labeled compound serves as a crucial tracer in metabolic studies, offering insights into various biochemical pathways.
Chemical Properties and Structure
D-Glucono-1,5-lactone-1-¹³C is a stable isotope-labeled derivative of D-glucono-1,5-lactone, where the carbon atom at the C1 position is the ¹³C isotope.[1] It is a cyclic ester, or lactone, of D-gluconic acid.[1][2] In its pure form, it is a white to off-white, odorless, crystalline solid.[1]
One of the most critical chemical properties of D-Glucono-1,5-lactone is its hydrolysis in aqueous solutions. It readily hydrolyzes to form an equilibrium mixture of D-gluconic acid and its δ- and γ-lactones.[3] This hydrolysis is accelerated by heat and high pH. Initially, a solution of D-Glucono-1,5-lactone has a sweet taste, which transitions to sweet-sour and eventually sour as the concentration of D-gluconic acid increases.
Quantitative Data Summary
The following table summarizes the key quantitative chemical and physical properties of D-Glucono-1,5-lactone and its ¹³C-labeled form.
| Property | Value | Reference |
| Molecular Formula | C₅¹³CH₁₀O₆ | |
| Molecular Weight | 179.13 g/mol | |
| Appearance | White to Off-White Solid | |
| Melting Point | 150-152 °C (decomposition) | |
| Solubility in Water | 59 g / 100 mL (room temperature) | |
| Solubility in Ethanol | 1 g / 100 mL | |
| Solubility | Soluble in DMSO and Water | |
| InChI Key | PHOQVHQSTUBQQK-SQOUGZDYSA-N | |
| CAS Number (unlabeled) | 90-80-2 |
Chemical Structure
The chemical structure of D-Glucono-1,5-lactone consists of a six-membered ring containing five carbon atoms and one oxygen atom. The ¹³C label in D-Glucono-1,5-lactone-1-¹³C is located at the C1 position, which is the carbonyl carbon of the lactone ring.
Caption: Chemical structure of D-Glucono-1,5-lactone-1-¹³C.
Experimental Protocols
This section details the methodologies for the synthesis and analysis of D-Glucono-1,5-lactone-1-¹³C.
Synthesis of D-Glucono-1,5-lactone-1-¹³C
The synthesis of D-Glucono-1,5-lactone-1-¹³C is typically achieved through the oxidation of D-glucose-1-¹³C. Both chemical and enzymatic methods can be employed.
This method utilizes the enzyme glucose oxidase to catalyze the oxidation of D-glucose-1-¹³C.
Materials:
-
D-glucose-1-¹³C
-
Glucose oxidase (GOX)
-
Catalase
-
Phosphate buffered saline (PBS), pH 7.4
-
Deionized water
Protocol:
-
Prepare a solution of D-glucose-1-¹³C in PBS buffer at the desired concentration (e.g., 1 mM).
-
Add glucose oxidase to the stirred glucose solution at room temperature. The reaction leads to the formation of D-glucono-1,5-lactone-1-¹³C and hydrogen peroxide.
-
To remove the hydrogen peroxide byproduct, which can inhibit the enzyme, add catalase to the reaction mixture. Catalase will decompose hydrogen peroxide into water and oxygen.
-
Monitor the reaction progress by measuring the consumption of oxygen or the formation of the lactone using analytical techniques such as HPLC.
-
Once the reaction is complete, the enzyme can be denatured and removed by methods such as heat treatment followed by centrifugation or ultrafiltration.
-
The resulting solution contains D-Glucono-1,5-lactone-1-¹³C, which can be purified by crystallization or chromatography.
Caption: Workflow for the enzymatic synthesis of D-Glucono-1,5-lactone-1-¹³C.
Analytical Methods
Accurate analysis of D-Glucono-1,5-lactone-1-¹³C is crucial for its application in metabolic studies. The following are key analytical techniques.
HPLC is used for the quantification and purity assessment of D-Glucono-1,5-lactone.
Instrumentation:
-
HPLC system with a Charged Aerosol Detector (CAD) or a Refractive Index Detector (RID).
-
Thermo Hypersil Gold Aq column (250 mm × 4.6 mm, 5 µm) or equivalent.
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (9:1 v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
CAD Nebulization Temperature: 50 °C.
-
CAD Carrier Gas Pressure: 427.5 kPa.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
¹³C NMR is a powerful tool for confirming the position of the isotopic label and for structural elucidation.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
Acquisition Parameters (General):
-
Pulse Program: A standard ¹³C observe pulse sequence with proton decoupling.
-
Solvent: DMSO-d₆.
-
Purity: 99%.
-
For quantitative analysis, a longer relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the carbon nuclei should be used to ensure full relaxation and accurate integration.
Expected ¹³C Chemical Shifts (in D₂O, referenced to DSS):
-
C1: ~181.23 ppm
-
C5: ~73.86 ppm
-
C6: ~65.30 ppm (Note: Chemical shifts can vary slightly depending on the solvent and other experimental conditions).
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of D-Glucono-1,5-lactone-1-¹³C.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of the sample in a solvent compatible with ESI-MS (e.g., acetonitrile/water with 0.1% formic acid).
-
Infuse the sample directly into the mass spectrometer or inject it via an LC system.
Expected Mass:
-
The exact mass of the [M+H]⁺ ion for C₅¹³CH₁₀O₆ is approximately 179.051 g/mol . The high-resolution measurement will confirm the elemental composition.
Application in Metabolic Flux Analysis
D-Glucono-1,5-lactone-1-¹³C is a valuable tracer for metabolic flux analysis (MFA), particularly for studying the pentose phosphate pathway (PPP). The ¹³C label at the C1 position allows for the tracking of carbon atoms as they are metabolized through various pathways.
Caption: General workflow for a ¹³C-based metabolic flux analysis experiment.
By feeding cells with D-glucose-1-¹³C, which is then converted to D-Glucono-1,5-lactone-1-¹³C and enters the PPP, researchers can measure the isotopic enrichment in downstream metabolites. This information, combined with computational modeling, allows for the quantification of the rates (fluxes) of reactions within the metabolic network.
Safety and Handling
D-Glucono-1,5-lactone is generally recognized as safe (GRAS) for use in food. For laboratory use, standard safety precautions should be followed. It may be irritating to the eyes and skin. It is recommended to wear appropriate personal protective equipment, including gloves and safety glasses, when handling the compound.
This technical guide provides a foundational understanding of D-Glucono-1,5-lactone-1-¹³C for its effective use in research and development. The provided protocols are intended as a starting point and may require optimization based on specific experimental goals and available instrumentation.
References
An In-depth Technical Guide to the Synthesis and Purification of D-Glucono-1,5-lactone-1-¹³C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of D-Glucono-1,5-lactone-1-¹³C, a crucial isotopically labeled compound for metabolic research and drug development. This document details the primary synthetic pathways, purification protocols, and analytical methods for this molecule.
Introduction
D-Glucono-1,5-lactone, a cyclic ester of D-gluconic acid, and its isotopically labeled forms are invaluable tools in metabolic studies.[1] The incorporation of a carbon-13 (¹³C) isotope at the C1 position allows for the precise tracking of the lactone and its metabolic products through various biochemical pathways, such as the pentose phosphate pathway, using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS).[1] This guide focuses on the synthesis of D-Glucono-1,5-lactone specifically labeled at the C1 position (D-Glucono-1,5-lactone-1-¹³C), starting from its corresponding labeled precursor, D-glucose-1-¹³C.
Synthesis of D-Glucono-1,5-lactone-1-¹³C
The synthesis of D-Glucono-1,5-lactone-1-¹³C is a two-step process that begins with the oxidation of D-glucose-1-¹³C to D-gluconic acid-1-¹³C, followed by the intramolecular cyclization (lactonization) of the acid to form the desired lactone. Two primary methods for the initial oxidation step are widely employed: chemical oxidation and enzymatic oxidation.
Chemical Synthesis Pathway
A common and effective method for the chemical oxidation of D-glucose-1-¹³C is the use of bromine water. This method selectively oxidizes the aldehyde group at the C1 position to a carboxylic acid.
Enzymatic Synthesis Pathway
An alternative, highly specific, and often higher-yielding method involves the use of the enzyme glucose oxidase. This enzyme catalyzes the oxidation of D-glucose-1-¹³C to D-gluconic acid-1-¹³C in the presence of oxygen.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis and purification of D-Glucono-1,5-lactone-1-¹³C.
Chemical Oxidation of D-Glucose-1-¹³C
This protocol is adapted from the established method for the synthesis of the 6-¹³C labeled analogue.[1]
-
Dissolution: Dissolve D-glucose-1-¹³C in distilled water to create a concentrated solution.
-
pH Adjustment: Adjust the pH of the solution to between 4 and 5 using a suitable buffer.
-
Oxidation: Slowly add bromine water to the stirred solution at a temperature of 25-30°C. The reaction is typically allowed to proceed for 12-24 hours.
-
Quenching: Neutralize any excess bromine with a solution of sodium bisulfite.
-
Purification of D-Gluconic Acid-1-¹³C: The resulting D-gluconic acid-1-¹³C can be purified from inorganic salts using ion-exchange chromatography.
Enzymatic Oxidation of D-Glucose-1-¹³C
This protocol utilizes glucose oxidase for a highly specific oxidation.[1]
-
Enzyme Immobilization (Optional but Recommended): Immobilize glucose oxidase on a solid support, such as chitosan beads, to facilitate reuse and reduce costs.
-
Reaction Setup: Prepare a buffered solution of D-glucose-1-¹³C at a physiological pH (7.0-7.5).
-
Enzymatic Reaction: Introduce the immobilized or free glucose oxidase to the glucose solution and maintain the temperature at 37°C while sparging with oxygen.
-
Enzyme Removal: If using immobilized enzyme, simply filter to remove the beads. If using free enzyme, denaturation and precipitation followed by filtration or dialysis may be necessary.
Lactonization of D-Gluconic Acid-1-¹³C
The cyclization of D-gluconic acid-1-¹³C to the δ-lactone is pH-dependent and can be achieved under anhydrous conditions.[1]
-
Solvent Exchange: After purification, concentrate the aqueous solution of D-gluconic acid-1-¹³C under reduced pressure. Redissolve the residue in an anhydrous solvent such as ethanol or acetone.
-
Heating: Heat the solution to 60-70°C for 2-4 hours to drive the lactonization process.
-
Purification: Remove any residual acid through vacuum distillation or by crystallization from a suitable solvent like ethyl acetate.
Purification of D-Glucono-1,5-lactone-1-¹³C
The primary method for purifying D-Glucono-1,5-lactone is crystallization.
Crystallization Protocol
-
Concentration: Concentrate the solution containing D-Glucono-1,5-lactone-1-¹³C under reduced pressure to create a supersaturated solution.
-
Seeding: Introduce a small seed crystal of unlabeled D-Glucono-1,5-lactone to initiate crystallization.
-
Cooling: Slowly cool the solution to promote the growth of large, well-formed crystals. The crystallization process may take up to 48 hours.
-
Isolation and Washing: Collect the crystals by filtration and wash them with a small amount of ice-cold water or another appropriate solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to yield the final, purified product.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of ¹³C-labeled D-Glucono-1,5-lactone based on available literature for analogous labeled compounds.
| Synthesis Step | Method | Reagents/Conditions | Yield (%) | Purity (%) |
| Oxidation | Chemical | Bromine Water, pH 4-5, 25-30°C, 12-24h | 85-92 | - |
| Oxidation | Enzymatic | Glucose Oxidase, O₂, pH 7.0-7.5, 37°C | >95 | - |
| Lactonization | Thermal | Anhydrous Ethanol/Acetone, 60-70°C, 2-4h | 75-85 | - |
| Overall | Chemical | - | ~64-78 | 97-99 |
| Overall | Enzymatic | - | ~71-81 | 99-99.5 |
Analytical Characterization
To confirm the identity, purity, and isotopic enrichment of the synthesized D-Glucono-1,5-lactone-1-¹³C, several analytical techniques are employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C-NMR is a definitive method to verify the position and enrichment of the ¹³C label. By comparing the spectrum of the labeled compound to that of an unlabeled standard, a significant enhancement of the signal corresponding to the C1 carbon will be observed, confirming the successful incorporation of the isotope.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the labeled compound (179.13 g/mol for the 1-¹³C variant) and to quantify the isotopic purity by analyzing the [M+H]⁺ ion cluster.
Purity Assessment
The chemical purity of the final product can be determined by methods such as High-Performance Liquid Chromatography (HPLC) with UV detection or by a neutralization back-titration to quantify the active lactone content.
Logical Workflow for Synthesis and Purification
The overall process for producing pure D-Glucono-1,5-lactone-1-¹³C can be visualized as a sequential workflow.
Conclusion
The synthesis and purification of D-Glucono-1,5-lactone-1-¹³C can be achieved through well-established chemical or enzymatic oxidation methods followed by lactonization and crystallization. While the enzymatic route generally offers higher yields and purity, the chemical method provides a viable alternative. Careful control of reaction conditions and rigorous purification are essential to obtain a high-quality product suitable for sensitive metabolic research and drug development applications. The analytical techniques outlined are crucial for the validation of the final product's identity, purity, and isotopic enrichment.
References
Stability and Storage of D-Glucono-1,5-lactone-1-13C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for D-Glucono-1,5-lactone, with a focus on its isotopically labeled form, D-Glucono-1,5-lactone-1-13C. The stability of this compound is critical for its use in metabolic studies, drug development, and as an analytical tracer. The information presented herein is based on available scientific literature for the unlabeled compound, which is expected to be a very close surrogate for the 1-13C labeled version in terms of chemical stability.
Core Concepts: Stability Profile
The primary stability concern for D-Glucono-1,5-lactone (GDL) is its hydrolysis in aqueous solutions. GDL, a cyclic ester of D-gluconic acid, undergoes a reversible ring-opening reaction in the presence of water to form D-gluconic acid. This reaction is influenced by several factors, including pH, temperature, and concentration.
In solution, an equilibrium is established between the lactone form and the open-chain carboxylic acid form. Furthermore, the 1,5-lactone (δ-lactone) can also isomerize to the more thermodynamically stable 1,4-lactone (γ-lactone), which also exists in equilibrium with gluconic acid. The rate of hydrolysis is significantly increased by heat and higher pH conditions.
Recommended Storage Conditions
To ensure the integrity and purity of solid this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool environment, at room temperature or below.
-
Moisture: Keep in a dry place, as the compound is moisture-sensitive and will hydrolyze upon contact with water.
-
Atmosphere: Store in a well-ventilated area. For long-term storage, consider storing under an inert atmosphere, such as nitrogen, to minimize exposure to moisture and air.
-
Container: Keep the container tightly closed.
-
Incompatibilities: Store away from strong oxidizing agents and strong bases, as they can accelerate degradation.
Quantitative Stability Data
The rate of hydrolysis of D-Glucono-1,5-lactone is dependent on pH and temperature. The following tables summarize the available kinetic data for the hydrolysis of the unlabeled compound.
Table 1: Hydrolysis Rate Constants of D-Glucono-1,5-lactone at 25°C
| pH | Rate Constant (k) | Method |
| 4.5 | Not specified | pH-static |
| 4.75 | Not specified | pH-static |
| 6.25 | Not specified | pH-static |
| 7.25 | Not specified | pH-static |
| 7.75 | Not specified | pH-static |
| 8.5 | Not specified | pH-static |
| Water | 4.59 x 10⁻⁵ s⁻¹ | pH-static |
| OH⁻ | 2.76 x 10³ M⁻¹s⁻¹ | pH-static |
Table 2: Activation Energies for the Hydrolysis of D-Glucono-1,5-lactone
| Catalysis | Activation Energy (Ea/R) |
| Water | 7360 K⁻¹ |
| Hydroxide Ion | 8880 K⁻¹ |
Experimental Protocols
To assess the stability of this compound, validated analytical methods are crucial. The following are detailed protocols for HPLC and NMR-based stability studies.
Protocol 1: Stability-Indicating HPLC Method
This method is designed to separate and quantify D-Glucono-1,5-lactone from its primary degradant, D-gluconic acid.
1. Apparatus and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a Charged Aerosol Detector (CAD) or Pulsed Amperometric Detector (PAD).
-
Thermo Hypersil Gold Aq column (250 mm × 4.6 mm, 5 µm) or equivalent.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
-
D-Gluconic acid reference standard.
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (9:1 v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector (CAD): Nebulization temperature 50°C, carrier gas pressure 427.5 kPa.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound and D-gluconic acid reference standards in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-25 µg/mL).
-
Sample Solution: Prepare a solution of this compound in the desired study medium (e.g., water, buffer at a specific pH) at a known initial concentration.
4. Stability Study Procedure:
-
Store the sample solutions under the desired stress conditions (e.g., different temperatures, pH values).
-
At specified time points, withdraw an aliquot of the sample solution, dilute it with the mobile phase to fall within the calibration curve range, and inject it into the HPLC system.
-
Analyze the samples in triplicate.
5. Data Analysis:
-
Identify and quantify the peaks for D-Glucono-1,5-lactone and D-gluconic acid based on the retention times of the reference standards.
-
Calculate the percentage of D-Glucono-1,5-lactone remaining at each time point.
-
Determine the rate of degradation under the tested conditions.
Protocol 2: Quantitative NMR (qNMR) for Stability Monitoring
This protocol describes the use of ¹H NMR spectroscopy to monitor the hydrolysis of this compound over time.
1. Apparatus and Reagents:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterium oxide (D₂O).
-
Internal standard (e.g., maleic acid, DSS).
-
This compound.
2. Sample Preparation:
-
Accurately weigh a known amount of a suitable internal standard into an NMR tube.
-
Accurately weigh a known amount of this compound into the same NMR tube.
-
Add a precise volume of D₂O to the NMR tube to dissolve the solids.
-
The concentration of the analyte should be in the millimolar range (e.g., 10-50 mM).
3. NMR Acquisition Parameters:
-
Experiment: 1D ¹H NMR.
-
Solvent: D₂O.
-
Temperature: Set to the desired study temperature (e.g., 298 K).
-
Pulse Sequence: A quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest should be used to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio.
4. Stability Study Procedure:
-
Acquire an initial ¹H NMR spectrum immediately after sample preparation (t=0).
-
Store the NMR tube at the desired temperature.
-
Acquire subsequent ¹H NMR spectra at various time intervals.
5. Data Analysis:
-
Process the NMR spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to specific protons of D-Glucono-1,5-lactone and the internal standard.
-
The concentration of D-Glucono-1,5-lactone at each time point can be calculated using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * Concentration_IS where N_protons is the number of protons giving rise to the integrated signal.
-
Plot the concentration of D-Glucono-1,5-lactone versus time to determine the degradation kinetics.
Visualizations
The following diagrams illustrate the key chemical transformation and a general workflow for stability assessment.
Caption: Hydrolysis and isomerization pathway of D-Glucono-1,5-lactone in aqueous solution.
Caption: General experimental workflow for the stability assessment of this compound.
An In-depth Technical Guide to the Hydrolysis of D-Glucono-1,5-lactone-1-13C to Gluconic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical principles, quantitative data, experimental protocols, and biological significance of the hydrolysis of D-Glucono-1,5-lactone, with a specific focus on the 1-13C labeled variant.
Introduction
D-Glucono-1,5-lactone is a cyclic ester of D-gluconic acid. In aqueous solutions, it spontaneously hydrolyzes to form D-gluconic acid, establishing a pH-dependent equilibrium between the closed-ring lactone and the open-chain carboxylic acid.[1][2] The study of this hydrolysis is crucial in various fields, from food chemistry to pharmaceutical sciences. The use of isotopically labeled D-Glucono-1,5-lactone, particularly at the C1 position (D-Glucono-1,5-lactone-1-13C), offers a powerful tool for mechanistic studies, kinetic analysis, and metabolic flux analysis due to the enhanced sensitivity it provides in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3] This guide will delve into the core aspects of this reaction, providing the necessary technical details for its study and application.
Chemical Principles
The hydrolysis of D-Glucono-1,5-lactone is a reversible reaction that can proceed under uncatalyzed (neutral, acidic, or basic) conditions or be accelerated by the enzyme gluconolactonase.
Uncatalyzed Hydrolysis:
In aqueous solution, D-Glucono-1,5-lactone establishes an equilibrium with D-gluconic acid. The rate of this hydrolysis is significantly influenced by pH and temperature.[1] The reaction is subject to general acid-base catalysis.[4]
-
Neutral Conditions: The hydrolysis proceeds via the nucleophilic attack of a water molecule on the carbonyl carbon of the lactone.
-
Acidic Conditions: The reaction is catalyzed by H+ ions, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Basic Conditions: Under alkaline conditions, the hydrolysis is accelerated by the attack of the more nucleophilic hydroxide ion on the carbonyl carbon.
The equilibrium mixture in aqueous media typically consists of D-gluconic acid and both the delta (1,5) and gamma (1,4) lactones.
Enzymatic Hydrolysis:
In biological systems, the hydrolysis of the phosphorylated form, 6-phospho-D-glucono-1,5-lactone, is catalyzed by the enzyme 6-phosphogluconolactonase. This enzyme ensures the rapid and specific conversion of the δ-lactone to 6-phosphogluconate, preventing the formation of the more stable but metabolically inert γ-lactone.
Quantitative Data
The kinetics and thermodynamics of D-Glucono-1,5-lactone hydrolysis have been investigated under various conditions. The following tables summarize key quantitative data from the literature.
| pH | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference(s) |
| 3-5 | 25 | 1.31 x 10⁻⁴ - 2.26 x 10⁻⁴ | |
| 4.5 | 25 | ~4.59 x 10⁻⁵ (water catalysis) | |
| 6.4 | Not specified | 8.8 x 10⁻⁴ (phosphate buffer) | |
| 8.5 | 25 | ~2.76 x 10³ (hydroxide ion catalysis, M⁻¹s⁻¹) |
Table 1: Rate Constants for the Hydrolysis of D-Glucono-1,5-lactone
| Parameter | Value | Conditions | Reference(s) |
| Activation Energy (Ea) | 15 kcal/mol | pH 4, 20-25°C | |
| Activation Energy (Ea) | 14.6 kcal/mol | pH 4.0 | |
| Equilibrium Constant (KL) | 7.7 | 25°C, [HGH4]/[L] | |
| Deprotonation Constant (pKa) of Gluconic Acid | 3.30 ± 0.02 | Room temperature, I = 0.1 M NaClO₄ |
Table 2: Thermodynamic Data for the Hydrolysis of D-Glucono-1,5-lactone
Experimental Protocols
Monitoring the hydrolysis of this compound requires precise analytical techniques. Below are detailed protocols for 13C NMR spectroscopy and HPLC-MS.
13C NMR Spectroscopy
This method allows for the direct observation and quantification of the 13C-labeled carbon at the C1 position as it transitions from the lactone to the carboxylic acid.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., D₂O). The concentration should be chosen to provide a good signal-to-noise ratio within a reasonable acquisition time (e.g., 10-50 mM).
-
Adjust the pH of the solution to the desired value using dilute solutions of DCl or NaOD in D₂O to minimize changes in the H/D ratio.
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Solvent: D₂O
-
Temperature: Set and maintain a constant temperature (e.g., 25°C) using the spectrometer's temperature control unit.
-
Acquisition Parameters:
-
Pulse Program: A standard one-pulse 13C experiment with proton decoupling.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: Should be at least 5 times the longest T₁ of the nuclei of interest to ensure full relaxation and accurate quantification (a preliminary T₁ measurement is recommended).
-
Number of Scans: Dependent on the sample concentration, but sufficient to obtain a good signal-to-noise ratio (e.g., 128, 256, or more).
-
Data Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) and Fourier transform.
-
Phase and baseline correct the resulting spectrum.
-
Identify the 13C signals corresponding to the C1 of this compound and the C1 of gluconic acid-1-13C.
-
Integrate the respective peaks. The relative concentrations of the lactone and the acid at any given time point are proportional to their integral values.
-
Plot the concentration of the reactant (lactone) versus time to determine the reaction rate.
HPLC-MS
This technique is ideal for separating and quantifying D-Glucono-1,5-lactone and gluconic acid, especially at low concentrations.
Sample Preparation:
-
Prepare aqueous solutions of this compound at known concentrations.
-
At desired time points, quench the hydrolysis reaction by, for example, rapid freezing or acidification/basification depending on the experimental conditions.
-
Prepare a calibration curve using standards of both this compound and gluconic acid-1-13C.
-
Filter the samples through a 0.22 µm filter before injection.
HPLC Conditions:
-
Column: A column suitable for the separation of polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an appropriate ion-pairing agent. A Thermo Hypersil Gold Aq column (250 mm × 4.6 mm, 5 µm) has been used successfully.
-
Mobile Phase: A gradient of acetonitrile and water with a buffer (e.g., ammonium formate or formic acid) is commonly used for HILIC. For the specified column, a mixture of acetonitrile and water (e.g., 9:1) can be effective.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.
-
Injection Volume: 5-20 µL.
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for detecting carboxylic acids.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.
-
Detection: Selected Ion Monitoring (SIM) or Extracted Ion Chromatogram (XIC) of the [M-H]⁻ ions for both this compound and gluconic acid-1-13C.
Biological Context: The Pentose Phosphate Pathway
The hydrolysis of the phosphorylated analog, 6-phospho-D-glucono-1,5-lactone, is a critical step in the oxidative phase of the pentose phosphate pathway (PPP).
The first step of the PPP is the oxidation of glucose-6-phosphate to 6-phospho-D-glucono-1,5-lactone, catalyzed by glucose-6-phosphate dehydrogenase, with the concomitant reduction of NADP+ to NADPH. The subsequent hydrolysis of 6-phospho-D-glucono-1,5-lactone to 6-phosphogluconate is catalyzed by 6-phosphogluconolactonase . This reaction is essentially irreversible and helps to drive the flux through the oxidative PPP. The pathway is crucial for producing NADPH, which is essential for reductive biosynthesis and protecting the cell from oxidative stress, and for generating precursors for nucleotide biosynthesis.
Applications in Research and Drug Development
The study of D-Glucono-1,5-lactone hydrolysis, particularly with 13C-labeling, has several important applications:
-
Metabolic Flux Analysis (MFA): 13C-MFA is a powerful technique to quantify the rates (fluxes) of metabolic pathways. By introducing 13C-labeled substrates like [1-13C]glucose, which is converted to [1-13C]gluconolactone, researchers can trace the fate of the labeled carbon through the pentose phosphate pathway and other interconnected metabolic routes. This provides valuable insights into cellular metabolism in various physiological and pathological states, including cancer and metabolic disorders.
-
Enzyme Activity Assays: The rate of hydrolysis of D-Glucono-1,5-lactone can be used as a probe for the activity of gluconolactonase and related enzymes. The use of a 13C-labeled substrate can offer a continuous and sensitive assay method using NMR.
-
Drug Development: Understanding the stability of lactone-containing drugs is crucial for their formulation and delivery. The hydrolysis of D-Glucono-1,5-lactone serves as a model system for studying the degradation of such compounds.
This in-depth guide provides a solid foundation for researchers and professionals working with D-Glucono-1,5-lactone and its hydrolysis. The combination of chemical principles, quantitative data, and detailed experimental protocols aims to facilitate further research and application in this important area.
References
D-Glucono-1,5-lactone-1-13C: A Technical Guide to its Mechanism of Action in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action and application of D-Glucono-1,5-lactone-1-13C as a powerful tool in metabolic studies. The stable isotope label at the C1 position allows for precise tracing of its metabolic fate, providing critical insights into cellular metabolism, particularly the Pentose Phosphate Pathway (PPP). This document outlines the core principles of its use, detailed experimental methodologies, quantitative data from key studies, and the signaling pathways it helps to elucidate.
Introduction: The Role of D-Glucono-1,5-lactone in Metabolism
D-Glucono-1,5-lactone is a naturally occurring cyclic ester of D-gluconic acid.[1] In aqueous solutions, it readily hydrolyzes to form D-gluconic acid.[2] Its metabolic significance lies in its position as a key entry point into the Pentose Phosphate Pathway (PPP), a crucial metabolic route for the production of NADPH and precursors for nucleotide biosynthesis.[3][4][5] The 13C labeling at the C1 position of D-Glucono-1,5-lactone enables researchers to track the flow of this molecule through the PPP and other interconnected metabolic pathways.
The primary application of this compound, particularly its hyperpolarized form (δ-[1-13C]gluconolactone), is in the non-invasive, real-time monitoring of PPP flux in vivo using magnetic resonance spectroscopy (MRS). This has profound implications for studying diseases with altered metabolism, such as cancer.
Mechanism of Action and Metabolic Fate
The core mechanism of action of this compound as a metabolic tracer involves its enzymatic conversion and subsequent catabolism, which can be monitored through the detection of the 13C label in downstream metabolites.
In vivo, the metabolic cascade is as follows:
-
Cellular Uptake: D-Glucono-1,5-lactone enters cells, likely through glucose transporters.
-
Hydrolysis: Inside the cell, it is hydrolyzed to [1-13C]gluconate.
-
Phosphorylation: Gluconate is then phosphorylated by gluconokinase to form 6-phospho-[1-13C]gluconate.
-
Pentose Phosphate Pathway Entry: 6-phospho-[1-13C]gluconate is a direct substrate for the oxidative phase of the PPP.
-
Decarboxylation: The enzyme 6-phosphogluconate dehydrogenase catalyzes the oxidative decarboxylation of 6-phospho-[1-13C]gluconate to ribulose-5-phosphate, releasing the 13C label as [13C]carbon dioxide. In aqueous environments, this rapidly equilibrates to form [13C]bicarbonate (H13CO3-).
The detection of hyperpolarized [13C]bicarbonate by 13C MRS provides a direct measure of the flux through the oxidative PPP.
Below is a Graphviz diagram illustrating the metabolic fate of this compound.
Caption: Metabolic fate of this compound.
Quantitative Data from Metabolic Studies
The use of this compound has generated valuable quantitative data on PPP flux in various biological systems, particularly in the context of cancer.
| Model System | Condition | Measured Parameter | Fold Change / Value | Reference |
| Glioblastoma Cells (U87 and GS2) | Temozolomide (TMZ) Treatment | Ratio of [1-13C]6PG to δ-[1-13C]gluconolactone | Significant reduction | |
| Orthotopic U251 Glioblastoma Xenografts in Rats | TMZ Treatment | 6PG production from hyperpolarized δ-[1-13C]gluconolactone | Significantly reduced prior to volumetric changes | |
| Isolated Perfused Mouse Livers | H2O2-induced oxidative stress (glucose and insulin perfused) | H13CO3- production from hyperpolarized δ-[1-13C]gluconolactone | ~2-fold increase | |
| TERT or GABPB1-silenced Glioblastoma Cells | - | HP 6-phosphogluconate (6PG) production | Significantly reduced |
Experimental Protocols
Preparation and Administration of Hyperpolarized δ-[1-13C]gluconolactone for In Vivo MRS
This protocol is adapted from studies performing hyperpolarized 13C MRS.
1. Synthesis and Polarization:
-
δ-[1-13C]gluconolactone is synthesized and prepared for dynamic nuclear polarization (DNP).
-
The sample is mixed with a free radical polarizing agent (e.g., trityl radical OX063) in a suitable solvent.
-
The mixture is subjected to DNP in a polarizer at low temperature (e.g., ~1.4 K) and in a strong magnetic field (e.g., 3.35 T) with microwave irradiation.
2. Dissolution and Quality Control:
-
The hyperpolarized sample is rapidly dissolved in a superheated sterile buffer solution (e.g., Tris-based buffer) to create an injectable solution.
-
The temperature, pH, and concentration of the final solution are measured to ensure they are within physiological limits.
-
The polarization level is measured using a small aliquot of the sample in an NMR spectrometer.
3. In Vivo Administration and Data Acquisition:
-
The animal model (e.g., a rat with a tumor xenograft) is anesthetized and placed in the MRI scanner.
-
The hyperpolarized δ-[1-13C]gluconolactone solution is administered intravenously via a catheter.
-
Dynamic 13C MR spectra are acquired immediately after injection to monitor the conversion of δ-[1-13C]gluconolactone to its metabolic products in real-time.
Below is a Graphviz diagram illustrating the experimental workflow for hyperpolarized 13C MRS.
Caption: Experimental workflow for hyperpolarized 13C MRS.
13C-Metabolic Flux Analysis (MFA) using this compound and Mass Spectrometry
This protocol outlines a general approach for conducting 13C-MFA in cell culture.
1. Cell Culture and Labeling:
-
Cells of interest are cultured in a defined medium.
-
For the labeling experiment, the standard glucose in the medium is replaced with this compound at a known concentration.
-
Cells are incubated with the labeled substrate for a duration sufficient to reach isotopic steady-state.
2. Metabolite Extraction:
-
The culture medium is rapidly removed, and the cells are quenched with a cold solvent (e.g., 80% methanol) to halt metabolic activity.
-
Intracellular metabolites are extracted from the cells.
3. Analytical Measurement:
-
The extracted metabolites are analyzed by mass spectrometry (e.g., LC-MS/MS or GC-MS) to determine the mass isotopomer distributions of key metabolites in the PPP and connected pathways.
4. Computational Flux Analysis:
-
The measured mass isotopomer distributions are used as input for a computational model of cellular metabolism.
-
Software tools for 13C-MFA are used to estimate the intracellular metabolic fluxes that best reproduce the experimental labeling data.
Signaling Pathways and Regulation
The PPP is tightly regulated by cellular signaling pathways, and this compound can be used to probe the effects of these pathways on metabolic flux.
A key example is the link between Telomerase Reverse Transcriptase (TERT) and the PPP in glioblastoma.
-
TERT and PPP Flux: Studies have shown that TERT expression is associated with elevated glucose flux through the PPP.
-
Mechanism: TERT can upregulate the expression of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, and the glucose transporter GLUT1. This upregulation leads to increased production of NADPH, which is essential for antioxidant defense and reductive biosynthesis, thereby supporting tumor cell survival and proliferation.
-
Nrf2-TERT Loop: In glioma cells, a positive feedback loop between Nrf2 and TERT has been identified, where Nrf2 drives TERT expression, and TERT, in turn, regulates the PPP to maintain oxidative defense.
Below is a Graphviz diagram illustrating the TERT signaling pathway's regulation of the PPP.
Caption: TERT signaling and its regulation of the PPP.
Conclusion
This compound is a versatile and powerful tracer for investigating the Pentose Phosphate Pathway and its role in cellular metabolism. Its application, particularly in its hyperpolarized form, has opened new avenues for non-invasive, real-time metabolic imaging in preclinical and potentially clinical settings. This technical guide provides a comprehensive overview of its mechanism of action, experimental application, and the signaling context in which it provides valuable insights, making it an indispensable tool for researchers in metabolism and drug development.
References
- 1. Cell-intrinsic metabolic phenotypes identified in patients with glioblastoma, using mass spectrometry imaging of 13C-labelled glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRS of hyperpolarized substrates | The Spielman Laboratory: In Vivo MR Spectroscopy and Multinuclear Imaging | Stanford Medicine [med.stanford.edu]
- 3. Nrf2-driven TERT regulates pentose phosphate pathway in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging 6-Phosphogluconolactonase Activity in Brain Tumors In Vivo Using Hyperpolarized δ-[1-13C]gluconolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
A Technical Guide to the Isotopic Enrichment and Purity of D-Glucono-1,5-lactone-1-¹³C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, isotopic enrichment, and purity analysis of D-Glucono-1,5-lactone-1-¹³C. This isotopically labeled compound is a crucial tool in metabolic research, particularly for tracing the pentose phosphate pathway (PPP), and for use as an internal standard in clinical mass spectrometry and food analysis.[1]
Quantitative Data Summary
The isotopic enrichment and chemical purity of D-Glucono-1,5-lactone-1-¹³C are critical parameters for its use in research and development. The following tables summarize typical specifications from commercial suppliers and data reported in the literature.
Table 1: Isotopic Enrichment of D-Glucono-1,5-lactone-1-¹³C
| Parameter | Specification | Analytical Method |
| ¹³C Isotopic Enrichment at C1 | ≥ 98 atom % ¹³C | ¹³C Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS) |
Table 2: Chemical Purity of D-Glucono-1,5-lactone-1-¹³C
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥ 96% (CP) | High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) or UV, Titration |
| Appearance | White to Off-White Solid | Visual Inspection |
| Solubility | Soluble in DMSO and Water | Visual Inspection |
| Melting Point | 156-161°C | Melting Point Apparatus |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of D-Glucono-1,5-lactone-1-¹³C are provided below.
Synthesis of D-Glucono-1,5-lactone-1-¹³C
The synthesis of D-Glucono-1,5-lactone-1-¹³C is typically achieved through the enzymatic oxidation of D-Glucose-1-¹³C.
2.1.1. Experimental Workflow: Enzymatic Synthesis
Caption: Enzymatic synthesis of D-Glucono-1,5-lactone-1-¹³C.
Protocol:
-
Reaction Setup: Dissolve D-Glucose-1-¹³C in an oxygen-saturated 50 mM sodium acetate buffer (pH 5.1) at 35°C.
-
Enzymatic Reaction: Add glucose oxidase to the solution. The enzyme catalyzes the oxidation of β-D-glucose-1-¹³C to D-glucono-1,5-lactone-1-¹³C and hydrogen peroxide.[2] The lactone will hydrolyze in the aqueous solution to D-gluconic acid-1-¹³C.
-
Hydrogen Peroxide Removal: Add catalase to the reaction mixture to decompose the hydrogen peroxide byproduct into water and oxygen.
-
Purification: Purify the resulting D-gluconic acid-1-¹³C using ion-exchange chromatography to remove the enzymes and any unreacted starting material.
-
Lactonization: The purified D-gluconic acid-1-¹³C will spontaneously cyclize to form D-Glucono-1,5-lactone-1-¹³C upon concentration of the solution. Lyophilization of the purified gluconic acid solution will yield the solid lactone.
Isotopic Enrichment Analysis by ¹³C NMR
¹³C NMR spectroscopy is a primary method for determining the isotopic enrichment of ¹³C-labeled compounds.
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of D-Glucono-1,5-lactone-1-¹³C in a suitable deuterated solvent, such as D₂O, in an NMR tube. Add a known amount of an internal standard with a well-defined chemical shift if quantification is also desired.
-
Data Acquisition: Acquire a quantitative ¹³C NMR spectrum. This typically involves using a pulse sequence with a long relaxation delay (e.g., 5 times the longest T1 relaxation time of the carbon nuclei of interest) to ensure complete relaxation of the nuclei between pulses, allowing for accurate integration of the signals. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Analysis:
-
Identify the resonance corresponding to the C1 carbon of D-Glucono-1,5-lactone.
-
Integrate the area of the C1 signal.
-
To determine the isotopic enrichment, compare the integral of the C1 signal to the integral of a signal from a naturally abundant carbon in a known concentration of an internal standard or to the integrals of the other carbons in the molecule, assuming they are at natural abundance (approximately 1.1%).
-
A more direct method involves comparing the spectrum of the ¹³C-labeled compound to that of an unlabeled standard of the same concentration. The increase in the signal intensity of the C1 peak in the labeled compound relative to the unlabeled compound is proportional to the isotopic enrichment.
-
Purity Analysis by HPLC-CAD
HPLC coupled with a Charged Aerosol Detector (CAD) is a sensitive method for quantifying non-volatile compounds like D-Glucono-1,5-lactone without the need for a chromophore.
2.3.1. Experimental Workflow: HPLC Purity Analysis
Caption: HPLC-CAD workflow for purity analysis.
Protocol:
-
Chromatographic Conditions: [3]
-
Column: Thermo Hypersil Gold Aq (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (9:1, v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
CAD Nebulization Temperature: 50°C
-
CAD Carrier Gas Pressure: 427.5 kPa
-
-
Sample Preparation: Prepare a stock solution of D-Glucono-1,5-lactone-1-¹³C in the mobile phase. Create a series of dilutions to establish a calibration curve.
-
Analysis: Inject the samples onto the HPLC system.
-
Quantification: The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. A calibration curve can be used for absolute quantification against a reference standard.
Application in Metabolic Research: Tracing the Pentose Phosphate Pathway
D-Glucono-1,5-lactone-1-¹³C is a valuable tracer for studying the flux through the pentose phosphate pathway (PPP). After entering the cell, it is phosphorylated to 6-phospho-D-glucono-1,5-lactone-1-¹³C, an intermediate in the PPP.
Metabolic Fate of D-Glucono-1,5-lactone-1-¹³C in the Pentose Phosphate Pathway
Caption: Metabolic pathway of D-Glucono-1,5-lactone-1-¹³C in the PPP.
The ¹³C label at the C1 position is released as ¹³CO₂ during the oxidative decarboxylation of 6-phospho-D-gluconate-1-¹³C by 6-phosphogluconate dehydrogenase. The rate of ¹³CO₂ production can be measured to determine the flux through the oxidative branch of the PPP. This is a powerful technique for investigating metabolic changes in various physiological and pathological states, such as cancer and diabetes.[4]
References
A Technical Guide to D-Glucono-1,5-lactone-1-13C: Suppliers, Catalog Information, and Applications in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of D-Glucono-1,5-lactone-1-13C, a stable isotope-labeled compound crucial for metabolic research. This document covers commercially available sources, detailed catalog information, and its application in metabolic flux analysis, with a focus on the pentose phosphate pathway.
Supplier and Catalog Information
This compound is available from several specialized chemical suppliers. The following table summarizes the catalog information from prominent vendors to facilitate procurement for research purposes.
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight | Purity/Isotopic Enrichment | Storage |
| Pharmaffiliates | This compound | PA STI 044360 | C₅¹³CH₁₀O₆ | 179.13 | Not specified | 2-8°C Refrigerator |
| LGC Standards | This compound | TRC-G592501-25mg | C₅¹³CH₁₀O₆ | 179.13 | Not specified | Not specified |
| Omicron Biochemicals, Inc. | D-[1-¹³C]glucono-1,5-lactone | GLC-068 | ¹³CC₅H₁₀O₆ | 179.13 | Not specified | Not specified |
| Santa Cruz Biotechnology, Inc. | This compound | sc-221298 | C₅¹³CH₁₀O₆ | 179.13 | Not specified | 4°C |
| BOC Sciences | D-Glucono-1,5-lactone-[1-¹³C] | Not specified | C₅[¹³C]H₁₀O₆ | 179.13 | 98% atom ¹³C | Not specified |
Core Applications in Research
This compound is primarily utilized as a tracer in metabolic studies, particularly in ¹³C Metabolic Flux Analysis (¹³C-MFA). This technique allows for the quantitative tracking of carbon atoms through metabolic pathways, providing insights into cellular physiology and disease states.
The key application of this compound is in probing the Pentose Phosphate Pathway (PPP) . The PPP is a crucial metabolic route for the production of NADPH, essential for antioxidant defense and reductive biosynthesis, and for the synthesis of precursors for nucleotide biosynthesis.
Experimental Workflow and Signaling Pathway
The general workflow for a ¹³C metabolic flux analysis experiment using this compound involves several key stages.
Caption: General experimental workflow for ¹³C Metabolic Flux Analysis.
Upon entering the cell, D-Glucono-1,5-lactone is rapidly metabolized. The ¹³C label at the C1 position allows for the tracing of its fate through the initial steps of the pentose phosphate pathway.
Caption: Metabolic fate of this compound in the Pentose Phosphate Pathway.
Experimental Protocols
While specific protocols may vary depending on the cell type and experimental goals, a general methodology for using this compound in metabolic flux analysis is outlined below. This protocol is synthesized from established ¹³C-MFA procedures.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling and harvesting.
-
Media Preparation: Prepare the appropriate cell culture medium. For the labeling experiment, replace the standard glucose or other carbon source with D-Glucono-1,5-lactone-1-¹³C at a known concentration.
-
Labeling: When cells reach the desired confluency, replace the existing medium with the ¹³C-labeled medium. The duration of labeling required to reach isotopic steady-state should be determined empirically but is typically in the range of several hours to overnight.[1]
Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with an ice-cold quenching solution (e.g., phosphate-buffered saline).
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate at a high speed to pellet cell debris.
-
Supernatant Collection: Collect the supernatant containing the extracted metabolites.
Analytical Measurement
The isotopic labeling of metabolites is typically measured using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
-
NMR Spectroscopy:
-
Sample Preparation: Lyophilize the metabolite extract and reconstitute it in a suitable deuterated solvent (e.g., D₂O) containing an internal standard.[2][3][4]
-
Data Acquisition: Acquire ¹³C NMR spectra on a high-field NMR spectrometer. The position and intensity of the ¹³C signals provide information on the labeling pattern.[2]
-
-
Mass Spectrometry:
-
Derivatization: Metabolites are often derivatized to improve their volatility and ionization efficiency for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Data Acquisition: Analyze the samples using GC-MS or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions of key metabolites.
-
Data Analysis
-
Data Processing: Process the raw NMR or MS data to determine the relative abundance of different isotopomers for each metabolite of interest.
-
Metabolic Flux Analysis: Use specialized software (e.g., INCA, Metran) to fit the experimental labeling data to a metabolic network model. This computational analysis estimates the intracellular metabolic fluxes.
Conclusion
This compound is an invaluable tool for researchers investigating cellular metabolism. Its specific application in tracing the pentose phosphate pathway provides critical insights into cellular redox balance and nucleotide synthesis. The information and protocols provided in this guide are intended to facilitate the successful design and execution of metabolic flux analysis experiments using this powerful isotopic tracer.
References
Safety and Handling of 13C Labeled Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling procedures for 13C labeled compounds, essential tools in a wide range of scientific research, including metabolic studies, proteomics, and drug development. Unlike their radioactive counterpart, Carbon-14 (¹⁴C), Carbon-13 (¹³C) is a stable, non-radioactive isotope, a critical distinction that fundamentally shapes its safety profile and handling requirements.[1][2][3] The primary hazards associated with ¹³C labeled compounds are chemical, determined by the properties of the molecule itself rather than the isotopic label.
Core Safety Principles: Understanding the Non-Radioactive Nature
Carbon-13 is a naturally occurring stable isotope of carbon, constituting about 1.1% of all natural carbon on Earth.[3][4] Compounds labeled with ¹³C are not radioactive and do not undergo radioactive decay. This fundamental property means they do not pose a radiological hazard, and the extensive safety measures required for handling radiolabeled compounds like ¹⁴C are not necessary. The safety considerations for a ¹³C labeled compound are therefore equivalent to those of its unlabeled counterpart.
A general risk assessment for handling ¹³C labeled compounds should focus on the chemical properties of the substance. The Safety Data Sheet (SDS) for the corresponding unlabeled compound is the primary source of safety information.
Data Presentation: 13C vs. 14C Handling Comparison
The following table summarizes the key differences in the safety and handling requirements for ¹³C and ¹⁴C labeled compounds.
| Feature | 13C Labeled Compounds | 14C Labeled Compounds |
| Radioactivity | Non-radioactive, stable isotope. | Radioactive, unstable isotope. |
| Primary Hazard | Chemical toxicity of the parent compound. | Radiological hazard and chemical toxicity. |
| Shielding | Not required. | Beta shielding (e.g., Plexiglas) required. |
| Monitoring | Not required. | Regular radiation monitoring (e.g., wipe tests, Geiger counter) is mandatory. |
| Personal Protective Equipment (PPE) | Standard laboratory PPE (lab coat, gloves, safety glasses) based on chemical hazards. | Standard PPE plus additional measures for radiation protection (e.g., dosimeters). |
| Waste Disposal | Disposed of as chemical waste, following guidelines for the unlabeled compound. | Disposed of as radioactive waste, following strict regulatory protocols. |
| Storage | Stored according to the chemical stability of the compound to prevent degradation and isotopic exchange. | Stored in designated radioactive material areas with appropriate shielding and containment. |
Safe Handling and Storage Procedures
The primary goal in handling and storing ¹³C labeled compounds is to maintain their chemical and isotopic purity.
Handling:
-
Ventilation: Handle volatile or powdered compounds in a well-ventilated area or a fume hood to avoid inhalation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, as dictated by the chemical hazards of the compound.
-
Cross-Contamination: Take precautions to prevent cross-contamination with unlabeled compounds, which could dilute the isotopic enrichment.
Storage:
The optimal storage conditions for ¹³C labeled compounds depend on their physical and chemical properties. The main factors to consider are temperature, light, moisture, and oxygen.
Waste Disposal
The disposal of ¹³C labeled compounds does not require special procedures beyond those for the unlabeled chemical. The waste should be handled and disposed of in accordance with local regulations for chemical waste.
Experimental Protocols
13C labeled compounds are instrumental in a variety of experimental techniques. Below are detailed methodologies for some key applications.
13C Metabolic Flux Analysis (MFA)
This technique quantifies the rates of metabolic reactions within a cell.
Methodology:
-
Cell Culture and Isotope Labeling:
-
Culture cells to a metabolic and isotopic steady state in a defined medium.
-
Switch the cells to a medium containing the desired ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose). The concentration should be sufficient to achieve significant labeling.
-
After a defined labeling period, rapidly quench metabolism (e.g., with liquid nitrogen) and harvest the cells.
-
-
Metabolite Extraction:
-
Extract metabolites using a cold solvent mixture, typically 80% methanol.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Sample Derivatization and GC-MS Analysis:
-
Dry the metabolite extract.
-
Derivatize the metabolites to increase their volatility for gas chromatography (GC). A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Analyze the sample using GC-Mass Spectrometry (MS) to determine the mass isotopomer distributions (MIDs) of key metabolites.
-
-
Data Analysis:
-
Correct the raw MS data for the natural abundance of ¹³C.
-
Use computational software (e.g., METRAN, INCA) to estimate intracellular fluxes by fitting the experimental MIDs to a stoichiometric model of cellular metabolism.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful method for quantitative proteomics based on metabolic incorporation of "heavy" amino acids.
Methodology:
-
Adaptation Phase:
-
Culture two populations of cells. One in "light" medium containing natural amino acids (e.g., ¹²C₆-arginine) and the other in "heavy" medium where the light amino acid is replaced by its stable isotope-labeled counterpart (e.g., ¹³C₆-arginine).
-
Grow the cells for at least five cell doublings to ensure full incorporation of the heavy amino acid into the proteome.
-
-
Experimental Phase:
-
Apply the experimental treatment to one of the cell populations.
-
Combine equal numbers of cells from the light and heavy populations.
-
-
Sample Preparation and Analysis:
-
Lyse the combined cell population and extract the proteins.
-
Digest the proteins into peptides (e.g., using trypsin).
-
Analyze the peptide mixture using liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Quantify the relative abundance of proteins by comparing the signal intensities of the light and heavy peptide pairs in the mass spectra.
-
13C-Urea Breath Test
This is a non-invasive diagnostic test for Helicobacter pylori infection.
Methodology:
-
Patient Preparation:
-
The patient must fast for a specified period (typically 1-2 hours) before the test.
-
Certain medications, such as antibiotics and proton pump inhibitors, must be discontinued for a period before the test.
-
-
Baseline Breath Sample Collection:
-
The patient exhales into a collection bag to obtain a baseline breath sample.
-
-
Administration of 13C-Urea:
-
The patient ingests a solution containing a small amount of ¹³C-labeled urea.
-
-
Post-Dose Breath Sample Collection:
-
After a specific time interval (usually 15-30 minutes), a second breath sample is collected in another bag.
-
-
Analysis:
-
The ratio of ¹³CO₂ to ¹²CO₂ in the breath samples is measured using an infrared spectrophotometer or a gas isotope ratio mass spectrometer.
-
An increase in the ¹³CO₂/¹²CO₂ ratio in the post-dose sample compared to the baseline indicates the presence of H. pylori, which contains the enzyme urease that breaks down the ¹³C-urea into ¹³CO₂ and ammonia.
-
Conclusion
13C labeled compounds are invaluable and safe tools for researchers in a multitude of scientific disciplines. Their non-radioactive nature simplifies handling and disposal, with the primary safety considerations being those of the parent molecule. By following standard chemical safety protocols and the specific experimental methodologies outlined in this guide, scientists can effectively and safely leverage the power of stable isotope labeling to advance their research.
References
- 1. Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data: protocol and principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Metabolic Flux Analysis Using 13C Tracers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 13C Metabolic Flux Analysis (13C-MFA), a powerful technique for quantifying intracellular metabolic fluxes. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to design, implement, and interpret 13C-MFA experiments.
Introduction to Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a critical tool for understanding the intricate network of biochemical reactions that constitute cellular metabolism. Unlike metabolomics, which provides a snapshot of metabolite concentrations, MFA quantifies the rates of these reactions, offering a dynamic view of cellular physiology.[1][2] By tracing the path of stable isotopes, such as Carbon-13 (13C), through metabolic pathways, researchers can elucidate the contributions of different pathways to cellular bioenergetics and biosynthesis.[1][3] This quantitative understanding is invaluable for identifying metabolic bottlenecks, characterizing disease states, and discovering novel drug targets.[4]
13C-MFA has become the gold standard for flux quantification due to its ability to resolve fluxes in complex networks, including parallel pathways and cycles, which is not possible with stoichiometric models alone. The core principle involves introducing a 13C-labeled substrate (a "tracer") into a biological system and measuring the resulting isotopic labeling patterns in downstream metabolites. These labeling patterns, along with measured extracellular fluxes (e.g., nutrient uptake and product secretion rates), are then used to computationally estimate the intracellular fluxes that best explain the observed data.
The Core Principles of 13C-MFA
The fundamental concept of 13C-MFA is that the distribution of 13C isotopes in metabolic intermediates is a direct consequence of the relative activities of the metabolic pathways through which they are synthesized. Different flux distributions will result in distinct labeling patterns.
Key Concepts:
-
Isotopic Steady State: For stationary 13C-MFA, it is crucial that the system reaches an isotopic steady state, where the isotopic labeling of intracellular metabolites remains constant over time. This indicates that the labeling from the 13C tracer has fully propagated throughout the metabolic network.
-
Metabolic Steady State: This assumes that the concentrations of intracellular metabolites and the metabolic fluxes are constant over the course of the experiment.
-
Isotopomers and Mass Isotopomer Distributions (MIDs): Isotopomers are molecules that differ only in their isotopic composition. Mass spectrometry is used to measure the mass isotopomer distribution (MID) of a metabolite, which is the relative abundance of each of its isotopomers. This MID is a key piece of experimental data used for flux calculations.
There are two main approaches to 13C-MFA:
-
Stationary 13C-MFA: This is the most common approach and assumes both metabolic and isotopic steady state. It provides a time-averaged view of the metabolic fluxes.
-
Isotopically Non-stationary 13C-MFA (INST-MFA): This method analyzes the transient changes in isotopic labeling over time before reaching isotopic steady state. INST-MFA can provide additional information about flux dynamics and is particularly useful for systems where achieving isotopic steady state is challenging.
The 13C-MFA Experimental and Computational Workflow
A successful 13C-MFA study involves a carefully planned and executed workflow that integrates experimental biology with computational analysis.
Figure 1: The general workflow of a 13C Metabolic Flux Analysis experiment.
Detailed Experimental Protocols
Precise and reproducible experimental execution is paramount for generating high-quality 13C-MFA data. The following sections provide detailed methodologies for the key experimental stages.
Protocol 1: Cell Culture and Isotopic Labeling
This protocol provides a generalized procedure for adherent mammalian cells. It should be optimized for the specific cell line and experimental objectives.
Materials:
-
Appropriate cell culture vessels (e.g., 6-well plates, 10-cm dishes)
-
Standard, unlabeled cell culture medium
-
Custom 13C-labeling medium (identical to standard medium but with the primary carbon source replaced by its 13C-labeled counterpart, e.g., [U-13C6]-glucose)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
Procedure:
-
Cell Seeding and Growth: Seed cells in the appropriate culture vessels and grow them in standard, unlabeled culture medium until they reach the desired confluence (typically 70-80% for log-phase analysis).
-
Medium Switch: Aspirate the standard medium and wash the cells once with pre-warmed PBS. Immediately replace it with the custom 13C-labeling medium.
-
Isotopic Steady-State Incubation: Place the cells back into the incubator for a duration sufficient to approach isotopic steady state. This time varies significantly between cell lines and is influenced by their proliferation rate and the pool sizes of the metabolites of interest. It is often determined empirically through a time-course experiment.
Protocol 2: Metabolite Quenching and Extraction
Rapidly halting all enzymatic activity is critical to preserve the in vivo metabolic state of the cells.
Materials:
-
Cold quenching solution (e.g., 60% methanol in water, pre-chilled to -40°C or colder)
-
Cold extraction solvent (e.g., 80% methanol in water, pre-chilled to -80°C)
-
Cell scraper
-
Centrifuge capable of reaching >14,000 x g and maintaining 4°C
Procedure:
-
Quenching: Quickly aspirate the 13C-labeling medium from the culture vessel. Immediately add the cold quenching solution to the cells.
-
Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Metabolite Extraction: Centrifuge the cell suspension at high speed (e.g., 14,000 x g) for 1-2 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.
-
Solvent Evaporation: Evaporate the solvent from the metabolite extract, typically using a vacuum concentrator or a stream of nitrogen. The dried metabolite pellet can be stored at -80°C until analysis.
Protocol 3: GC-MS Analysis of 13C-Labeled Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical technique for 13C-MFA. It requires derivatization of the metabolites to make them volatile.
Materials:
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
GC-MS instrument equipped with an appropriate column (e.g., a non-polar column like DB-5ms)
Procedure:
-
Derivatization: Reconstitute the dried metabolite pellet in a derivatization agent and incubate at an elevated temperature (e.g., 60-80°C) to complete the reaction.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph separates the derivatized metabolites, which are then ionized and fragmented in the mass spectrometer.
-
Data Acquisition: The mass spectrometer detects the mass-to-charge ratio (m/z) of the resulting fragments. The data is collected in the form of mass spectra for each separated metabolite.
-
Data Processing: The raw data is processed to determine the mass isotopomer distributions (MIDs) for each metabolite of interest. This involves correcting for the natural abundance of 13C and other isotopes.
Data Presentation: Summarizing Quantitative Flux Data
Clear and concise presentation of quantitative flux data is essential for interpretation and comparison across different experimental conditions. Flux maps are often normalized to a key uptake rate, such as glucose uptake, to facilitate comparison.
Table 1: Central Carbon Metabolism Fluxes in E. coli
| Reaction | Flux (mmol/gDW/h) - Condition A | Flux (mmol/gDW/h) - Condition B |
| Glucose uptake | 10.0 ± 0.5 | 8.0 ± 0.4 |
| Glycolysis (PFK) | 7.5 ± 0.6 | 6.2 ± 0.5 |
| Pentose Phosphate Pathway (G6PDH) | 2.5 ± 0.3 | 1.8 ± 0.2 |
| TCA Cycle (CS) | 4.0 ± 0.4 | 3.1 ± 0.3 |
| Anaplerosis (PC) | 1.0 ± 0.1 | 0.8 ± 0.1 |
| Acetate secretion | 2.0 ± 0.2 | 1.5 ± 0.1 |
Data are presented as mean ± standard deviation from triplicate experiments.
Table 2: Key Metabolic Fluxes in CHO Cells in a Bioreactor
| Flux | Growth Phase (mmol/10^9 cells/day) | Production Phase (mmol/10^9 cells/day) |
| Glucose Uptake | 120 ± 10 | 80 ± 8 |
| Lactate Production | 150 ± 12 | 20 ± 5 |
| Glutamine Uptake | 25 ± 3 | 15 ± 2 |
| TCA Cycle (Citrate Synthase) | 40 ± 4 | 55 ± 6 |
| Pyruvate to Acetyl-CoA | 35 ± 3 | 50 ± 5 |
Fluxes are normalized to the cell-specific glucose uptake rate.
Table 3: Metabolic Fluxes in Cancer Cells Under Normoxia and Hypoxia
| Pathway | Relative Flux (Normoxia) | Relative Flux (Hypoxia) |
| Glycolysis | 100 | 180 ± 15 |
| Lactate Production | 85 ± 7 | 160 ± 12 |
| TCA Cycle | 50 ± 5 | 20 ± 3 |
| Pentose Phosphate Pathway | 15 ± 2 | 25 ± 3 |
| Reductive Carboxylation | 5 ± 1 | 15 ± 2 |
Fluxes are normalized to the glycolytic flux under normoxia.
Visualizing Metabolic and Signaling Pathways
Graphviz is a powerful tool for creating clear and informative diagrams of metabolic and signaling pathways. The following DOT scripts can be used to generate such diagrams.
Glycolysis Pathway with 13C Labeling
This diagram illustrates the flow of 13C atoms from uniformly labeled glucose through the glycolytic pathway.
Figure 2: Flow of 13C label through the glycolytic pathway.
PI3K/Akt/mTOR Signaling Pathway and its Influence on Metabolism
This diagram illustrates how the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation, can influence central carbon metabolism. 13C-MFA can be used to quantify the resulting changes in metabolic fluxes.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic flux analysis of CHO cells in perfusion culture by metabolite balancing and 2D [13C, 1H] COSY NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of 6-Phospho-D-glucono-1,5-lactone in the Pentose Phosphate Pathway: A Technical Guide
Abstract: The pentose phosphate pathway (PPP) is a critical metabolic route for the synthesis of nicotinamide adenine dinucleotide phosphate (NADPH) and nucleotide precursors. Central to the oxidative phase of this pathway is the intermediate 6-phospho-D-glucono-1,5-lactone. This technical guide provides an in-depth examination of its formation, enzymatic hydrolysis, and regulatory significance. We detail the kinetics of the enzymes involved, present protocols for experimental analysis, and explore the implications for drug development in oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal metabolic juncture.
Introduction to the Pentose Phosphate Pathway
The pentose phosphate pathway (PPP), also known as the phosphogluconate pathway or hexose monophosphate shunt, is a fundamental component of cellular metabolism that runs parallel to glycolysis.[1] Unlike glycolysis, the primary role of the PPP is not catabolic to produce ATP, but rather anabolic.[1] Its principal functions are twofold:
-
Generation of NADPH: The oxidative phase of the PPP is a major source of NADPH, a crucial reductant for biosynthetic reactions (e.g., fatty acid and cholesterol synthesis) and for maintaining redox homeostasis by regenerating reduced glutathione to counteract oxidative stress.[2][3]
-
Production of Pentose Precursors: The pathway produces ribose-5-phosphate (R5P), an essential building block for the synthesis of nucleotides (ATP, GTP) and nucleic acids (DNA, RNA).[4]
The PPP is divided into two distinct phases: an irreversible oxidative phase and a reversible non-oxidative phase. The entry point and committed step of the pathway is the oxidative phase, which begins with glucose-6-phosphate and centers on the formation and subsequent conversion of 6-phospho-D-glucono-1,5-lactone.
Formation and Fate of 6-Phospho-D-glucono-1,5-lactone
6-phospho-D-glucono-1,5-lactone is a key, albeit transient, intermediate in the PPP. Its metabolic journey involves precise enzymatic synthesis and rapid hydrolysis.
Enzymatic Synthesis by Glucose-6-Phosphate Dehydrogenase (G6PD)
The first committed step of the pentose phosphate pathway is the oxidation of glucose-6-phosphate at the C1 position, catalyzed by glucose-6-phosphate dehydrogenase (G6PD). This reaction is irreversible under physiological conditions and yields 6-phospho-D-glucono-1,5-lactone, an intramolecular ester or lactone. Concurrently, the first molecule of NADPH is produced as NADP+ acts as the electron acceptor.
Reaction: Glucose 6-phosphate + NADP⁺ ↔ 6-phospho-D-glucono-1,5-lactone + NADPH + H⁺
Enzymatic Hydrolysis by 6-Phosphogluconolactonase (6PGL)
The lactone intermediate is subsequently and rapidly hydrolyzed to 6-phosphogluconate by the enzyme 6-phosphogluconolactonase (PGLS or 6PGL). This enzyme exhibits high specificity for the δ-isomer of 6-phosphogluconolactone and has no activity on the γ-isomer. The catalytic mechanism is proposed to involve a critical histidine residue in the active site that facilitates a proton transfer, initiating a nucleophilic attack by a hydroxide ion at the C5 ester. This leads to the formation of a tetrahedral intermediate, followed by the elimination of the ester bond to open the ring structure.
Spontaneous Hydrolysis and Metabolic Importance
While 6-phospho-D-glucono-1,5-lactone can undergo spontaneous, non-enzymatic hydrolysis, this process is significantly slower than the enzyme-catalyzed reaction. The high efficiency of 6PGL is metabolically crucial as it prevents the accumulation of the lactone. If allowed to accumulate, this reactive intermediate can participate in non-specific, potentially toxic reactions with intracellular nucleophiles, such as the acylation of proteins. Therefore, the rapid and specific hydrolysis by 6PGL ensures the efficient flux through the PPP and maintains cellular integrity.
Regulatory Significance
The production and hydrolysis of 6-phospho-D-glucono-1,5-lactone represent a critical control point for the entire pentose phosphate pathway.
Primary Control Point of the PPP
The G6PD-catalyzed formation of the lactone is the rate-limiting step of the PPP. The primary regulatory mechanism is competitive feedback inhibition by NADPH. A high cellular ratio of NADPH to NADP+ strongly inhibits G6PD, effectively downregulating the pathway when the cell's demand for reducing equivalents is met. Conversely, when NADPH is consumed in biosynthetic reactions or antioxidant defense, the resulting increase in the NADP+ concentration allosterically stimulates G6PD, increasing flux into the PPP.
Quantitative Analysis and Enzyme Kinetics
The efficiency and regulation of the PPP are defined by the kinetic parameters of its enzymes and the concentrations of its intermediates.
Enzyme Kinetic Parameters
The Michaelis constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate.
| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference(s) |
| G6PD | Human (Normal) | Glucose-6-Phosphate | 61.2 µM | 415.5 mmol/min·mg | |
| Human (Normal) | NADP⁺ | 13.7 µM | 545.6 mmol/min·mg | ||
| L. mesenteroides | Glucose-6-Phosphate | 330 µM | - | ||
| L. mesenteroides | NADP⁺ | 11 µM | - | ||
| 6PGL | Bass Liver | 6-Phosphogluconolactone | 90 µM | - | |
| Human Hemolysate | 6-Phosphogluconolactone | >300 µM | - |
Quantification of PPP Intermediates
Measuring the intracellular concentrations of PPP metabolites is challenging due to their low abundance and chemical properties. Liquid chromatography-mass spectrometry (LC-MS) is the predominant method for accurate quantification. These methods often require derivatization to increase the hydrophobicity and volatility of the sugar phosphates for effective separation and detection.
Experimental Protocols
Protocol: Spectrophotometric Assay for 6PGL Activity
This protocol is based on a coupled enzyme assay where the product of the 6PGL reaction, 6-phosphogluconate, is used by a second enzyme, 6-phosphogluconate dehydrogenase (6PGDH), to produce a measurable amount of NADPH. The labile substrate, 6-phospho-D-glucono-1,5-lactone, is generated in situ.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrates: Glucose-6-phosphate (G6P), NADP⁺
-
Coupling Enzyme: 6-Phosphogluconate Dehydrogenase (6PGDH)
-
Substrate-Generating Enzyme: Glucose-6-Phosphate Dehydrogenase (G6PD)
-
Sample: Cell or tissue lysate containing 6PGL activity
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a microcuvette, prepare a reaction mixture containing Assay Buffer, a saturating concentration of G6P (e.g., 1 mM), and NADP⁺ (e.g., 0.5 mM).
-
Substrate Generation: Add a known amount of G6PD to the mixture. The reaction will proceed, converting G6P to 6-phospho-D-glucono-1,5-lactone and generating NADPH. Monitor the absorbance at 340 nm until the reaction plateaus, indicating the completion of substrate generation.
-
Initiate Coupled Reaction: Add the coupling enzyme, 6PGDH, to the cuvette. A slow, linear increase in absorbance at 340 nm will be observed due to the spontaneous hydrolysis of the lactone. This establishes the baseline rate.
-
Measure 6PGL Activity: Add the biological sample (lysate) containing 6PGL to the cuvette.
-
Data Acquisition: Immediately monitor the increase in absorbance at 340 nm over time. The rate of NADPH production is directly proportional to the 6PGL activity in the sample.
-
Calculation: Calculate the rate of change in absorbance (ΔAbs/min). Using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹), convert this rate into enzyme activity (µmol/min/mg protein). Correct for the baseline rate of spontaneous hydrolysis.
References
Methodological & Application
Application Notes and Protocols for D-Glucono-1,5-lactone-1-13C in Metabolic Flux Analysis of Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell, providing a detailed snapshot of cellular physiology. The pentose phosphate pathway (PPP) is a crucial metabolic route that functions in parallel to glycolysis. It is responsible for generating NADPH, a key reductant in biosynthetic processes and antioxidant defense, and for producing precursors for nucleotide biosynthesis. In many diseases, including cancer, the PPP is dysregulated. Therefore, the ability to accurately measure the flux through this pathway is of significant interest in both basic research and drug development.
D-Glucono-1,5-lactone-1-13C is a stable isotope-labeled tracer specifically designed to probe the activity of the oxidative branch of the PPP. Once taken up by the cell, it is converted to 6-phospho-D-glucono-1,5-lactone and then to 6-phospho-D-gluconate. The labeled carbon at the C1 position is subsequently released as 13CO2 in the 6-phosphogluconate dehydrogenase reaction, a key step in the oxidative PPP. By tracing the fate of the 13C label, researchers can quantify the flux through this pathway.
These application notes provide a detailed protocol for the use of this compound in metabolic flux analysis in mammalian cells, from experimental design to data analysis.
Core Concepts and Signaling Pathways
The central role of this compound in probing the pentose phosphate pathway is its entry point into this critical metabolic route. The tracer allows for a direct assessment of the oxidative arm of the PPP.
Caption: Metabolic pathway of this compound.
Experimental Workflow
A typical metabolic flux analysis experiment using this compound involves several key stages, from cell culture to mass spectrometry analysis and data interpretation.
Caption: A typical experimental workflow for 13C-MFA.
Detailed Experimental Protocols
Protocol 1: Mammalian Cell Culture and Isotope Labeling
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549, HEK293)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Culture flasks or plates
-
Custom labeling medium (glucose-free medium supplemented with dialyzed FBS and other essential nutrients)
-
This compound (sterile solution)
Procedure:
-
Cell Seeding: Seed mammalian cells in appropriate culture vessels and grow in complete medium until they reach the desired confluency (typically mid-log phase).
-
Medium Preparation: Prepare the labeling medium by supplementing the base medium with all necessary components except for the carbon source being traced. Add a defined concentration of unlabeled glucose and this compound. The optimal concentration of the tracer may need to be determined empirically but a starting point is typically in the low millimolar range.
-
Isotopic Labeling:
-
Aspirate the complete medium from the cells.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a specific duration to allow for the incorporation of the label and to reach isotopic steady state. This time can range from a few hours to over 24 hours depending on the cell line and the metabolic pathway of interest. A time-course experiment is recommended to determine the optimal labeling time.
-
Protocol 2: Metabolite Extraction
Materials:
-
Ice-cold PBS
-
Quenching solution (e.g., ice-cold 80% methanol)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Quenching:
-
Place the culture plates on ice.
-
Quickly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Add a sufficient volume of ice-cold quenching solution (e.g., 80% methanol) to the plate.
-
-
Cell Lysis and Collection:
-
Scrape the cells in the quenching solution using a cell scraper.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Extraction:
-
Vortex the tube vigorously for 1 minute.
-
Incubate on ice for 10 minutes to allow for complete extraction.
-
Centrifuge at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Collection:
-
Carefully collect the supernatant containing the extracted metabolites into a new pre-chilled tube.
-
Store the samples at -80°C until analysis.
-
Protocol 3: LC-MS/MS Analysis of Labeled Metabolites
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF).
-
An appropriate chromatography column for separating polar metabolites (e.g., HILIC or anion-exchange).
Procedure:
-
Sample Preparation: Prior to injection, samples may require further processing such as derivatization, depending on the analytical method.
-
Chromatographic Separation: Develop a chromatographic method that provides good separation of the key metabolites in the pentose phosphate pathway, including 6-phosphogluconate, ribulose-5-phosphate, and other related sugar phosphates.
-
Mass Spectrometry Detection:
-
Optimize the mass spectrometer settings for the detection of the target metabolites.
-
Use a targeted approach such as Multiple Reaction Monitoring (MRM) to quantify the different mass isotopomers of each metabolite. For each metabolite, set up transitions for the unlabeled form (M+0) and all possible 13C-labeled forms (M+1, M+2, etc.).
-
-
Data Acquisition: Acquire the data for each sample, ensuring to include quality control samples and standards.
Data Presentation and Analysis
The primary data obtained from the LC-MS/MS analysis is the mass isotopomer distribution (MID) for each metabolite of interest. This data needs to be corrected for the natural abundance of 13C.
Table 1: Representative Mass Isotopomer Distribution Data
The following table shows hypothetical, yet representative, mass isotopomer distribution data for key metabolites after labeling with this compound. The actual distributions will vary depending on the cell line and experimental conditions.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+... (%) |
| 6-Phosphogluconate | 40 | 60 | 0 | 0 |
| Ribulose-5-Phosphate | 70 | 30 | 0 | 0 |
| Fructose-6-Phosphate | 85 | 10 | 5 | 0 |
| Lactate | 95 | 5 | 0 | 0 |
Table 2: Calculated Metabolic Fluxes
From the corrected MIDs and a metabolic network model, the relative or absolute fluxes can be calculated using specialized software (e.g., INCA, Metran). The table below presents example flux data, where fluxes are normalized to the glucose uptake rate.
| Reaction | Flux (relative to Glucose Uptake) |
| Glucose Uptake | 100 |
| Glycolysis (G6P -> Pyr) | 85 |
| Pentose Phosphate Pathway (Oxidative) | 15 |
| Lactate Dehydrogenase | 70 |
| TCA Cycle | 10 |
Note: The quantitative data presented in these tables are for illustrative purposes and represent typical values observed in mammalian cancer cells. Actual experimental results will vary.
Conclusion
The use of this compound provides a targeted and effective method for quantifying the flux through the oxidative pentose phosphate pathway in mammalian cells. The protocols and guidelines presented here offer a comprehensive framework for researchers to design and execute robust metabolic flux analysis experiments. By carefully following these procedures, scientists can gain valuable insights into the metabolic reprogramming that occurs in various physiological and pathological states, potentially identifying new therapeutic targets.
Application Note: Quantitative Analysis of D-Glucono-1,5-lactone-1-13C Metabolism using 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the use of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the quantitative analysis of D-Glucono-1,5-lactone-1-13C, a stable isotope-labeled compound. The specific labeling at the C1 position allows for precise tracking and quantification of its metabolic fate, offering valuable insights for drug development and metabolic research. This document provides detailed experimental protocols for sample preparation and quantitative 13C NMR data acquisition, along with an overview of its application in studying metabolic pathways relevant to disease states such as cancer.
Introduction
D-Glucono-1,5-lactone is a cyclic ester of D-gluconic acid and an intermediate in the pentose phosphate pathway (PPP). The PPP plays a critical role in cellular metabolism by producing NADPH, for reductive biosynthesis and antioxidant defense, and precursors for nucleotide biosynthesis. Dysregulation of the PPP has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.
Stable isotope labeling with 13C at a specific atomic position provides a powerful tool for tracing the metabolic fate of molecules in biological systems.[1][2] this compound, with its enriched carbon at the lactone carbonyl position, serves as an excellent probe for monitoring PPP activity.[3] 13C NMR spectroscopy offers a robust analytical method to directly observe and quantify the labeled carbon, enabling the elucidation of metabolic fluxes and the assessment of enzyme activity.[4][5] This technique is particularly advantageous due to its ability to provide direct information about the carbon skeleton of molecules.
Application in Drug Development
The use of 13C labeled compounds is integral to modern drug development, aiding in the understanding of drug metabolism, pharmacokinetics, and mechanism of action. This compound can be utilized as a metabolic tracer to:
-
Assess Target Engagement: By monitoring the metabolism of the labeled lactone, researchers can determine if a drug candidate is effectively inhibiting enzymes within the pentose phosphate pathway.
-
Elucidate Metabolic Pathways: Tracing the 1-13C label allows for the unambiguous identification and quantification of downstream metabolites, helping to delineate complex metabolic networks.
-
Investigate Disease Metabolism: The metabolism of this compound can be compared in healthy versus diseased cells or tissues to identify metabolic reprogramming, a hallmark of many diseases including cancer.
-
High-Throughput Screening: Quantitative 13C NMR assays can be developed for screening compound libraries for their effects on specific metabolic pathways.
A significant application is the use of hyperpolarized δ-[1-13C]gluconolactone to probe the oxidative portion of the PPP. The conversion of the labeled lactone to labeled bicarbonate (H13CO3-) can be monitored in real-time, providing a dynamic measure of pathway flux.
13C NMR Data for D-Glucono-1,5-lactone
The 13C NMR spectrum of this compound will show a significantly enhanced signal for the C1 carbon compared to the natural abundance signals of the other carbons. The chemical shifts of the carbon atoms in unlabeled D-Glucono-1,5-lactone provide a reference for signal assignment.
Table 1: 13C NMR Chemical Shifts of D-Glucono-1,5-lactone
| Carbon Atom | Chemical Shift (ppm) in D₂O |
| C1 | ~175.5 |
| C5 | ~79.5 |
| C3 | ~73.5 |
| C2 | ~71.8 |
| C4 | ~69.7 |
| C6 | ~62.1 |
Note: Chemical shifts are approximate and can vary slightly based on solvent, temperature, and pH.
Experimental Protocols
Protocol 1: Sample Preparation
This protocol outlines the preparation of a sample for quantitative 13C NMR analysis.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O)
-
Internal standard (e.g., DSS for D₂O)
-
Paramagnetic relaxation agent (e.g., Chromium(III) acetylacetonate, Cr(acac)₃) (Optional)
-
High-quality 5 mm NMR tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing the Sample: Accurately weigh 10-50 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of deuterated solvent (typically 0.5-0.6 mL for a standard 5 mm NMR tube) containing a known concentration of an internal standard.
-
Dissolution: Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation.
-
Addition of Relaxation Agent (Optional): For quantitative analysis, especially when dealing with long relaxation times of quaternary carbons like C1, a paramagnetic relaxation agent can be added to shorten the T1 relaxation times and reduce the necessary relaxation delay. A stock solution of Cr(acac)₃ in the deuterated solvent can be prepared and added to the sample to a final concentration of 5-15 mM.
-
Transfer to NMR Tube: Carefully transfer the solution to a clean 5 mm NMR tube.
-
Labeling: Label the NMR tube clearly with the sample identification.
Protocol 2: Quantitative 13C NMR Data Acquisition
This protocol describes the setup of a quantitative 13C NMR experiment.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Acquisition Parameters:
| Parameter | Recommended Value | Purpose |
| Pulse Program | zgig or equivalent inverse-gated decoupling sequence | Suppresses the Nuclear Overhauser Effect (NOE) to ensure signal intensities are directly proportional to the number of nuclei. |
| Pulse Angle (Flip Angle) | 30-45° | A smaller flip angle allows for shorter relaxation delays while maintaining good signal-to-noise. |
| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing carbon (C1) | Ensures complete relaxation of all carbon nuclei between scans for accurate quantification. If a relaxation agent is used, D1 can be significantly reduced. |
| Acquisition Time (AQ) | 1-2 seconds | Determines the digital resolution of the spectrum. |
| Number of Scans (NS) | 128 or higher | Sufficient scans are needed to achieve an adequate signal-to-noise ratio, especially for detecting metabolites at low concentrations. |
| Temperature | 298 K (25 °C) | Maintain a constant temperature for reproducibility. |
Processing Parameters:
-
Apodization: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Integration: Integrate the C1 signal of this compound and any metabolite signals derived from it. The concentration can be calculated relative to the integral of the internal standard.
Data Analysis and Interpretation
The primary signal of interest in the 13C NMR spectrum of this compound will be the highly intense peak corresponding to the C1 carbon. As the compound is metabolized, new peaks corresponding to the 13C-labeled carbons in the metabolic products will appear. For instance, in the context of the pentose phosphate pathway, the appearance of a signal for 13C-labeled bicarbonate (H13CO₃⁻) would indicate flux through the oxidative branch.
Quantitative analysis involves comparing the integral of the metabolite peak to the initial integral of the this compound peak or to an internal standard of known concentration. This allows for the determination of the rate of metabolism and the concentration of the resulting products.
Visualizations
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Hyperpolarized δ-[1-13C]gluconolactone as a probe of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Mass Spectrometry Analysis of D-Glucono-1,5-lactone-1-13C Labeled Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with compounds such as D-Glucono-1,5-lactone-1-13C is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. D-Glucono-1,5-lactone is a key intermediate in the pentose phosphate pathway (PPP), a crucial metabolic route for the production of NADPH and precursors for nucleotide biosynthesis. By tracing the fate of the 13C label from D-Glucono-1,5-lactone, researchers can gain insights into the activity of the PPP and its response to various physiological and pathological conditions. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of this compound and its downstream metabolites.
Signaling Pathway: Metabolism of this compound
The 1-13C label on D-Glucono-1,5-lactone is strategically placed to probe the oxidative phase of the pentose phosphate pathway. Upon entering the cell, D-Glucono-1,5-lactone is hydrolyzed to 6-phospho-D-gluconate-1-13C. The subsequent decarboxylation of this molecule by 6-phosphogluconate dehydrogenase releases the labeled carbon as 13CO2, providing a direct measure of the oxidative PPP flux. The resulting ribulose-5-phosphate is unlabeled and can proceed through the non-oxidative phase of the PPP.
Experimental Workflow
The overall experimental workflow for tracing the metabolism of this compound involves several key steps, from cell culture and labeling to sample preparation and LC-MS/MS analysis. A well-structured workflow is critical for obtaining reproducible and accurate results.
Experimental Protocols
Cell Culture and Isotope Labeling
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Appropriate cell culture medium and supplements
-
D-(+)-Glucono-1,5-lactone-1-13C (sterile solution)
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).
-
Prepare the labeling medium by supplementing the regular culture medium with a known concentration of D-(+)-Glucono-1,5-lactone-1-13C. The final concentration will depend on the experimental goals and should be determined empirically (a starting point could be in the range of 1-5 mM).
-
Aspirate the existing medium from the cells and wash once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for the desired period. Time-course experiments are recommended to determine the optimal labeling duration.
-
Proceed immediately to metabolite quenching and extraction.
Metabolite Quenching and Extraction
Rapid quenching of metabolic activity is crucial to prevent changes in metabolite levels during sample preparation.
Materials:
-
Ice-cold 0.9% NaCl solution
-
-80°C quenching/extraction solvent (e.g., 80% methanol in water)
-
Cell scraper
-
Centrifuge capable of reaching -9°C and 15,000 x g
Procedure:
-
Place the culture plates on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold 0.9% NaCl solution.
-
Add a sufficient volume of -80°C quenching/extraction solvent to cover the cell monolayer (e.g., 1 mL for a well of a 6-well plate).
-
Incubate at -80°C for 15 minutes.
-
Scrape the cells in the quenching/extraction solvent and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol provides a starting point for the analysis of D-Glucono-1,5-lactone and its labeled counterparts. Method development and optimization are recommended for specific instrumentation.
Instrumentation:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer.
LC Conditions (HILIC):
-
Column: Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 10 mM ammonium acetate, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 85% B
-
2-12 min: Linear gradient to 30% B
-
12-15 min: Hold at 30% B
-
15.1-20 min: Return to 85% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions: The following are proposed transitions and should be optimized for the specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| D-Glucono-1,5-lactone | 177.05 | 117.03 | 15 |
| 177.05 | 87.02 | 20 | |
| This compound | 178.05 | 118.03 | 15 |
| 178.05 | 87.02 | 20 | |
| 6-Phosphogluconate | 275.02 | 96.96 (PO3-) | 25 |
| 275.02 | 78.96 (PO2-) | 35 | |
| 6-Phosphogluconate-1-13C | 276.02 | 96.96 (PO3-) | 25 |
| 276.02 | 78.96 (PO2-) | 35 |
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between different experimental conditions. The data can be presented as absolute concentrations (if using a standard curve) or as relative abundance/isotopic enrichment.
Table 1: Relative Abundance of D-Glucono-1,5-lactone and its 13C-labeled Isotopologue
| Sample Group | D-Glucono-1,5-lactone (Unlabeled) | This compound (Labeled) |
| Control (Time 0) | 1.00 ± 0.05 | 0.00 |
| Treatment A (1h) | 0.85 ± 0.07 | 0.15 ± 0.02 |
| Treatment B (1h) | 0.65 ± 0.06 | 0.35 ± 0.04 |
| Treatment A (4h) | 0.50 ± 0.04 | 0.50 ± 0.05 |
| Treatment B (4h) | 0.20 ± 0.03 | 0.80 ± 0.07 |
Values are represented as relative abundance (mean ± SD, n=3).
Table 2: Isotopic Enrichment of Pentose Phosphate Pathway Intermediates
| Sample Group | 6-Phosphogluconate-1-13C Enrichment (%) |
| Control | 0.0 ± 0.0 |
| Treatment A (1h) | 12.5 ± 1.8 |
| Treatment B (1h) | 28.7 ± 3.1 |
| Treatment A (4h) | 45.2 ± 4.5 |
| Treatment B (4h) | 75.9 ± 6.2 |
Enrichment is calculated as (Labeled / (Labeled + Unlabeled)) * 100. Values are mean ± SD, n=3.
Conclusion
The methodologies described in these application notes provide a comprehensive framework for the mass spectrometry-based analysis of this compound labeled metabolites. By carefully following these protocols and optimizing them for specific experimental needs, researchers can effectively trace the metabolic fate of this key pentose phosphate pathway intermediate, enabling a deeper understanding of cellular metabolism in health and disease.
Application Notes and Protocols for D-Glucono-1,5-lactone-1-13C as a Tracer for Pentose Phosphate Pathway Flux
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel with glycolysis. It plays a vital role in producing nicotinamide adenine dinucleotide phosphate (NADPH), a key reductant in biosynthetic processes and antioxidant defense, and in generating precursors for nucleotide biosynthesis.[1][2] Dysregulation of PPP flux has been implicated in various pathological conditions, including cancer and neurological trauma.[1][3] Consequently, the ability to accurately measure PPP flux in real-time is of significant interest in biomedical research and drug development.
D-Glucono-1,5-lactone-1-13C has emerged as a valuable tracer for monitoring the oxidative arm of the PPP (PPPox). When coupled with hyperpolarization-enhanced Nuclear Magnetic Resonance (NMR) spectroscopy, this tracer offers a non-invasive method to dynamically measure PPP flux in isolated organs and in vivo.[1] This document provides detailed application notes and protocols for utilizing this compound to probe PPP flux.
Principle of the Method
The methodology is based on the enzymatic conversion of this compound within the oxidative PPP. Upon entering the cell, D-Glucono-1,5-lactone is phosphorylated to 6-phospho-δ-[1-13C]gluconolactone. This intermediate is then metabolized by 6-phosphogluconolactonase (6PGL) and 6-phosphogluconate dehydrogenase (6PGD). The second enzymatic step, catalyzed by 6PGD, results in the release of the 13C label as hyperpolarized bicarbonate (H¹³CO₃⁻). The rate of H¹³CO₃⁻ production is directly proportional to the flux through the oxidative PPP.
Hyperpolarization of the 13C nucleus in this compound via dynamic nuclear polarization (DNP) dramatically increases the NMR signal by several orders of magnitude. This enhanced signal allows for the real-time detection of the tracer and its metabolic products, providing a dynamic window into metabolic pathway activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway and a typical experimental workflow for using hyperpolarized this compound.
Caption: Metabolic pathway of this compound.
Caption: General experimental workflow.
Quantitative Data Summary
The following table summarizes quantitative data from a study using hyperpolarized δ-[1-13C]gluconolactone in isolated perfused mouse livers to assess the impact of oxidative stress on PPP flux.
| Condition | Substrate | H₂O₂ Treatment | Normalized H¹³CO₃⁻ Production (Arbitrary Units) | Fold Change in H¹³CO₃⁻ Production |
| Control | Octanoate | No | 1.00 ± 0.15 | - |
| Oxidative Stress | Octanoate | Yes | 1.05 ± 0.20 | ~1.05 |
| Control | Glucose + Insulin | No | 1.00 ± 0.18 | - |
| Oxidative Stress | Glucose + Insulin | Yes | 2.10 ± 0.35 | ~2.0 |
Data are presented as mean ± standard error. The normalized H¹³CO₃⁻ production is relative to the control condition for each substrate.
Detailed Experimental Protocols
Preparation of Hyperpolarized δ-[1-13C]Gluconolactone
Materials:
-
δ-[1-13C]Gluconolactone
-
Water:Glycerol mixture (3:1)
-
Trityl radical (e.g., OX063) at 15 mM
-
Dynamic Nuclear Polarizer (DNP) system (e.g., Oxford HyperSense®)
Protocol:
-
Dissolve approximately 9 mg of δ-[1-13C]gluconolactone in the water:glycerol mixture containing the trityl radical.
-
Transfer the sample to the DNP polarizer.
-
Polarize the sample at approximately 1.4 K in a 3.35 T magnetic field for about 1.5 to 2 hours.
-
Rapidly dissolve the hyperpolarized sample in a pre-warmed, buffered, isotonic solution (e.g., phosphate-buffered saline, pH 7.4) immediately before injection.
Isolated Perfused Mouse Liver Protocol
Materials:
-
Male C57BL/6J mice (or other appropriate strain)
-
Anesthesia (e.g., pentobarbital)
-
Krebs-Henseleit bicarbonate buffer, gassed with 95% O₂ / 5% CO₂
-
Perfusion pump
-
Surgical instruments
-
24-gauge catheter
Protocol:
-
Anesthetize the mouse via intraperitoneal injection.
-
Perform a midline laparotomy to expose the peritoneal cavity.
-
Cannulate the portal vein with a 24-gauge catheter and immediately begin perfusion with oxygenated Krebs-Henseleit buffer at a flow rate of 3-4 mL/min to blanch the liver.
-
Cut the inferior vena cava to allow for outflow of the perfusate.
-
Carefully dissect the liver from the surrounding tissues and transfer it to a perfusion apparatus maintained at 37°C.
-
Continue the perfusion in a recirculating or flow-through manner, depending on the experimental design.
-
Allow the liver to stabilize for a period (e.g., 20-30 minutes) before introducing the hyperpolarized tracer.
-
For oxidative stress studies, introduce hydrogen peroxide (H₂O₂) into the perfusate at a low concentration (e.g., 100 µM) for a defined period before tracer injection.
Dynamic 13C NMR Spectroscopy
Materials:
-
NMR spectrometer (e.g., 14.1 T) equipped with a 13C-observe probe
-
Data acquisition software
Protocol:
-
Place the perfused liver (or other biological sample) within the NMR spectrometer.
-
Inject the dissolved hyperpolarized δ-[1-13C]gluconolactone solution into the perfusion line.
-
Immediately begin acquiring dynamic 13C NMR spectra. A typical acquisition might use a 10° pulse angle and a 2-second repetition time for a total of 60 scans.
-
Monitor the appearance and decay of the δ-[1-13C]gluconolactone peak and the emergence of the H¹³CO₃⁻ peak.
Data Analysis and Flux Calculation
-
Process the acquired free induction decays (FIDs) with appropriate software (e.g., MestReNova, MATLAB). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the peak areas for δ-[1-13C]gluconolactone and H¹³CO₃⁻ in each spectrum over the time course of the experiment.
-
The rate of H¹³CO₃⁻ production can be determined by fitting the time-course data of the H¹³CO₃⁻ peak area to a kinetic model. A simple approach is to calculate the initial rate of increase of the H¹³CO₃⁻ signal.
-
Normalize the H¹³CO₃⁻ production to the initial amount of injected hyperpolarized δ-[1-13C]gluconolactone to account for variations in polarization and injection volume.
-
The relative PPP flux can be expressed as the ratio of the rate of H¹³CO₃⁻ production to the rate of δ-[1-13C]gluconolactone consumption or as a normalized value against a control condition.
Logical Relationships and Troubleshooting
Caption: A troubleshooting guide for common issues.
Applications in Research and Drug Development
-
Cancer Metabolism: Cancer cells often exhibit increased PPP flux to support rapid proliferation and combat oxidative stress. This method can be used to screen the effects of novel anti-cancer agents on PPP activity.
-
Neurobiology: The brain is highly susceptible to oxidative damage. Measuring PPP flux can provide insights into neuroprotective mechanisms and the metabolic consequences of neurological disorders and trauma.
-
Metabolic Diseases: This technique can be applied to study alterations in hepatic glucose metabolism in conditions such as non-alcoholic fatty liver disease (NAFLD) and diabetes.
-
Toxicology: Assessing the impact of xenobiotics on the liver's antioxidant capacity by measuring changes in PPP flux.
Conclusion
The use of hyperpolarized this compound as a tracer provides a powerful and direct method for quantifying oxidative pentose phosphate pathway flux in real-time. The detailed protocols and application notes provided here offer a framework for researchers and drug development professionals to implement this advanced metabolic imaging technique in their studies. Careful experimental design and data analysis are crucial for obtaining robust and reproducible results. This approach holds significant promise for advancing our understanding of metabolic regulation in health and disease and for the development of novel therapeutic strategies.
References
- 1. karger.com [karger.com]
- 2. HYPERPOLARIZED 13C MAGNETIC RESONANCE AND ITS USE IN METABOLIC ASSESSMENT OF CULTURED CELLS AND PERFUSED ORGANS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperpolarized 13C allows a direct measure of flux through a single enzyme-catalyzed step by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hyperpolarized δ-[1-13C]gluconolactone for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperpolarized carbon-13 Magnetic Resonance Imaging (MRI) is a rapidly emerging molecular imaging modality that enables real-time, non-invasive investigation of metabolic pathways in vivo. This technique dramatically enhances the MRI signal of 13C-labeled molecules by over 10,000-fold, allowing for the detection of key metabolic conversions that are inaccessible with conventional MRI.[1] This application note focuses on the use of hyperpolarized δ-[1-13C]gluconolactone as a probe for imaging the activity of the pentose phosphate pathway (PPP).
The pentose phosphate pathway is a crucial metabolic route for generating nicotinamide adenine dinucleotide phosphate (NADPH), which is essential for maintaining redox homeostasis, and for producing precursors for nucleotide biosynthesis.[2][3][4] In many cancers, including glioblastoma, the PPP is upregulated to support rapid proliferation and combat oxidative stress.[2] Hyperpolarized δ-[1-13C]gluconolactone serves as a valuable tool to probe the activity of 6-phosphogluconolactonase (PGLS), the second enzyme in the PPP, providing insights into tumor metabolism and response to therapy.
Upon injection, hyperpolarized δ-[1-13C]gluconolactone is transported into cells, where it is converted to [1-13C]6-phosphogluconate ([1-13C]6PG) by the enzyme PGLS. The metabolic flux through this pathway can be quantified by measuring the ratio of the downstream metabolite, [1-13C]6PG, to the injected substrate, δ-[1-13C]gluconolactone. This allows for the differentiation of tumor tissue from healthy brain tissue and for the early assessment of therapeutic response.
Key Applications
-
Non-invasive in vivo imaging of pentose phosphate pathway flux: Directly measures the activity of 6-phosphogluconolactonase (PGLS).
-
Cancer metabolism research: Investigates metabolic alterations in tumors, particularly in glioblastoma.
-
Oncology drug development: Provides an early biomarker for treatment response, potentially before anatomical changes are visible.
-
Differentiating tumor from normal tissue: The increased metabolism of hyperpolarized δ-[1-13C]gluconolactone in tumors allows for their demarcation from surrounding healthy tissue.
Quantitative Data Summary
The following tables summarize key quantitative parameters for hyperpolarized δ-[1-13C]gluconolactone experiments.
Table 1: Physicochemical Properties of Hyperpolarized δ-[1-13C]gluconolactone
| Parameter | Value | Field Strength | Reference |
| T1 Relaxation Time | 31.7 ± 4.7 s | 3 T | |
| T1 Relaxation Time | 15.7 ± 0.1 s | 11.7 T | |
| Polarization Level | 14.7 ± 2.6% | 3.35 T | |
| Signal Enhancement (SNR) | 15634 ± 2600-fold | 3.35 T |
Table 2: In Vitro and In Vivo Experimental Parameters
| Parameter | In Vitro (Live Cells) | In Vivo (Rat Model) | Reference |
| Probe Concentration (Final) | 8 mM | 37.8 mM | |
| Cell/Animal Model | U87, U251, GS2 glioblastoma cells | Rats with orthotopic glioblastoma xenografts | |
| Spectrometer | 3T | 3T | |
| Imaging Sequence | Not specified | 13C 2D echo-planar spectroscopic imaging (EPSI) |
Table 3: Example of Quantified Metabolic Changes in Glioblastoma Models
| Condition | Model | Measured Ratio | Change | p-value | Reference |
| Temozolomide (TMZ) Treatment | U87 cells | [1-13C]6PG / Total [1-13C]gluconolactone | Significant decrease | p < 0.01 | |
| Temozolomide (TMZ) Treatment | GS2 cells | [1-13C]6PG / Total [1-13C]gluconolactone | Significant decrease | p < 0.001 | |
| TERT or GABPB1 Silencing | Glioblastoma cells and tumors | Hyperpolarized [1-13C]6PG | Significantly reduced compared to controls | Not specified |
Experimental Protocols
Protocol 1: Synthesis of δ-[1-13C]gluconolactone
This protocol is adapted from previously described methods.
Materials:
-
[1-13C]glucose
-
Shvo's catalyst
-
Cyclohexanone
-
Acetone
-
Argon or Nitrogen gas
-
Schlenk filter
Procedure:
-
In a flask under an inert atmosphere (argon or nitrogen), combine 1.0 g of [1-13C]glucose and 200 mg of Shvo's catalyst in 25 mL of cyclohexanone.
-
Stir the mixture at 50°C for 24 hours.
-
Cool the reaction mixture to room temperature. A precipitate will form.
-
Filter the precipitate using a Schlenk filter under an inert atmosphere.
-
Wash the precipitate with 5 mL of cyclohexanone, followed by three washes with 10 mL of acetone.
-
Dry the resulting white powder, δ-[1-13C]gluconolactone, in a stream of nitrogen.
-
Confirm the synthesis and purity by dissolving a small amount of the product in deuterated dimethyl sulfoxide (DMSO) and acquiring a 13C MR spectrum.
Protocol 2: Hyperpolarization of δ-[1-13C]gluconolactone
This protocol outlines the dynamic nuclear polarization (DNP) process.
Materials:
-
Synthesized δ-[1-13C]gluconolactone
-
Trityl radical (e.g., OX063)
-
Glycerol
-
Water
-
Phosphate-buffered saline (PBS), pH ~7.0
-
DNP polarizer (e.g., HyperSense)
Procedure:
-
Prepare a 2 M solution of δ-[1-13C]gluconolactone in a 3:1 water:glycerol mixture.
-
Add the trityl radical OX063 to the solution to a final concentration of 15 mM.
-
Place the sample in the DNP polarizer.
-
Polarize the sample at a low temperature (e.g., 1.4 K) and high magnetic field (e.g., 3.35 T) for approximately 1.5 hours.
-
After polarization, rapidly dissolve the sample in pre-heated, sterile phosphate-buffered saline (pH ~7.0). The final concentration should be adjusted for the specific experiment (e.g., 8 mM for cell studies, 37.8 mM for in vivo studies).
Protocol 3: In Vitro 13C MRS of Live Cells
This protocol describes the application of hyperpolarized δ-[1-13C]gluconolactone to live cell suspensions.
Materials:
-
Cultured glioblastoma cells (e.g., U87, U251, GS2)
-
Hyperpolarized δ-[1-13C]gluconolactone solution (8 mM)
-
NMR spectrometer with a 13C coil
Procedure:
-
Prepare a suspension of approximately 3 x 10^7 live cells in an NMR tube.
-
Add the hyperpolarized δ-[1-13C]gluconolactone solution to the cell suspension.
-
Immediately begin acquiring dynamic 13C MR spectra.
-
Example acquisition parameters: 13° flip angle, 3-second repetition time (TR) for a total of 300 seconds.
-
Process the spectra to identify and quantify the peaks for δ-[1-13C]gluconolactone and its metabolic product, [1-13C]6PG.
-
Calculate the ratio of the area under the curve (AUC) for [1-13C]6PG to the AUC for total [1-13C]gluconolactone.
Protocol 4: In Vivo 13C MRSI in a Rat Glioblastoma Model
This protocol provides a general workflow for in vivo imaging studies. Specific imaging parameters may need to be optimized for the available hardware.
Animal Preparation:
-
Anesthetize the rat (e.g., with 1-3% isoflurane in oxygen).
-
Place a catheter in the tail vein for injection of the hyperpolarized probe.
-
Position the animal in the MRI scanner on a heated water blanket to maintain body temperature.
-
Monitor vital signs (respiration, temperature, oxygen saturation) throughout the experiment.
Imaging Procedure:
-
Acquire anatomical reference images (e.g., T2-weighted fast spin-echo) to localize the tumor.
-
Inject the hyperpolarized δ-[1-13C]gluconolactone solution (e.g., 37.8 mM) via the tail vein catheter.
-
Immediately after injection, begin dynamic 13C MRSI acquisition using a 2D echo-planar spectroscopic imaging (EPSI) sequence.
-
Representative 2D EPSI Parameters (to be optimized):
-
Scanner: 3T
-
Coil: Dual-tuned 1H/13C coil
-
Field of View (FOV): e.g., 64 x 64 mm
-
Matrix Size: e.g., 16 x 16
-
Slice Thickness: e.g., 10 mm
-
Repetition Time (TR): e.g., 100-200 ms
-
Flip Angle: Optimized for signal-to-noise and preservation of magnetization.
-
Spectral Bandwidth: Sufficient to cover the chemical shifts of δ-[1-13C]gluconolactone and [1-13C]6PG.
-
-
Continue dynamic acquisition to capture the conversion of the substrate to its metabolic product.
Data Analysis:
-
Process the raw 13C MRSI data using appropriate software (e.g., SIVIC, MATLAB).
-
Perform spectral fitting to quantify the signal intensity of δ-[1-13C]gluconolactone and [1-13C]6PG in each voxel.
-
Generate metabolic maps by calculating the ratio of [1-13C]6PG to total [1-13C]gluconolactone on a voxel-by-voxel basis.
-
Overlay the metabolic maps on the anatomical MR images for visualization and region of interest (ROI) analysis.
Visualizations
Caption: Metabolic conversion of hyperpolarized δ-[1-13C]gluconolactone in the pentose phosphate pathway.
Caption: Workflow for in vivo studies using hyperpolarized δ-[1-13C]gluconolactone.
References
- 1. researchgate.net [researchgate.net]
- 2. Imaging 6-Phosphogluconolactonase Activity in Brain Tumors In Vivo Using Hyperpolarized δ-[1-13C]gluconolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging 6-Phosphogluconolactonase Activity in Brain Tumors In Vivo Using Hyperpolarized δ-[1-13C]gluconolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.stanford.edu [web.stanford.edu]
Application Notes and Protocols for D-Glucono-1,5-lactone-1-13C as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern metabolomics and quantitative analytical chemistry, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise measurements. This is particularly crucial in complex biological matrices where matrix effects, such as ion suppression or enhancement in mass spectrometry, can significantly impact data quality. D-Glucono-1,5-lactone-1-13C serves as an ideal internal standard for the quantification of D-Glucono-1,5-lactone and its hydrolytic product, gluconic acid, as well as other related polar metabolites. Its single 13C label provides a distinct mass shift, allowing for its differentiation from the endogenous analyte while maintaining nearly identical chemical and physical properties. This ensures that the internal standard experiences the same sample preparation and analytical variations as the target analyte, enabling reliable correction and accurate quantification.
D-Glucono-1,5-lactone is a key intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic pathway that plays a critical role in NADPH production and the synthesis of nucleotide precursors. Therefore, accurate quantification of this metabolite is essential for studying cellular redox status, nucleotide metabolism, and metabolic flux under various physiological and pathological conditions.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest stage of sample preparation. The ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard is then measured by a mass spectrometer. Since the analyte and the internal standard behave almost identically during extraction, derivatization, and ionization, any sample loss or variation in instrument response will affect both compounds equally. This allows for the calculation of the analyte concentration with high accuracy and precision, as the ratio of the two signals remains constant.
Applications
The use of this compound as an internal standard is applicable to a wide range of research and development areas, including:
-
Metabolic Flux Analysis: Tracing the flow of carbon through the pentose phosphate pathway and central carbon metabolism.
-
Drug Discovery and Development: Assessing the effect of drug candidates on cellular metabolism and specific metabolic pathways.
-
Clinical Diagnostics: Developing quantitative assays for biomarkers related to metabolic disorders.
-
Food Science and Quality Control: Quantifying gluconic acid and its lactone in food and beverage products.
Experimental Protocols
Sample Preparation and Extraction
This protocol is designed for the extraction of polar metabolites, including D-Glucono-1,5-lactone, from cultured cells.
Materials:
-
This compound internal standard solution (1 mg/mL in water)
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Water (LC-MS grade)
-
Chloroform (LC-MS grade), pre-chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of reaching >14,000 x g at 4°C
-
Nitrogen evaporator or centrifugal vacuum concentrator
Procedure:
-
Cell Culture: Culture cells to the desired confluency under the experimental conditions.
-
Quenching and Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol to each well (for a 6-well plate) to quench metabolic activity and scrape the cells.
-
Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution to each sample. The final concentration should be chosen to be within the linear range of the calibration curve and comparable to the expected endogenous analyte concentration.
-
Metabolite Extraction (Folch Method):
-
Add 400 µL of chloroform to the methanolic cell suspension.
-
Add 200 µL of water to create a biphasic system.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the polar (upper aqueous/methanol phase) and non-polar (lower chloroform phase) metabolites.
-
-
Collection and Drying:
-
Carefully transfer the upper polar phase containing D-Glucono-1,5-lactone to a new microcentrifuge tube.
-
Evaporate the solvent to dryness using a nitrogen evaporator or a centrifugal vacuum concentrator.
-
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
Final Centrifugation: Centrifuge the reconstituted samples at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol outlines a general method for the separation and detection of D-Glucono-1,5-lactone and its 13C-labeled internal standard using a hydrophilic interaction liquid chromatography (HILIC) coupled to a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Parameters:
| Parameter | Value |
| Column | HILIC Column (e.g., SeQuant ZIC-pHILIC, 2.1 x 100 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 10 minutes, hold at 50% B for 2 minutes, then return to 95% B and re-equilibrate for 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters (Negative Ion Mode):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| D-Glucono-1,5-lactone | 177.056 | 87.008 | 15 |
| This compound | 178.059 | 88.011 | 15 |
Note: The precursor ion for D-Glucono-1,5-lactone is the [M-H]- ion. The product ions and collision energies should be optimized for the specific instrument being used.
Data Presentation
Calibration Curve
A calibration curve should be prepared by analyzing a series of standard solutions containing known concentrations of the unlabeled analyte and a constant concentration of the this compound internal standard. The peak area ratio (analyte/internal standard) is plotted against the analyte concentration.
| Analyte Conc. (µM) | Analyte Peak Area | IS Peak Area | Peak Area Ratio |
| 0.1 | 1,520 | 150,500 | 0.010 |
| 0.5 | 7,650 | 151,200 | 0.051 |
| 1.0 | 15,300 | 150,800 | 0.101 |
| 5.0 | 75,800 | 149,900 | 0.506 |
| 10.0 | 152,100 | 150,300 | 1.012 |
| 50.0 | 760,500 | 151,000 | 5.036 |
| 100.0 | 1,515,000 | 150,700 | 10.053 |
Linearity: The calibration curve should exhibit a linear relationship with a correlation coefficient (R²) > 0.99.
Method Validation Data
Method validation is crucial to ensure the reliability of the quantitative results. Key validation parameters are summarized below.
| Parameter | Result |
| Linear Range | 0.1 - 100 µM |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µM |
| Limit of Quantification (LOQ) | 0.1 µM |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (Recovery %) | 95 - 105% |
Visualizations
Caption: General experimental workflow for quantitative analysis.
Troubleshooting & Optimization
Optimizing D-Glucono-1,5-lactone-1-13C concentration for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-Glucono-1,5-lactone-1-13C in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a stable isotope-labeled form of D-Glucono-1,5-lactone, a cyclic ester of D-gluconic acid. The carbon atom at the C1 position is replaced with a ¹³C isotope. This labeling allows the molecule to be used as a tracer in metabolic studies without altering its chemical properties.[1]
Its primary applications include:
-
Metabolic Flux Analysis (MFA): To trace the flow of carbon through metabolic pathways, particularly the pentose phosphate pathway (PPP).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C label enhances the signal in NMR studies, aiding in the investigation of metabolic pathways and enzyme kinetics.
-
Drug Development: Used as a tracer to understand the metabolic fate of drug candidates or to study the impact of drugs on specific metabolic pathways.
Q2: What is the most critical factor to consider when preparing solutions of this compound?
The most critical factor is its hydrolysis in aqueous solutions. D-Glucono-1,5-lactone spontaneously hydrolyzes to D-gluconic acid.[1][3] This reaction is dependent on pH, temperature, and time.[4] It is crucial to prepare solutions fresh before each experiment to ensure the integrity of the lactone form.
Q3: How should I store this compound?
Both the solid compound and prepared solutions should be stored under conditions that minimize degradation.
-
Solid Form: Store in a tightly sealed container at 2-8°C.
-
Aqueous Solutions: It is highly recommended to prepare solutions immediately before use. If short-term storage is necessary, keep the solution on ice to slow down hydrolysis. For longer-term storage, aliquoting and freezing at -20°C or below is an option, but repeated freeze-thaw cycles should be avoided.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the lactone | Due to the inherent instability of D-Glucono-1,5-lactone in water, the actual concentration of the lactone form may be lower than expected. Prepare fresh solutions for each experiment and keep them on ice. Consider performing a time-course experiment to understand the rate of hydrolysis under your specific experimental conditions. |
| Incorrect concentration | The optimal concentration is highly dependent on the experimental system (e.g., cell type, in vitro assay). An empirical optimization of the concentration is recommended. Start with a range informed by similar studies (e.g., with ¹³C-glucose) and perform a dose-response experiment. |
| Cellular uptake issues | Ensure that the cells or system being studied can effectively take up D-Glucono-1,5-lactone or its hydrolyzed form, D-gluconic acid. |
Issue 2: Difficulty in detecting the ¹³C label in downstream metabolites.
| Possible Cause | Troubleshooting Step |
| Insufficient concentration or incubation time | The concentration of the labeled substrate or the incubation time may not be sufficient to result in a detectable enrichment in downstream metabolites. Increase the concentration of this compound or extend the incubation period. It is important to reach an isotopic steady state for metabolic flux analysis. |
| Slow metabolic pathway | The metabolic pathway being studied may have a slow flux. Consider enriching the media with other nutrients that may enhance the activity of the pathway of interest. |
| Analytical sensitivity | The analytical method (e.g., GC-MS, NMR) may not be sensitive enough to detect the low levels of ¹³C enrichment. Optimize the parameters of your analytical instrument. For NMR, using a higher field strength magnet or a cryoprobe can improve sensitivity. |
Experimental Protocols & Data Presentation
Hydrolysis of D-Glucono-1,5-lactone
The rate of hydrolysis is significantly influenced by pH and temperature. The reaction is a first-order reaction with respect to the lactone concentration.
Table 1: Hydrolysis Rate Constants of D-Glucono-δ-lactone at 25°C
| pH | Rate Constant (k) | Reference |
| 3-5 | Independent of pH | |
| 4.5 | 4.59 x 10⁻⁵ s⁻¹ (water catalysis) | |
| 6.6 | Half-life of ~10 minutes | |
| > 6.0 | Base-catalyzed |
Enzymatic Assay for D-Gluconic Acid and D-Glucono-δ-lactone
This protocol is adapted from commercially available kits and can be used to determine the concentration of D-gluconic acid and, after alkaline hydrolysis, D-Glucono-δ-lactone. This can be useful for verifying the concentration of your prepared solutions.
Principle:
-
D-Glucono-δ-lactone is hydrolyzed to D-gluconic acid at an alkaline pH.
-
D-gluconic acid is phosphorylated by ATP in the presence of gluconate kinase.
-
The resulting D-gluconate-6-phosphate is oxidized by NADP⁺ in the presence of 6-phosphogluconate dehydrogenase, forming NADPH.
-
The increase in NADPH is measured by the change in absorbance at 340 nm.
Table 2: Recommended Concentration Range for Enzymatic Assay
| Parameter | Value | Reference |
| D-gluconic acid in cuvette | 0.8 - 50 µg | |
| Sample solution concentration | 0.08 - 0.5 g/L |
Protocol for ¹³C Metabolic Flux Analysis (MFA)
This is a generalized workflow. Specific concentrations and times will need to be optimized for your experimental system.
-
Cell Culture: Grow cells in a defined medium.
-
Labeling: Replace the medium with a medium containing a known concentration of this compound. A starting concentration in the low millimolar range (e.g., 1-10 mM) can be considered, based on studies with ¹³C-glucose.
-
Achieve Steady State: Incubate the cells for a sufficient period to achieve both metabolic and isotopic steady state. This can range from hours to days depending on the cell growth rate.
-
Metabolite Extraction: Quench metabolism rapidly and extract intracellular metabolites.
-
Analysis: Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, organic acids) using GC-MS or NMR.
-
Data Analysis: Use specialized software to calculate metabolic fluxes from the labeling data.
Visualizations
References
D-Glucono-1,5-lactone-1-13C solubility issues in aqueous media
Welcome to the technical support center for D-Glucono-1,5-lactone-1-¹³C. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this isotopically labeled compound in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly those related to its use in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of D-Glucono-1,5-lactone-1-¹³C in water?
A1: D-Glucono-1,5-lactone, and by extension its ¹³C labeled form, is freely soluble in water.[1][2][3][4] Published data indicates a high solubility, which can be summarized as follows:
| Temperature | Solubility in Water |
| 20 °C | 59 g / 100 mL[5] |
| 20 °C | 500 g / L |
| 25 °C | 590 g / L (5.9 x 10⁵ mg/L) |
Q2: I've dissolved D-Glucono-1,5-lactone-1-¹³C in water, but the pH of my solution is decreasing over time. Is this normal?
A2: Yes, this is a normal and expected behavior. D-Glucono-1,5-lactone (GDL) is a cyclic ester of D-gluconic acid. When dissolved in water, it undergoes spontaneous, non-enzymatic hydrolysis to form D-gluconic acid. This process establishes a chemical equilibrium between the lactone and the acid. The formation of gluconic acid leads to a decrease in the pH of the solution. A freshly prepared 1% aqueous solution may have a pH of around 3.6, which can drop to 2.5 within two hours.
Q3: How does temperature and pH affect the stability of my D-Glucono-1,5-lactone-1-¹³C solution?
A3: The rate of hydrolysis of D-Glucono-1,5-lactone to gluconic acid is significantly influenced by both temperature and pH. Higher temperatures and higher pH levels will accelerate the rate of hydrolysis.
Q4: Will the ¹³C label at the C1 position affect the solubility or chemical behavior of the molecule?
A4: The presence of a stable isotope like ¹³C at a single position in the molecule does not significantly alter its physical or chemical properties, including solubility. You can expect D-Glucono-1,5-lactone-1-¹³C to have the same solubility and hydrolysis characteristics as the unlabeled compound. The primary purpose of the isotopic label is for tracing and quantification in metabolic studies using techniques like mass spectrometry or NMR.
Q5: Can I prepare a stock solution of D-Glucono-1,5-lactone-1-¹³C and store it for later use?
A5: Due to its hydrolysis in aqueous solutions, it is generally recommended to prepare solutions of D-Glucono-1,5-lactone fresh before use, especially if the lactone form is the specific entity required for your experiment. If you do prepare a stock solution, be aware that it will become an equilibrium mixture of the lactone and gluconic acid. For short-term storage, refrigeration at 2-8°C can help to slow the rate of hydrolysis. For longer-term storage, aliquoting and freezing at -10°C or below is advisable.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with D-Glucono-1,5-lactone-1-¹³C.
Issue 1: Inconsistent or unexpected experimental results over time.
-
Possible Cause: The chemical composition of your aqueous solution is changing due to the hydrolysis of D-Glucono-1,5-lactone into D-gluconic acid. This can affect reaction kinetics, cellular uptake, or other pH-sensitive aspects of your experiment.
-
Troubleshooting Steps:
-
Confirm Hydrolysis: Monitor the pH of your solution over the time course of your experiment. A decreasing pH is a strong indicator of hydrolysis.
-
Prepare Fresh Solutions: Always prepare your D-Glucono-1,5-lactone-1-¹³C solution immediately before use to ensure you are starting with the lactone form.
-
Control pH: If your experimental system is sensitive to pH changes, consider using a buffered aqueous medium to maintain a stable pH. Be aware that a higher pH in the buffer may accelerate the initial hydrolysis.
-
Time-Course Analysis: If the conversion to gluconic acid is part of the process you are studying, conduct time-course analyses to correlate your experimental outcomes with the changing composition of the solution.
-
Issue 2: Difficulty dissolving the compound.
-
Possible Cause: While highly soluble in water, at very high concentrations or in complex aqueous media containing other solutes, the dissolution rate may be slower.
-
Troubleshooting Steps:
-
Gentle Warming: Slightly warming the solvent can help to increase the rate of dissolution. However, be mindful that this will also accelerate hydrolysis.
-
Sonication: Use of an ultrasonic bath can aid in the dissolution process.
-
Incremental Addition: Add the compound to the solvent in small portions while stirring continuously.
-
Issue 3: The solution has a slightly sweet, then acidic or sour taste.
-
Possible Cause: This is a known characteristic of D-Glucono-1,5-lactone solutions. The initial sweet taste is from the lactone itself, and the subsequent sourness develops as it hydrolyzes to the acidic gluconic acid.
-
Troubleshooting Steps: This is not an issue with the compound's integrity but rather an intrinsic property. No action is required unless the taste interferes with a sensory-based experiment.
Experimental Protocols
Protocol 1: Preparation of a Fresh Aqueous Solution of D-Glucono-1,5-lactone-1-¹³C
-
Materials:
-
D-Glucono-1,5-lactone-1-¹³C powder
-
High-purity water (e.g., deionized, distilled, or ultrapure)
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
-
Procedure:
-
Bring the D-Glucono-1,5-lactone-1-¹³C powder and the water to room temperature.
-
Measure the desired volume of water in the volumetric flask.
-
Place the flask on a magnetic stirrer and add the stir bar.
-
Weigh the required amount of D-Glucono-1,5-lactone-1-¹³C.
-
Slowly add the powder to the vortex of the stirring water.
-
Continue stirring until the powder is completely dissolved. This should happen rapidly.
-
If required, measure the initial pH of the solution immediately after preparation.
-
Use the solution promptly for your experiment.
-
Protocol 2: Alkaline Hydrolysis for Complete Conversion to D-Gluconate
This protocol is for experiments where the gluconate form is desired for analysis or as a standard.
-
Materials:
-
Aqueous solution of D-Glucono-1,5-lactone-1-¹³C
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
pH meter or pH test strips
-
-
Procedure:
-
Prepare an aqueous solution of D-Glucono-1,5-lactone-1-¹³C as described in Protocol 1.
-
While stirring, slowly add the NaOH solution to adjust the pH to approximately 10-11.
-
Incubate the solution at room temperature (approx. 25°C) for 10-15 minutes.
-
Monitor the pH and adjust if necessary to maintain the alkaline condition.
-
After incubation, the hydrolysis to D-gluconate will be complete. You can then adjust the pH to the desired level for your experiment or analysis.
-
Visualizations
Caption: Hydrolysis pathway of D-Glucono-1,5-lactone in aqueous media.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Correcting for Natural ¹³C Abundance in Metabolic Flux Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for natural ¹³C abundance in metabolic flux analysis (MFA).
Frequently Asked Questions (FAQs)
Q1: What is natural isotopic abundance, and why is correction necessary in ¹³C labeling experiments?
A1: Natural isotopic abundance refers to the existence of elements as a mixture of isotopes in nature. For carbon, the vast majority is ¹²C, but approximately 1.1% is the heavier stable isotope ¹³C. In stable isotope labeling experiments, the objective is to trace the incorporation of the experimentally introduced ¹³C label from a tracer into various metabolites. However, mass spectrometers detect the total ¹³C content, which includes both the tracer-derived ¹³C and the naturally present ¹³C. Therefore, correcting for this natural abundance is crucial to distinguish between the experimental label and the naturally occurring isotopes, ensuring accurate quantification of metabolic fluxes.
Q2: What is a Mass Isotopomer Distribution (MID)?
A2: A Mass Isotopomer Distribution (MID) is a vector that represents the relative abundance of all mass isotopologues of a metabolite. Mass isotopologues are molecules that differ only in the number of isotopic atoms they contain. For a metabolite with 'n' carbon atoms, there can be M+0 (no ¹³C), M+1 (one ¹³C), M+2 (two ¹³C), up to M+n (all 'n' carbons as ¹³C) isotopologues. The sum of the fractional abundances of all isotopologues in an MID is equal to 1 (or 100%).
Q3: How does the correction for natural ¹³C abundance work?
A3: The correction is typically performed using a matrix-based mathematical approach. A correction matrix is generated based on the elemental formula of the metabolite (including any derivatizing agents) and the known natural isotopic abundances of all its constituent elements (C, H, O, N, Si, etc.). This matrix is then used to mathematically remove the contribution of naturally occurring isotopes from the measured mass isotopomer distribution, yielding the true fractional enrichment from the ¹³C-labeled tracer. The fundamental equation is:
MID_measured = C * MID_corrected
Where 'C' is the correction matrix. To find the corrected distribution, the equation is rearranged to:
MID_corrected = C⁻¹ * MID_measured
Q4: What information is required to perform an accurate natural abundance correction?
A4: To perform an accurate correction, you will need:
-
The precise elemental formula of the metabolite fragment being analyzed, including any atoms from derivatizing agents.
-
The known natural isotopic abundances of all elements in the molecule.
-
The measured mass isotopomer distribution of your unlabeled control sample.
-
The measured mass isotopomer distribution of your labeled sample.
Troubleshooting Guides
Problem 1: My corrected data shows negative abundance for some isotopologues.
-
Possible Cause 1: Inaccurate background subtraction.
-
Troubleshooting: Poor background subtraction during mass spectrometry data processing can distort the measured isotopologue ratios. Re-evaluate your peak integration and background subtraction methods to ensure accuracy.[1]
-
-
Possible Cause 2: Instrumental noise.
-
Troubleshooting: High noise levels in the mass spectrometer can lead to inaccurate measurements, especially for low-abundance isotopologues. Ensure your instrument is properly tuned and that you have a sufficient signal-to-noise ratio.[1]
-
-
Possible Cause 3: Underestimation of a mass isotopomer peak.
-
Troubleshooting: If a peak in the mass spectrum is underestimated, the correction algorithm might overcompensate, resulting in negative values. Carefully review the raw spectral data for any signs of peak distortion or integration errors.
-
Problem 2: The ¹³C enrichment in my labeled samples seems too low after correction.
-
Possible Cause 1: Inefficient cellular uptake or metabolism of the ¹³C tracer.
-
Troubleshooting: Optimize the concentration of the ¹³C-labeled tracer and the incubation time in your experimental setup. Ensure the cells are healthy and metabolically active.
-
-
Possible Cause 2: Dilution from unlabeled sources.
-
Troubleshooting: The ¹³C label can be diluted by endogenous unlabeled pools of the metabolite or by other carbon sources present in the medium. Consider performing time-course experiments to understand the kinetics of label incorporation.
-
-
Possible Cause 3: Incorrect application of the natural abundance correction.
-
Troubleshooting: Double-check the elemental formula used for generating the correction matrix. Verify that you are using a validated correction method or software.
-
Problem 3: How can I validate that my natural abundance correction is working correctly?
-
Solution: A robust method for validation is to analyze an unlabeled control sample. After applying the natural abundance correction to the data from this sample, the M+0 isotopologue should be close to 100% (or 1.0), and all other isotopologues (M+1, M+2, etc.) should be close to zero.[1] Significant deviations from this expected outcome indicate a potential issue with your correction parameters or methodology.[1]
Data Presentation
Table 1: Natural Abundance of Key Isotopes in Metabolism
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | ~98.9% |
| ¹³C | ~1.1% | |
| Hydrogen | ¹H | ~99.98% |
| ²H (D) | ~0.02% | |
| Nitrogen | ¹⁴N | ~99.6% |
| ¹⁵N | ~0.4% | |
| Oxygen | ¹⁶O | ~99.76% |
| ¹⁷O | ~0.04% | |
| ¹⁸O | ~0.20% | |
| Silicon | ²⁸Si | ~92.2% |
| ²⁹Si | ~4.7% | |
| ³⁰Si | ~3.1% |
Note: These are approximate values and can vary slightly.
Experimental Protocols
Protocol: Correcting Mass Isotopomer Distributions for Natural Isotope Abundance
-
Sample Preparation and MS Analysis:
-
Culture cells in parallel with both unlabeled and ¹³C-labeled media to establish isotopic steady state.[2]
-
Harvest cells and perform metabolite extraction using a validated quenching and extraction method.
-
If necessary for your analytical method (e.g., GC-MS), derivatize the metabolites to make them volatile.
-
Analyze the samples using a mass spectrometer (e.g., GC-MS or LC-MS) to obtain the raw mass isotopomer distributions for the metabolites of interest. Collect data for both unlabeled (natural abundance) and labeled samples.
-
-
Data Extraction:
-
For each metabolite of interest, extract the ion counts or peak areas for each mass isotopologue (M+0, M+1, M+2, etc.).
-
Normalize these values to obtain the fractional abundances by dividing the intensity of each isotopologue by the sum of all isotopologue intensities for that metabolite. This normalized vector is your measured Mass Isotopomer Distribution (MID).
-
-
Correction Using a Matrix-Based Method:
-
Determine the Elemental Formula: Identify the complete elemental formula for the metabolite fragment being analyzed, including any atoms introduced by derivatization agents.
-
Construct the Correction Matrix: Use a computational tool or software (e.g., Python, R, or specialized MFA software) to generate a correction matrix. This matrix is calculated based on the elemental formula and the known natural abundances of all constituent isotopes (refer to Table 1).
-
Apply the Correction: The measured MID is a product of the correction matrix and the true, corrected MID. To find the corrected distribution, invert the correction matrix and multiply it by the measured distribution as described in the FAQ section.
-
-
Data Validation:
-
Apply the correction algorithm to your unlabeled control data. The corrected MID should show a value close to 1.0 for the M+0 isotopologue and values close to 0 for all other isotopologues.
-
Visualizations
Caption: Workflow for ¹³C Metabolic Flux Analysis and Natural Abundance Correction.
Caption: Logical relationship for natural abundance correction in MFA.
Caption: Troubleshooting workflow for negative isotopologue abundances.
References
Technical Support Center: Troubleshooting Poor Signal-to-Noise in ¹³C NMR of Labeled Compounds
Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering challenges with ¹³C NMR spectroscopy of isotopically labeled compounds. This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve issues related to poor signal-to-noise ratios (S/N) in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio in ¹³C NMR inherently lower than in ¹H NMR?
The lower signal-to-noise ratio in ¹³C NMR stems from two primary factors. First, the natural abundance of the NMR-active ¹³C isotope is only about 1.1%, while the vast majority of carbon is the NMR-inactive ¹²C isotope.[1][2][3][4][5] This scarcity of detectable nuclei results in a weaker overall signal. Second, the gyromagnetic ratio of ¹³C is approximately one-fourth that of ¹H, which further reduces its sensitivity.
Q2: How does isotopic labeling improve the S/N in ¹³C NMR?
Isotopic labeling involves synthetically enriching a molecule with ¹³C isotopes at specific or all carbon positions. This dramatically increases the concentration of NMR-active nuclei, leading to a much stronger NMR signal and a significant improvement in the signal-to-noise ratio.
Q3: Can increasing the magnetic field strength of the NMR instrument improve my S/N?
Yes, increasing the magnetic field strength generally leads to a better signal-to-noise ratio. A stronger magnetic field increases the population difference between nuclear spin states, resulting in a stronger NMR signal. Higher field strengths also lead to greater spectral dispersion, which can help resolve overlapping peaks. The sensitivity is expected to increase with the static magnetic field (B₀), with the signal-to-noise ratio potentially increasing in proportion to B₀ to the power of 7/4 in the low field limit.
Q4: What is the impact of using a cryogenic probe (CryoProbe) on my ¹³C NMR experiment?
Cryogenic probes significantly enhance the signal-to-noise ratio by cooling the detection coil and preamplifiers to very low temperatures (around 20 K). This reduction in temperature minimizes thermal noise (Johnson-Nyquist noise) from the electronics. A CryoProbe can provide a signal-to-noise enhancement of up to a factor of five compared to a conventional room temperature probe, which can translate to a reduction in experiment time by a factor of 16 to 25 for the same signal-to-noise level.
Q5: What is ¹³C-¹³C coupling and how does it affect my spectrum for a labeled compound?
¹³C-¹³C coupling is the interaction between the nuclear spins of adjacent ¹³C atoms, which causes signal splitting. This is generally not observed in unlabeled compounds due to the low probability of two ¹³C atoms being next to each other. However, in isotopically labeled molecules, this coupling is observable and provides valuable structural information about the bond connecting the labeled carbons. To minimize strong ¹³C-¹³C couplings that can broaden signals, fractional labeling (enrichment between 25% and 35%) is often employed.
Troubleshooting Guide: Low Signal-to-Noise Ratio
If you are experiencing a poor signal-to-noise ratio in your ¹³C NMR spectrum, follow this systematic troubleshooting workflow.
Caption: A step-by-step workflow for troubleshooting poor signal-to-noise in ¹³C NMR experiments.
Step 1: Issues Related to Sample Preparation
The quality of your sample is critical for a good NMR spectrum.
Problem: Low Sample Concentration
-
Possible Cause: The amount of the labeled compound is insufficient. For ¹³C NMR, a higher concentration is generally better.
-
Suggested Solution:
-
Increase the concentration of your labeled compound. For small molecules, aim for a saturated solution if possible. For proteins, a concentration of 0.3-0.5 mM is a good starting point.
-
If the sample amount is limited, use a smaller diameter NMR tube (e.g., a Shigemi tube) to increase the effective concentration within the detector coil.
-
Problem: Broad or Distorted Peaks
-
Possible Causes:
-
Poor Magnetic Field Homogeneity (Shimming): The magnetic field across the sample is not uniform.
-
Presence of Solid Particles: Suspended solids distort the magnetic field homogeneity.
-
Paramagnetic Impurities: Can cause significant line broadening.
-
High Sample Viscosity: Can lead to broader lines.
-
-
Suggested Solutions:
-
Carefully shim the magnetic field before acquiring data.
-
Filter the sample through a small plug of glass wool directly into the NMR tube to remove all solid particles.
-
Ensure all glassware is scrupulously clean to avoid paramagnetic contaminants. If metal contamination is suspected, consider treating the sample with a chelating agent like EDTA.
-
If possible, reduce viscosity by increasing the temperature or choosing a different solvent.
-
| Parameter | Recommended Value/Action | Rationale |
| Sample Concentration (Small Molecules) | As high as solubility allows; 50-100 mg in 0.6-0.7 mL is typical. | Maximizes the number of ¹³C nuclei in the detection volume. |
| Sample Concentration (Proteins) | 0.3 - 0.5 mM or higher. | Balances signal strength with the risk of aggregation. |
| Sample Filtration | Mandatory for all samples. | Removes particulates that degrade magnetic field homogeneity. |
| NMR Tube Quality | High-quality tubes rated for the spectrometer's field strength. | Poor quality tubes can make shimming difficult and result in poor lineshape. |
Step 2: Optimization of Acquisition Parameters
Fine-tuning the parameters used to acquire the NMR data is crucial for maximizing the signal-to-noise ratio.
Problem: Weak Signal Intensity
-
Possible Causes:
-
Insufficient Number of Scans (NS): Not enough signal averaging has been performed.
-
Improper Pulse Width (Flip Angle): The excitation pulse is not optimized. For carbons with long relaxation times (like quaternary carbons), a 90° pulse may be inefficient.
-
Short Relaxation Delay (D1): Incomplete relaxation of the ¹³C nuclei between scans leads to signal saturation and reduced intensity.
-
-
Suggested Solutions:
-
Increase the number of scans (NS). The signal-to-noise ratio increases with the square root of the number of scans. Doubling the scans increases S/N by a factor of about 1.4.
-
Calibrate the 90° pulse width for your specific sample and probe. For routine spectra where quantitation is not critical, using a smaller flip angle (e.g., 30° or 45°) with a shorter relaxation delay can significantly improve S/N per unit time, especially for quaternary carbons.
-
Optimize the relaxation delay (D1). A common starting point is 1-2 seconds. For quantitative results, a much longer delay of at least 5 times the longest T₁ is needed.
-
Problem: Unexpected Peak Splitting or Broadening
-
Possible Cause: Inefficient proton decoupling. If the proton channel of the probe is not properly tuned, you may see broadening or even splitting of the carbon signals.
-
Suggested Solution: Ensure that broadband proton decoupling is turned on during acquisition and that the proton channel of the probe is correctly tuned and matched.
| Parameter | Recommended Setting | Rationale & Impact on S/N |
| Number of Scans (NS) | Increase as needed. | S/N ∝ √NS. Doubling NS increases S/N by ~1.4x. |
| Pulse Width (Flip Angle) | 30° - 45° for routine spectra. Calibrated 90° for specific applications. | A smaller flip angle allows for a shorter relaxation delay, improving S/N over time, especially for slow-relaxing quaternary carbons. |
| Relaxation Delay (D1) | 1-2 seconds for routine spectra. | Balances sufficient relaxation with experiment time. Too short a delay will saturate signals and reduce intensity. |
| Acquisition Time (AQ) | 1-2 seconds. | A longer acquisition time improves digital resolution but does not directly increase S/N beyond a certain point. |
| Proton Decoupling | Use broadband decoupling (e.g., zgpg30 or zgdc30 pulse programs). | Collapses ¹H-¹³C couplings into single sharp lines and provides Nuclear Overhauser Effect (NOE) enhancement, which can boost signal intensity by up to 200%. |
Step 3: Instrument Hardware and Setup
Proper setup and maintenance of the NMR spectrometer are fundamental for optimal performance.
Caption: Logical relationship between key hardware components and their impact on signal-to-noise.
Problem: Overall Poor Sensitivity
-
Possible Cause: The NMR probe is not correctly tuned and matched for your sample and the ¹³C frequency.
-
Suggested Solution: Before every experiment, tune and match the probe for both the ¹³C (observe) and ¹H (decouple) channels. A poorly tuned probe reflects the radiofrequency power, leading to inefficient excitation and decoupling, which severely degrades the signal-to-noise ratio.
Problem: Broad, Asymmetric Lineshapes
-
Possible Cause: The magnetic field is not homogeneous across the sample volume (poor shimming).
-
Suggested Solution: Perform a careful shimming procedure on your sample. Automated shimming routines are often sufficient, but manual adjustment of the Z1 and Z2 shims can sometimes provide significant improvement.
Step 4: Advanced Sensitivity Enhancement Techniques
When standard optimization is insufficient, advanced methods can provide a significant boost in sensitivity.
-
Paramagnetic Relaxation Agents:
-
Method: Adding a small amount of a paramagnetic relaxation agent, such as Chromium(III) acetylacetonate (Cr(acac)₃) or Cu(II)EDTA, can dramatically shorten the T₁ relaxation times of ¹³C nuclei.
-
Benefit: This allows for the use of much shorter relaxation delays (D1) between scans without causing signal saturation, significantly reducing the total experiment time required to achieve a given S/N. For example, adding 10 mM Cu(II)EDTA can reduce ¹H T₁ values from ~0.8 s to as low as 60-70 ms, enabling faster signal accumulation.
-
-
Sensitivity-Enhanced 2D Experiments (e.g., HSQC):
-
Method: Instead of directly detecting the low-sensitivity ¹³C nucleus, experiments like Heteronuclear Single Quantum Coherence (HSQC) detect the much more sensitive ¹H nucleus.
-
Benefit: This approach leverages the high sensitivity of protons while still providing the chemical shift information of the attached carbons, offering a substantial sensitivity gain for protonated carbons.
-
Experimental Protocols
Protocol 1: Standard ¹³C NMR Sample Preparation
-
Weigh Sample: Weigh an appropriate amount of your labeled compound (e.g., 10-50 mg for small molecules) into a clean, dry vial.
-
Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Dissolve: Ensure the sample is completely dissolved. Gentle vortexing or sonication may be necessary.
-
Filter: Using a Pasteur pipette with a small, tight plug of glass wool, filter the solution directly into a high-quality 5 mm NMR tube. Do not use cotton wool, as it can leach impurities.
-
Cap and Clean: Cap the NMR tube securely and wipe the outside with a lint-free tissue dampened with isopropanol or acetone to remove fingerprints and dust.
-
Label: Clearly label the tube with the sample identity.
Protocol 2: Optimizing the Number of Scans (NS)
-
Initial Short Scan: Acquire a preliminary spectrum with a small number of scans (e.g., NS = 128) to assess the initial signal-to-noise ratio.
-
Estimate Required NS: The S/N improves with the square root of NS. To double the S/N, you must quadruple the number of scans (e.g., increase NS from 128 to 512).
-
Set New NS: Set the desired number of scans and start the full acquisition. Be mindful that very high numbers of scans can lead to extremely long experiment times.
Protocol 3: Basic Probe Tuning and Matching
-
Insert Sample: Insert your prepared NMR sample into the magnet.
-
Select Nucleus: In the spectrometer software, select the ¹³C nucleus for observation.
-
Access Tuning Function: Open the probe tuning and matching interface (e.g., atma on Bruker systems or a manual tuning window).
-
Adjust Tuning and Matching: Carefully adjust the tuning and matching capacitors to minimize the reflected power, typically represented by a dip in a graphical display.
-
Repeat for Decouple Channel: Repeat the process for the ¹H (decoupling) channel. Efficient decoupling is critical for sharp singlets and NOE enhancement.
References
Technical Support Center: Minimizing Background Interference in Mass Spectrometry of ¹³C Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize background interference in the mass spectrometry of ¹³C labeled metabolites.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to identify and resolve them.
Issue 1: High Background Noise Across the Entire Mass Spectrum
Symptoms:
-
The baseline of your total ion chromatogram (TIC) is significantly elevated, obscuring low-intensity peaks.[1]
-
Difficulty in distinguishing true analyte signals from the noise.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Solvents | Use fresh, high-purity, LC-MS grade solvents. Filter all solvents before use.[1] | Reduction in baseline noise. |
| Contaminated LC System | Flush the entire LC system with a series of high-purity solvents (e.g., isopropanol, acetonitrile, water).[1] | A cleaner baseline in subsequent blank runs. |
| Leaking System | Check all fittings and connections for leaks using an electronic leak detector.[1] | Elimination of air leaks, which can introduce contaminants and cause unstable spray.[1] |
| Dirty Ion Source | Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions. | Improved signal intensity and reduced background. |
| Environmental Contamination | Identify and minimize sources of volatile organic compounds (VOCs) in the lab environment. Ensure proper ventilation. | Reduction of sporadic background peaks. |
Issue 2: Specific, Recurring Background Peaks
Symptoms:
-
You observe the same interfering peaks in multiple runs, even in blank injections.
-
These peaks may have characteristic m/z values.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Plasticizer Contamination | Switch to glass or polypropylene labware. Avoid using plastic containers for long-term solvent storage. | Disappearance or significant reduction of phthalate-related peaks (e.g., m/z 149, 279, 391). |
| Polymer Contamination (PEG, PPG) | Identify and eliminate the source of the polymer (e.g., certain detergents, lubricants, or plasticware). | Removal of the characteristic repeating polymer ion series (e.g., spaced by 44 Da for PEG). |
| Siloxane Contamination | Use siloxane-free septa and avoid using silicone-based lubricants on instrument parts. | Reduction or elimination of siloxane-related peaks. |
| Detergent Residue | Thoroughly rinse all glassware with high-purity water to remove any detergent residue. | Elimination of detergent-related background ions. |
| Carryover from Previous Injections | Implement a rigorous wash cycle for the autosampler needle and injection port between samples. | Elimination of peaks corresponding to previously analyzed samples. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background interference in LC-MS analysis of ¹³C metabolites?
A1: Background interference, or chemical noise, can originate from various sources, including:
-
Solvents and Reagents: Impurities in solvents, even in high-purity grades, can contribute to background ions. Common contaminants include plasticizers leached from storage containers and breakdown products from solvent filters.
-
Sample Matrix: Complex biological matrices contain numerous endogenous compounds that can co-elute with and interfere with the detection of your ¹³C labeled metabolites, a phenomenon known as matrix effects.
-
LC System: Components of the liquid chromatography system, such as tubing, fittings, and seals, can leach contaminants into the mobile phase. Carryover from previous injections is also a common issue.
-
Laboratory Environment: Volatile organic compounds (VOCs) present in the laboratory air can be drawn into the mass spectrometer's ion source, leading to background signals.
-
Ionization Source: The ionization process itself can generate background ions, particularly in electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).
Q2: How can ¹³C labeling itself help in minimizing the impact of background interference?
A2: ¹³C labeling is a powerful tool for distinguishing true biological signals from background noise. Because the ¹³C isotope is naturally present at a low abundance (approximately 1.1%), metabolites biosynthetically enriched with ¹³C will exhibit a unique and predictable isotopic pattern. This allows for:
-
Signal Discrimination: Algorithms can be used to identify the characteristic isotopic signature of your ¹³C labeled metabolite, effectively filtering out signals that do not conform to this pattern.
-
Background Subtraction: By comparing the mass spectra of a ¹³C labeled sample with an unlabeled (or natural abundance) control, background ions that are present in both can be identified and computationally subtracted.
Q3: What are the best practices for sample preparation to reduce matrix effects?
A3: Proper sample preparation is crucial for minimizing matrix effects and reducing background interference. Key strategies include:
-
Protein Precipitation (PPT): While a simple and common method, it is often the least effective at removing matrix components.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT, but analyte recovery can be variable, especially for polar metabolites.
-
Solid-Phase Extraction (SPE): SPE, particularly mixed-mode SPE, is highly effective at removing a broad range of interfering compounds, resulting in significantly cleaner extracts and reduced matrix effects.
Q4: How can I use ¹³C-labeled internal standards to improve my results?
A4: ¹³C-labeled internal standards are the gold standard for quantitative analysis in mass spectrometry as they can effectively compensate for matrix effects and other sources of analytical variability. Since ¹³C-labeled standards have nearly identical physicochemical properties to their unlabeled counterparts, they co-elute and experience similar ionization suppression or enhancement. This allows for more accurate and precise quantification of the target ¹³C metabolite.
Q5: What data analysis strategies can be employed to minimize background interference?
A5: Several data analysis techniques can help to reduce the impact of background noise:
-
Blank Subtraction: Subtracting the signal from a blank injection (a run with no sample) from the sample chromatogram can remove consistent background ions.
-
Control Sample Background Subtraction: A more advanced technique involves subtracting the signal from a control sample (e.g., a biological matrix without the ¹³C label) from the experimental sample. This can effectively remove matrix-related interferences.
-
Dynamic Background Subtraction: Some instrument software offers real-time background subtraction, where a moving average of the background is continuously subtracted from the signal.
-
Isotopic Pattern Analysis: Specialized software can be used to specifically look for the characteristic isotopic distribution of your ¹³C labeled metabolite, ignoring signals that do not fit this pattern.
Quantitative Data Summary
Table 1: Effectiveness of Different Sample Preparation Techniques in Reducing Matrix Effects
| Sample Preparation Method | Analyte Recovery | Matrix Effect Reduction | Reference |
| Protein Precipitation (PPT) | High | Low | |
| Liquid-Liquid Extraction (LLE) | Variable (lower for polar analytes) | Moderate to High | |
| Solid-Phase Extraction (SPE) - Reversed-Phase | Good | Moderate | |
| Solid-Phase Extraction (SPE) - Mixed-Mode | Good | High |
Table 2: Impact of ¹³C-Labeled Internal Standard on Analyte Recovery
| Analyte | Matrix | Recovery without IS | Recovery with ¹³C-IS | Reference |
| Deoxynivalenol | Wheat | 29% ± 6% | 95% ± 3% | |
| Deoxynivalenol | Maize | 37% ± 5% | 99% ± 3% |
Experimental Protocols & Workflows
Protocol 1: General Workflow for Minimizing Background Interference
This protocol outlines a systematic approach to identifying and mitigating background noise in your LC-MS experiments.
Protocol 2: Decision Tree for Identifying Contaminant Sources
This decision tree provides a logical approach to pinpointing the origin of specific, recurring background peaks.
References
Technical Support Center: 13C Metabolic Flux Analysis (MFA)
Welcome to the technical support center for 13C Metabolic Flux Analysis (13C-MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental and computational aspects of achieving isotopic steady state in 13C-MFA.
Frequently Asked Questions (FAQs)
Q1: What is isotopic steady state and why is it important for 13C-MFA?
A1: Isotopic steady state is a condition where the isotopic enrichment of intracellular metabolites becomes constant over time after the introduction of a 13C-labeled substrate.[1] Standard 13C-MFA assumes that the system is at an isotopic steady state, which simplifies the mathematical modeling required to calculate metabolic fluxes.[2][3] Failure to achieve or verify isotopic steady state can lead to inaccurate flux estimations.
Q2: How can I verify that my experiment has reached isotopic steady state?
A2: The most reliable method to verify isotopic steady state is to perform a time-course experiment. This involves collecting samples at multiple time points after introducing the 13C tracer and measuring the isotopic labeling of key metabolites.[4][5] If the labeling patterns are no longer changing between the later time points, it can be concluded that isotopic steady state has been reached.
Q3: What are the common challenges in achieving isotopic steady state?
A3: Several factors can make it challenging to reach isotopic steady state:
-
Slow metabolic turnover: Pathways with slow reaction rates will take longer to reach isotopic equilibrium.
-
Large intracellular or extracellular metabolite pools: Large pools of unlabeled metabolites can significantly dilute the 13C label, prolonging the time required to reach steady state. For instance, the exchange of intracellular lactate with a large extracellular lactate pool can buffer the labeling of intracellular pyruvate.
-
Metabolic compartmentalization: In eukaryotic cells, metabolites are often distributed between different compartments (e.g., cytosol and mitochondria), which may have different turnover rates.
-
Contribution from unlabeled sources: The presence of endogenous unlabeled carbon sources can prevent metabolites from reaching full labeling enrichment.
Q4: How long should I run my labeling experiment to reach isotopic steady state?
A4: The time required to reach isotopic steady state is highly dependent on the specific cell type, metabolic pathway, and experimental conditions. For example, in cultured mammalian cells, glycolysis may reach steady state within minutes, while the TCA cycle can take several hours, and nucleotides may require 24 hours or more. It is crucial to determine this experimentally for your specific system.
Q5: What should I do if my system does not reach isotopic steady state?
A5: If achieving isotopic steady state is not feasible due to slow turnover rates or other factors, you can consider using Isotopically Non-Stationary MFA (INST-MFA). INST-MFA models the change in isotopic labeling over time and does not require the assumption of isotopic steady state. This approach can shorten experimental times and, in some cases, provide more precise flux estimates.
Troubleshooting Guides
Problem: Isotopic labeling of key metabolites is still changing at the final time point.
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Insufficient labeling time. | Extend the duration of the labeling experiment and collect samples at later time points to determine when a plateau is reached. |
| Slow turnover of specific metabolite pools. | Identify the slowly labeling metabolites. If these are critical for your flux calculations, a longer experiment is necessary. If not, you may be able to exclude them from the analysis, but this should be justified. |
| Large unlabeled intracellular or extracellular pools. | Quantify the pool sizes of key metabolites. If a large extracellular pool is exchanging with an intracellular metabolite (e.g., lactate), consider this in your model or modify the experimental setup if possible. |
| Metabolic instability. | Ensure that your cell culture is at a metabolic steady state (e.g., constant growth rate and nutrient uptake rates) during the labeling experiment. |
| System is not amenable to steady-state MFA. | If reaching a steady state is impractical, switch to an Isotopically Non-Stationary MFA (INST-MFA) approach. |
Problem: The calculated fluxes have very wide confidence intervals.
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Failure to reach isotopic steady state. | This is a major source of error. Verify steady state with a time-course experiment. If not at steady state, either extend the labeling time or use INST-MFA. |
| Insufficient labeling information from the chosen tracer. | The selected 13C tracer may not adequately label the pathways of interest. Use in silico tools to select a more informative tracer or perform parallel labeling experiments with different tracers. |
| High measurement noise. | Improve the precision of your analytical measurements (e.g., GC-MS, LC-MS). This can involve optimizing sample preparation, instrument calibration, and data processing. Perform biological and technical replicates to better estimate measurement variance. |
| Errors in the metabolic model. | A common issue is an incomplete or incorrect metabolic network model. Verify all reactions, atom transitions, and compartmentalization in your model. |
Experimental Protocols
Protocol: Verification of Isotopic Steady State
This protocol outlines the key steps to experimentally determine if your system has reached isotopic steady state.
-
Experimental Design:
-
Based on literature or preliminary data, estimate the approximate time required to reach isotopic steady state for your pathways of interest.
-
Select a series of time points for sample collection. A minimum of three time points is recommended, with at least two towards the end of the expected labeling period (e.g., for a 24-hour experiment, consider collecting at 18h, 24h, and 30h).
-
-
Cell Culture and Labeling:
-
Culture your cells under conditions that ensure metabolic steady state (e.g., exponential growth phase).
-
Switch the culture medium to one containing the 13C-labeled substrate.
-
-
Sample Collection:
-
At each designated time point, rapidly quench metabolism to halt enzymatic activity and preserve the in vivo metabolic state. This is often done using cold methanol or other quenching solutions.
-
Extract the intracellular metabolites.
-
-
Analytical Measurement:
-
Analyze the isotopic labeling patterns of key metabolites using an appropriate analytical platform, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Correct the raw data for the natural abundance of 13C.
-
For each measured metabolite, plot the fractional labeling or mass isotopomer distribution as a function of time.
-
If the labeling values are constant for the last two or more time points, the assumption of isotopic steady state is valid for those metabolites.
-
Visualizations
Caption: Workflow for verifying isotopic steady state.
Caption: Troubleshooting decision tree for non-steady state issues.
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Dealing with co-eluting compounds in LC-MS analysis of 13C labeling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dealing with co-eluting compounds in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 13C labeling experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your LC-MS analysis.
Problem: My chromatogram shows overlapping or shouldering peaks. How do I confirm if this is a co-elution issue?
Answer: Your first step is to use the mass spectrometry data to determine the nature of the overlapping peaks. Even if compounds co-elute from the LC column, the mass spectrometer can often distinguish them based on their mass-to-charge (m/z) ratio.
Initial Steps:
-
Examine the Mass Spectra: Look at the mass spectra across the entire width of the chromatographic peak. If the spectra change from the beginning to the end of the peak, it indicates that multiple compounds with different masses are eluting at the same time.[1]
-
Use Extracted Ion Chromatograms (XICs): Instead of viewing the Total Ion Chromatogram (TIC), generate XICs for the specific m/z values of your unlabeled analyte (M+0) and its 13C-labeled isotopologues (e.g., M+1, M+2, M+n). If an interfering compound is present, you may see a peak in the XIC for a mass that does not correspond to your target analyte's isotopic pattern.
-
Confirm with Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a high-resolution mass spectrometer, you can perform a peak purity analysis.[1][2] A DAD can assess purity by comparing UV spectra across the peak, while MS detectors can reveal different mass spectra, both indicating multiple components.[1][2]
Problem: How can I improve the chromatographic separation to resolve co-eluting compounds?
Answer: If you have confirmed co-elution between your analyte and an interfering compound, optimizing your liquid chromatography method is the most effective way to improve separation (resolution). The goal is to alter the interactions of the analytes with the stationary and mobile phases.
Below is a summary of parameters you can adjust:
| Parameter | Action to Improve Resolution | Expected Outcome |
| Mobile Phase Composition | Adjust the ratio of solvents (e.g., increase the aqueous portion in reversed-phase). | Can significantly change the retention times of compounds based on their polarity, enhancing separation. |
| Gradient Slope | Make the gradient shallower (i.e., change the solvent composition more slowly over time). | Increases the time compounds spend interacting with the stationary phase, which can improve the separation of closely eluting peaks. |
| Flow Rate | Decrease the mobile phase flow rate. | Allows more time for equilibrium between the mobile and stationary phases, often leading to sharper peaks and better resolution, though it increases analysis time. |
| Column Temperature | Increase or decrease the temperature. | Increasing temperature can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, the effect on selectivity can vary. |
| Column Dimensions | Use a longer column or a column with a smaller internal diameter. | A longer column increases the interaction time, while a smaller diameter enhances efficiency. Both generally lead to better resolution but may increase backpressure and run time. |
| Stationary Phase | Switch to a column with a different stationary phase chemistry (e.g., C18 to Phenyl-Hexyl). | This is the most powerful way to change selectivity, as different stationary phases will have unique interactions with your analytes. |
Problem: What if I cannot achieve baseline separation chromatographically? Can I still obtain accurate quantitative data?
Answer: Yes, in many cases you can still obtain accurate quantitative data thanks to the selectivity of the mass spectrometer. This is particularly true when dealing with the co-elution of 13C-labeled and unlabeled versions of the same compound, which is often the desired behavior for an internal standard.
Data Analysis Strategies:
-
Extracted Ion Chromatograms (XICs): This is the most common solution. Since the 12C and 13C versions of your compound have different masses, you can generate an XIC for each specific m/z value. You can then integrate the peak area for each isotopologue separately to determine their relative abundance. This method is effective even when the peaks completely overlap in the TIC.
-
Chromatographic Deconvolution Software: Specialized software can computationally separate overlapping peaks. These programs use algorithms to analyze the mass spectral data across a chromatographic peak and assign the signal to the individual co-eluting components.
-
Stable Isotope Labeled Internal Standards: A key advantage of using 13C-labeled internal standards is that they have nearly identical physicochemical properties to the unlabeled analyte and are expected to co-elute perfectly. This ensures that any variations during sample preparation, injection, or ionization (like ion suppression) affect both the analyte and the standard equally, leading to more accurate and reliable quantification.
Experimental Protocol: Data Processing for Co-eluting Labeled Compounds using XICs
This protocol outlines the steps to quantify a 13C-labeled analyte and its unlabeled counterpart that co-elute.
Objective: To accurately quantify co-eluting labeled and unlabeled compounds using their unique mass-to-charge ratios.
Methodology:
-
Acquire Data: Run your samples on the LC-MS system in full scan mode or a targeted SIM (Selected Ion Monitoring) mode that includes the m/z values for all relevant isotopologues.
-
Identify m/z Values: Determine the theoretical m/z for the monoisotopic peak of your unlabeled compound (M+0) and the fully 13C-labeled version (M+n, where n is the number of 13C atoms). For example, if your unlabeled compound has an m/z of 300.15 and it is labeled with six 13C atoms, the labeled compound's m/z will be approximately 306.17 (the mass difference is ~1.00335 Da per 13C).
-
Open Data File: Load your raw LC-MS data file into your instrument's data analysis software (e.g., Agilent OpenLab, Thermo Xcalibur, SCIEX OS).
-
Generate XICs:
-
Navigate to the chromatogram processing function.
-
Enter the m/z value for the unlabeled compound (e.g., 300.15) with a narrow mass extraction window (e.g., ±5-10 ppm for high-resolution MS).
-
Generate the XIC. This will show the chromatographic peak for only the unlabeled compound.
-
Repeat the process for the 13C-labeled compound using its specific m/z (e.g., 306.17).
-
-
Integrate Peaks:
-
Use the software's integration tools to calculate the peak area for the unlabeled compound in its XIC.
-
Integrate the peak area for the 13C-labeled compound in its respective XIC. Ensure the integration start and end times are consistent for both peaks.
-
-
Calculate Ratios: Use the integrated peak areas to calculate the ratio of the labeled to the unlabeled compound. This ratio is central to metabolic flux analysis and other quantitative labeling studies.
Visualizations
Troubleshooting and Data Analysis Workflows
Caption: A logical workflow for troubleshooting co-eluting peaks.
Caption: Data processing workflow using Extracted Ion Chromatograms (XICs).
Frequently Asked Questions (FAQs)
Q1: What exactly is co-elution in LC-MS? A: Co-elution occurs when two or more different compounds are not separated by the liquid chromatography column and exit (elute) at the same time. This results in a single, mixed chromatographic peak that contains signals from all co-eluting substances.
Q2: Why is co-elution from matrix components a problem in 13C labeling studies? A: Co-elution with matrix components (other molecules from the sample) can cause ion suppression or enhancement, where the presence of the interfering compound affects the ionization efficiency of your target analyte in the mass spectrometer's source. This can lead to under- or overestimation of the analyte's true concentration, compromising the accuracy of quantitative results and metabolic flux calculations.
Q3: Can software help to computationally resolve co-eluting peaks? A: Yes. Many modern mass spectrometry software packages include deconvolution algorithms. Tools like AnalyzerPro, Spectrus Processor, and platforms like XCMS can analyze the subtle differences in mass spectra across an overlapping peak to mathematically separate the signals and generate "pure" spectra for each component. This allows for the identification and quantification of compounds that could not be separated chromatographically.
Q4: My 13C-labeled internal standard and my analyte show slightly different retention times. Is this normal? A: While 13C has a much smaller effect on retention time than deuterium, a slight separation can sometimes be observed in very high-resolution chromatographic systems. However, for most standard applications, 13C-labeled standards are expected to co-elute almost perfectly with their unlabeled counterparts. This co-elution is highly desirable as it ensures the internal standard accurately reflects and corrects for variability.
Q5: What is an advanced experimental strategy to minimize the impact of co-elution and differentiate biological signals from noise? A: Isotopic Ratio Outlier Analysis (IROA) is a powerful technique designed for this purpose. In an IROA experiment, one sample population (e.g., control) is labeled with a high percentage of 13C (e.g., 95%), while the experimental population is labeled with a low percentage (e.g., 5%). The samples are then mixed and analyzed together. True biological compounds will exhibit a characteristic paired peak pattern from the 5% and 95% labeled versions, making them easy to distinguish from non-biological artifacts, noise, and co-eluting contaminants.
References
Wide confidence intervals in metabolic flux estimations and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with metabolic flux estimations, particularly the challenge of wide confidence intervals.
Frequently Asked Questions (FAQs)
Q1: What do wide confidence intervals in my metabolic flux estimations signify?
Q2: What are the primary causes of wide confidence intervals in 13C-Metabolic Flux Analysis (13C-MFA)?
A2: Several factors, spanning experimental design, data quality, and computational modeling, can lead to wide confidence intervals. The main culprits include:
-
Insufficient Labeling Information: The chosen isotopic tracer may not generate enough informative labeling patterns in metabolites related to the flux of interest.[1][2]
-
Metabolic Network Structure: Redundant or cyclical pathways can make it inherently difficult to resolve individual fluxes independently.
-
High Measurement Noise: Significant errors in your mass spectrometry (MS) or nuclear magnetic resonance (NMR) data will propagate to the flux estimations, increasing their uncertainty.
-
Failure to Reach Isotopic Steady State: Standard 13C-MFA assumes that the system is at an isotopic steady state. If the labeling of metabolites is still changing over time, the model will not fit the data well, leading to unreliable flux estimates.
-
Inaccurate Metabolic Model: Errors in the metabolic network model, such as incorrect atom transitions or missing reactions, can lead to poor flux estimations.
Troubleshooting Guides
Issue: My flux confidence intervals are unacceptably wide.
This guide provides a systematic approach to troubleshooting and narrowing the confidence intervals of your metabolic flux estimations.
Step 1: Evaluate Your Experimental Design
A robust experimental design is the foundation for precise flux estimations.
-
Tracer Selection: The choice of 13C-labeled substrate is critical. Different tracers provide better resolution for different pathways. For example, [1,2-¹³C]glucose is often optimal for glycolysis and the pentose phosphate pathway (PPP), while [U-¹³C]glutamine is preferred for analyzing the TCA cycle. Consider if your chosen tracer is optimal for the pathways you are most interested in. A powerful technique is to use parallel labeling experiments with different tracers and integrate the data into a single model.
-
Isotopic Steady State: You must verify that your system has reached both a metabolic and isotopic steady state. To confirm this, measure the isotopic labeling of key intracellular metabolites at two or more time points towards the end of your experiment. If the labeling enrichment is stable, a steady state has been achieved. For many mammalian cell cultures, this can take 18-24 hours or longer.
-
Replication: Ensure you have a sufficient number of biological and technical replicates. This will provide a better estimate of the true measurement variance, which is crucial for accurate statistical analysis.
dot
References
Technical Support Center: 13C Tracer Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during 13C tracer experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during 13C tracer experiments, presented in a question-and-answer format.
Question: I am observing an unexpectedly high M+0 peak for my metabolite of interest in my labeled samples. What could be the cause?
Answer: An unusually high M+0 peak, representing the unlabeled fraction of a metabolite, can significantly skew metabolic flux analysis. Several factors could be contributing to this issue:
-
Contamination from Plasticware: Common laboratory plastics can leach unlabeled endogenous metabolites, such as fatty acids (e.g., palmitate), into your samples. This is a frequent cause of an inflated M+0 peak. Studies have shown that using plastic consumables can lead to a twofold increase in the M+0 peak for palmitate, resulting in a significant underestimation of de novo lipid synthesis.[1][2]
-
Solvent Impurities: Solvents used for extraction and analysis, even high-purity grades, can contain low levels of contaminating compounds that may co-elute with your metabolite of interest, contributing to the M+0 signal.
-
Incomplete Labeling: The labeling duration may not have been sufficient to reach isotopic steady state for the specific metabolite or pathway being investigated. Glycolytic intermediates can be labeled within seconds to minutes, while other pathways may require longer incubation times.[3]
-
Contribution from Unlabeled Carbon Sources: Your cell culture media may contain unlabeled carbon sources other than your tracer that contribute to the synthesis of the metabolite. For example, unlabeled CO2 from the incubator atmosphere can be fixed by cells, diluting the 13C label.
-
Biological Matrix Effects: The complex mixture of molecules in a biological sample can interfere with the ionization of the target analyte in the mass spectrometer, potentially affecting the perceived ratio of labeled to unlabeled species.[4]
To diagnose the source of the high M+0 peak, a systematic approach is recommended. This can involve running procedural blanks (extractions with no biological sample), testing different types of labware (glass vs. various plastics), and ensuring your labeling strategy is optimized for the pathways of interest.
Question: My replicate experiments are showing inconsistent labeling patterns. What are the likely sources of this variability?
Answer: Inconsistent labeling across replicates is a common challenge that can undermine the statistical power of your study. The sources of this variability can be biological or technical:
-
Biological Variability:
-
Cellular heterogeneity: Differences in cell density, growth phase, or metabolic state across different culture vessels can lead to variations in tracer uptake and metabolism.
-
Inconsistent quenching: If metabolic activity is not halted uniformly and rapidly across all samples, labeling patterns can change during sample processing.
-
-
Technical Variability:
-
Inconsistent sample handling: Minor variations in extraction volumes, incubation times, or storage conditions can introduce significant differences between samples.
-
Instrumental drift: Changes in the performance of the LC-MS system over the course of a long sample queue can lead to systematic variations in measured isotopologue distributions.
-
Carryover: Residual sample from a previous injection in the LC-MS system can contaminate the subsequent analysis, altering the measured labeling pattern.
-
To mitigate this variability, it is crucial to standardize all aspects of the experimental workflow, from cell culture to sample analysis. This includes careful monitoring of cell cultures, precise execution of sample preparation steps, and the use of quality control samples to monitor instrument performance.
Frequently Asked Questions (FAQs)
This section addresses frequently asked questions related to contamination in 13C tracer experiments.
Q1: What are the most common sources of chemical contamination in 13C tracer experiments?
A1: The most prevalent sources of chemical contamination include:
-
Plasticizers: Phthalates and other plasticizers can leach from microcentrifuge tubes, pipette tips, and other plastic labware, especially when exposed to organic solvents.
-
Solvents: Impurities can be present even in high-purity solvents. These can include small molecules that interfere with the analysis of your target metabolites.
-
Atmospheric CO2: Unlabeled CO2 from the atmosphere can dissolve in cell culture media and be fixed by cells, diluting the 13C label in metabolites involved in carboxylation reactions.
-
Personal Care Products: Cosmetics, lotions, and soaps can introduce contaminants into samples through handling.
Q2: How can I minimize contamination from plasticware?
A2: To minimize contamination from plasticware, consider the following best practices:
-
Use glass or polypropylene labware whenever possible, especially for procedures involving organic solvents.
-
If plasticware must be used, pre-rinse it with the solvent that will be used in the extraction to remove leachable compounds.
-
Avoid prolonged storage of samples in plastic containers.
-
Source high-quality plasticware from reputable manufacturers that is certified for metabolomics or mass spectrometry applications.
Q3: Is it always necessary to correct for the natural abundance of 13C?
A3: Yes, correcting for the natural abundance of 13C (approximately 1.1%) is a critical step in all 13C tracer experiments.[5] Failure to do so will lead to an overestimation of the M+1 isotopologue and incorrect calculation of metabolic fluxes. Several software packages are available to perform this correction automatically.
Q4: How can I detect and quantify contamination in my experiments?
A4: A multi-pronged approach is necessary to detect and quantify contamination:
-
Procedural Blanks: Analyze samples that have gone through the entire extraction and analysis workflow but without the addition of a biological sample. This will reveal contaminants originating from solvents, labware, and the analytical instrument.
-
Unlabeled Controls: Analyze biological samples that have not been exposed to the 13C tracer. This will help to identify the contribution of naturally occurring unlabeled metabolites.
-
Solvent Blanks: Injecting the pure solvents used in your experiment into the LC-MS can help identify contaminants originating from the solvents themselves.
Data Presentation
Table 1: Impact of Plasticware on Palmitate Measurement in 13C Tracer Experiment
| Parameter | Glassware Extraction | Plasticware Extraction | Fold Change |
| M+0 Peak Intensity (relative) | 1.0 | 2.0 | 2x Increase |
| Calculated de novo Lipid Synthesis | Baseline | 8x Decrease | 8x Decrease |
Data synthesized from a study on 3T3-L1 cells labeled with U-13C glucose.
Table 2: Common Contaminants and Their Sources
| Contaminant Class | Specific Examples | Primary Sources |
| Plasticizers | Phthalates, adipates | Microcentrifuge tubes, pipette tips, plastic storage containers |
| Slip Agents | Fatty acids (e.g., palmitate, stearate) | Manufacturing residue on plasticware |
| Solvent Impurities | Various small organic molecules | Reagent-grade and even some high-purity solvents |
| Atmospheric Gases | Carbon Dioxide (CO2) | Laboratory air, incubators |
| Personal Care Products | Parabens, fragrances | Handling of samples and labware |
Experimental Protocols
Protocol 1: Contamination-Free Sample Preparation for Cellular Metabolomics
This protocol outlines a procedure for quenching metabolism and extracting metabolites from adherent mammalian cells while minimizing the risk of contamination.
-
Preparation:
-
Prepare all solutions using high-purity, LC-MS grade solvents and reagents.
-
Pre-chill all solutions and equipment to -80°C.
-
Use glass or pre-rinsed polypropylene labware for all steps.
-
-
Quenching:
-
Aspirate the cell culture medium.
-
Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer. This step rapidly quenches metabolic activity.
-
-
Extraction:
-
Incubate the plate at -80°C for at least 15 minutes.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled glass tube.
-
Vortex the lysate thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Sample Collection and Storage:
-
Carefully transfer the supernatant (containing the metabolites) to a new pre-chilled glass vial.
-
Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
Protocol 2: Natural Abundance Correction of Mass Spectrometry Data
This protocol provides a conceptual workflow for correcting for the natural abundance of stable isotopes in mass spectrometry data.
-
Data Acquisition:
-
Acquire high-resolution mass spectra of your target metabolites from both your 13C-labeled samples and unlabeled biological controls.
-
-
Theoretical Mass Isotopologue Distribution (MID) Calculation:
-
For each metabolite of interest, determine its chemical formula.
-
Using the known natural abundances of all elements in the formula (e.g., C, H, N, O, S), calculate the theoretical MID for the unlabeled metabolite. Various online tools and software packages can perform this calculation.
-
-
Correction Algorithm:
-
Employ a correction algorithm, often implemented in software like IsoCor, ICT, or custom scripts, to deconvolve the measured MIDs from your labeled samples.
-
This algorithm uses the theoretical natural abundance MID to subtract the contribution of naturally occurring heavy isotopes from the measured signal, yielding the true enrichment from the 13C tracer.
-
-
Validation:
-
Apply the correction algorithm to your unlabeled control samples. The corrected MIDs for these samples should show minimal to no enrichment, confirming the accuracy of the correction.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common contamination issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Inaccurate quantitation of palmitate in metabolomics and isotope tracer studies due to plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Metabolic Flux Models: A Comparative Guide to ¹³C Tracers and Alternative Approaches
For researchers, scientists, and drug development professionals, the accurate validation of metabolic flux models is paramount for robust biological insights and effective therapeutic strategies. This guide provides a comprehensive comparison of ¹³C tracer-based metabolic flux analysis (¹³C-MFA) with alternative validation methods, supported by experimental data and detailed protocols.
Metabolic flux analysis (MFA) is a powerful tool for quantifying the rates of metabolic reactions within a cell, offering a detailed snapshot of cellular physiology.[1] The credibility of any metabolic model hinges on its rigorous validation. The gold standard for this validation is ¹³C-MFA, a technique that utilizes stable isotope tracers to track the flow of carbon through metabolic pathways.[2][3] This guide will delve into the nuances of ¹³C-MFA and compare it with other prevalent validation techniques, namely Flux Balance Analysis (FBA) and stoichiometric MFA.
Comparison of Validation Methods
The choice of validation method depends on the specific research question, the available experimental resources, and the desired level of detail. While ¹³C-MFA provides the most accurate and detailed flux measurements, other methods like FBA offer valuable predictions with less experimental overhead.
| Feature | ¹³C-Metabolic Flux Analysis (¹³C-MFA) | Flux Balance Analysis (FBA) | Stoichiometric MFA |
| Principle | Tracks the incorporation of ¹³C-labeled substrates into metabolites to quantify fluxes.[4] | A computational method that predicts metabolic fluxes by optimizing an objective function (e.g., biomass production) subject to stoichiometric constraints. | A simpler form of MFA that relies solely on a stoichiometric model and measured extracellular fluxes (e.g., substrate uptake and product secretion rates). |
| Data Requirements | ¹³C labeling patterns of metabolites (from MS or NMR), extracellular flux rates, and a detailed metabolic network model.[5] | A genome-scale metabolic model, definition of an objective function, and constraints on exchange fluxes. | A stoichiometric model of the metabolic network and measured extracellular fluxes. |
| Resolution | High resolution of intracellular fluxes, including cyclic and parallel pathways. | Provides a range of possible flux distributions (a solution space) rather than a single set of flux values. | Can determine fluxes in linear pathways but struggles with cyclic and parallel pathways. |
| Experimental Effort | High, requires specialized equipment (MS or NMR) and expertise in isotope tracer experiments. | Low, primarily computational. Experimental data is used for constraining the model. | Moderate, requires accurate measurement of extracellular rates. |
| Key Advantage | Considered the "gold standard" for accurate in vivo flux quantification. | Useful for predicting metabolic capabilities and the effects of gene knockouts on a genome-scale. | Provides a foundational understanding of metabolic network capabilities with minimal experimental input. |
| Limitations | Can be complex and time-consuming. The choice of tracer is critical for accurate results. | Predictions are highly dependent on the chosen objective function and may not reflect the true in vivo state. | Cannot resolve fluxes in pathways with redundant routes. |
Experimental Protocols
¹³C-Metabolic Flux Analysis (¹³C-MFA) Experimental Workflow
The successful implementation of ¹³C-MFA relies on a meticulously planned and executed experimental workflow.
1. Experimental Design:
-
Tracer Selection: The choice of the ¹³C-labeled substrate is crucial and depends on the pathways of interest. For instance, [1,2-¹³C₂]glucose is effective for resolving fluxes in the pentose phosphate pathway, while [U-¹³C₅]glutamine is preferred for analyzing the TCA cycle.
-
Parallel Labeling: Utilizing two or more parallel cultures with different ¹³C-labeled tracers can significantly improve the precision of flux estimations.
2. Tracer Experiment:
-
Cell Culture: Grow cells in a defined medium where the primary carbon source is replaced with its ¹³C-labeled counterpart.
-
Steady State: Ensure the cells reach a metabolic and isotopic steady state. For isotopically non-stationary MFA (INST-MFA), time-resolved measurements are taken during the transient phase.
3. Isotopic Labeling Measurement:
-
Metabolite Extraction: Harvest cells and extract intracellular metabolites. For protein-bound amino acids, hydrolyze the cell biomass.
-
Analytical Measurement: Analyze the isotopic labeling patterns of the metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
4. Flux Estimation:
-
Metabolic Model: Construct a detailed model of the relevant metabolic network.
-
Computational Analysis: Use software packages like Metran, OpenFlux, or 13CFLUX to estimate the intracellular fluxes by minimizing the difference between the experimentally measured and computationally simulated labeling patterns.
5. Statistical Analysis:
-
Goodness-of-fit: Employ statistical tests, such as the chi-squared (χ²) test, to assess how well the model fits the experimental data.
-
Confidence Intervals: Determine the confidence intervals for the estimated fluxes to understand the precision of the results.
Visualizing the Workflow and Logic
To better illustrate the processes and relationships involved in validating metabolic flux models, the following diagrams are provided.
Caption: A generalized workflow for ¹³C-Metabolic Flux Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison: D-Glucono-1,5-lactone-1-13C vs. [1,2-13C2]glucose for Metabolic Tracing
For researchers, scientists, and drug development professionals, the precise elucidation of metabolic pathways is paramount. The choice of an appropriate isotopic tracer is a critical determinant of experimental success. This guide provides a comprehensive, data-driven comparison of two key tracers used to investigate the pentose phosphate pathway (PPP) and central carbon metabolism: D-Glucono-1,5-lactone-1-13C and [1,2-13C2]glucose.
This document will delve into the distinct metabolic fates of these tracers, present quantitative data from relevant studies, and provide detailed experimental protocols to aid in experimental design and execution.
At a Glance: Key Differences and Applications
This compound and [1,2-13C2]glucose, while both powerful tools, offer different insights into cellular metabolism due to their distinct points of entry into metabolic pathways.
This compound serves as a highly specific probe for the oxidative pentose phosphate pathway (PPP). In aqueous solution, it hydrolyzes to gluconate, which is subsequently phosphorylated to 6-phospho-D-gluconate, bypassing the initial steps of glycolysis and directly entering the oxidative PPP. This direct entry allows for a more precise and accurate determination of the PPP split ratio.[1]
[1,2-13C2]glucose , on the other hand, is a versatile tracer for concurrently assessing fluxes through both glycolysis and the PPP.[2][3][4][5] Its dual labeling at the C1 and C2 positions results in distinct isotopomer patterns in downstream metabolites depending on the metabolic route taken, providing a comprehensive view of central carbon metabolism. Studies have shown that [1,2-13C2]glucose provides the most precise estimates for glycolysis and the PPP when compared to other glucose tracers.
Quantitative Data Comparison
| Feature | This compound (inferred from [U-13C]gluconate studies) | [1,2-13C2]glucose |
| Primary Application | Direct and precise measurement of oxidative PPP flux. | Simultaneous analysis of glycolysis and PPP fluxes. |
| Metabolic Entry Point | 6-phospho-D-gluconate (post-G6P dehydrogenase step). | Glucose-6-phosphate (start of glycolysis and PPP). |
| Precision for PPP Flux | High; smaller confidence intervals for PPP split ratio. | High, considered optimal among glucose tracers. |
| Information on Glycolysis | Limited to none. | High. |
| Information on non-oxidative PPP | Limited. | High; allows estimation of transketolase and transaldolase activities. |
| Potential for Dynamic Studies | High, especially with hyperpolarization techniques for real-time flux measurement. | Moderate, typically used for steady-state flux analysis. |
| Complexity of Data Analysis | Relatively straightforward for PPP split ratio calculation. | More complex, requiring metabolic flux analysis (MFA) software. |
Metabolic Fate and Labeling Patterns
The distinct entry points of these tracers into metabolism lead to different labeling patterns in key downstream metabolites. Understanding these patterns is crucial for accurate data interpretation.
This compound
Upon entering the cell, this compound is rapidly hydrolyzed to [1-13C]gluconate. This is then phosphorylated to form 6-phospho-[1-13C]gluconate. The subsequent decarboxylation in the oxidative PPP releases the 13C label as 13CO2. This specific release of the labeled carbon is a direct measure of the oxidative PPP flux.
[1,2-13C2]glucose
Metabolism of [1,2-13C2]glucose leads to more complex labeling patterns:
-
Via Glycolysis: Cleavage of the doubly labeled fructose-1,6-bisphosphate results in one molecule of dihydroxyacetone phosphate and one molecule of [2,3-13C2]glyceraldehyde-3-phosphate. This ultimately produces [2,3-13C2]pyruvate and [2,3-13C2]lactate.
-
Via the Pentose Phosphate Pathway: The C1 carbon is lost as CO2 in the oxidative phase. The remaining C2 (now at position 1 of the resulting pentose phosphate) is scrambled through the non-oxidative PPP reactions. This leads to the formation of singly labeled (M+1) and doubly labeled (M+2) triose phosphates, and consequently, a mixture of singly and doubly labeled pyruvate and lactate. The ratio of M+1 to M+2 lactate is often used to calculate the relative flux through the PPP.
Experimental Protocols
The following are generalized protocols for conducting metabolic flux analysis using this compound and [1,2-13C2]glucose in mammalian cell culture.
Protocol 1: Metabolic Flux Analysis using this compound
Objective: To determine the flux through the oxidative pentose phosphate pathway.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
This compound
-
Unlabeled glucose
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Water, ice-cold
-
Chloroform, ice-cold
-
Liquid nitrogen
-
GC-MS or LC-MS/MS system
Procedure:
-
Cell Culture: Seed cells in multi-well plates and grow to mid-exponential phase in standard culture medium.
-
Tracer Incubation:
-
Prepare labeling medium containing a physiological concentration of unlabeled glucose and a tracer concentration of this compound (e.g., a 99:1 ratio of unlabeled glucose to labeled gluconolactone).
-
Aspirate the standard medium, wash cells once with pre-warmed PBS, and add the labeling medium.
-
Incubate for a predetermined time to reach isotopic steady state (typically 6-24 hours, requires empirical determination).
-
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Perform a phase separation by adding ice-cold water and chloroform.
-
Collect the polar (upper aqueous) phase containing central metabolites.
-
-
Sample Analysis:
-
Dry the polar extracts under a stream of nitrogen or by vacuum centrifugation.
-
Derivatize the samples if necessary for GC-MS analysis.
-
Analyze the samples by GC-MS or LC-MS/MS to determine the mass isotopomer distribution of key metabolites, particularly those downstream of the PPP.
-
-
Data Analysis:
-
Correct the raw mass isotopomer data for natural 13C abundance.
-
Calculate the PPP split ratio based on the labeling pattern of downstream metabolites.
-
Protocol 2: Metabolic Flux Analysis using [1,2-13C2]glucose
Objective: To determine the relative fluxes through glycolysis and the pentose phosphate pathway.
Materials:
-
Mammalian cell line of interest
-
Glucose-free cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
[1,2-13C2]glucose
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Water, ice-cold
-
Chloroform, ice-cold
-
Liquid nitrogen
-
GC-MS or LC-MS/MS system
Procedure:
-
Cell Culture: Seed cells in multi-well plates and grow to mid-exponential phase in standard culture medium.
-
Tracer Incubation:
-
Prepare labeling medium by supplementing glucose-free medium with [1,2-13C2]glucose to the desired final concentration (e.g., 10 mM) and dFBS.
-
Aspirate the standard medium, wash cells once with pre-warmed PBS, and add the labeling medium.
-
Incubate for a time sufficient to reach isotopic steady state (typically 8-24 hours).
-
-
Metabolite Extraction:
-
Follow the same procedure as described in Protocol 1 for metabolite extraction.
-
-
Sample Analysis:
-
Follow the same procedure as described in Protocol 1 for sample analysis, focusing on the mass isotopomer distributions of glycolytic and PPP intermediates (e.g., pyruvate, lactate, ribose-5-phosphate).
-
-
Data Analysis:
-
Correct the raw mass isotopomer data for natural 13C abundance.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to fit the labeling data to a metabolic model and estimate the fluxes through glycolysis and the PPP.
-
Visualizing the Metabolic Pathways and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathways and a general experimental workflow.
Caption: Metabolic pathways for this compound and [1,2-13C2]glucose.
Caption: General experimental workflow for 13C metabolic flux analysis.
Conclusion and Recommendations
The choice between this compound and [1,2-13C2]glucose as a metabolic tracer depends on the specific research question.
-
For studies focused on obtaining the most accurate and direct measurement of the oxidative pentose phosphate pathway flux , this compound is the superior choice. Its direct entry into the PPP minimizes confounding factors from glycolysis and provides a clearer readout of this specific pathway's activity.
-
For a more comprehensive analysis of central carbon metabolism , including the interplay between glycolysis and the PPP, [1,2-13C2]glucose is the recommended tracer. It provides rich isotopic labeling data that, with the aid of metabolic flux analysis software, can resolve the fluxes through multiple interconnected pathways.
For a complete picture of cellular metabolism, a combination of tracers in parallel experiments can be a powerful strategy. For instance, using [1,2-13C2]glucose to map the overall network and this compound to precisely pin down the PPP flux can provide a highly resolved and validated metabolic phenotype. Researchers should carefully consider their experimental goals and available analytical capabilities when selecting the most appropriate tracer for their studies.
References
- 1. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments [mdpi.com]
- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperpolarized δ-[1-13C]gluconolactone as a probe of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Isotopic Tracers for the Pentose Phosphate Pathway
For Researchers, Scientists, and Drug Development Professionals
The pentose phosphate pathway (PPP) is a crucial metabolic route for cellular biosynthesis and the maintenance of redox balance. Its study through isotopic tracers is fundamental to understanding its role in various physiological and pathological states, including cancer and metabolic disorders. While [1,2-¹³C₂]glucose has been a cornerstone for these investigations, a range of alternative tracers have emerged, offering distinct advantages in specific experimental contexts. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate tracer for your research.
Introduction to Isotopic Tracers in PPP Analysis
Isotopic tracers are indispensable tools for metabolic flux analysis, allowing researchers to track the fate of atoms through metabolic pathways. In the context of the PPP, the primary goals are to quantify the flux of glucose through this pathway relative to glycolysis and to understand the production of its key outputs: NADPH and precursors for nucleotide synthesis. The choice of tracer is critical and can significantly impact the accuracy and interpretability of the results.
Comparison of Isotopic Tracers for PPP Flux Analysis
The selection of an isotopic tracer for studying the pentose phosphate pathway is a critical decision that influences the precision and scope of the metabolic flux analysis. The conventional tracer, [1,2-¹³C₂]glucose, has been widely used, but several alternatives offer significant advantages in terms of specificity, ease of analysis, and the ability to probe different aspects of the pathway. This section provides a quantitative comparison of the most prominent alternative isotopic tracers.
| Tracer | Principle of Detection | Key Advantages | Key Limitations | Analytical Method |
| [1,2-¹³C₂]glucose | Glycolysis of [1,2-¹³C₂]glucose produces [2,3-¹³C₂]lactate, while the PPP generates [3-¹³C₁]lactate. The ratio of these lactate isotopomers is used to estimate the relative flux through the PPP.[1] | Well-established method with a large body of literature for comparison. Provides precise estimates for glycolysis and the overall network.[2] | The PPP-derived [3-¹³C₁]lactate signal needs to be distinguished from the natural ¹³C abundance, which can complicate analysis and require correction factors.[1] | NMR, GC-MS, LC-MS |
| [2,3-¹³C₂]glucose | Glycolysis of [2,3-¹³C₂]glucose produces [1,2-¹³C₂]lactate, whereas the PPP exclusively generates [2,3-¹³C₂]lactate.[1] | Simplifies analysis as it does not require correction for natural ¹³C abundance.[1] The [2,3-¹³C₂]lactate signal is a direct and specific readout of PPP activity. | Newer method with less historical data for comparison. | NMR |
| Deuterium (²H)-labeled Glucose | These tracers, such as [1-²H]glucose and [3-²H]glucose, are used to directly quantify NADPH redox activity. The deuterium atom is transferred to NADP+ during the oxidative phase of the PPP. | Overcomes limitations of carbon isotopes for direct measurement of NADPH production. Can be used for in vivo studies using Deuterium Metabolic Imaging (DMI). | Deuterium labeling on fatty acids may be lost during desaturation, making it less suitable for certain in vivo studies. Potential for co-elution effects in LC-MS analysis. | NMR, GC-MS, DMI |
| [U-¹³C]glycerol | As a gluconeogenic substrate, [U-¹³C]glycerol can be used to assess hepatic PPP by analyzing the ¹³C-labeling patterns in plasma glucose. | Useful for studying the PPP in the context of active gluconeogenesis, particularly in the liver. | This approach is contingent on active gluconeogenesis. | NMR |
| Mixture of Tracers | A 50:50 mixture of [U-¹³C]glucose and [1,2-¹³C]glucose can be used to achieve optimal resolution of PPP activity. | Can provide more comprehensive data for metabolic flux analysis by labeling different parts of the metabolic network. | The complexity of data analysis is increased due to the presence of multiple labeled species. | GC-MS, LC-MS |
Experimental Protocols
General Experimental Workflow for Metabolic Flux Analysis
The following protocol outlines a general workflow for conducting a metabolic flux analysis experiment using isotopic tracers. Specific details will vary depending on the chosen tracer, cell type, and analytical platform.
1. Cell Culture and Tracer Administration:
-
Culture cells to the desired confluence in standard growth medium.
-
Replace the standard medium with a medium containing the selected isotopic tracer at a defined concentration.
-
Incubate the cells for a sufficient period to achieve isotopic steady state. This time should be determined empirically for each experimental system.
2. Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the labeling medium and adding an ice-cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
3. Sample Preparation for Analysis:
-
Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.
-
For GC-MS analysis, derivatize the dried metabolites to increase their volatility. A common method is silylation using reagents like MTBSTFA.
-
For LC-MS or NMR analysis, reconstitute the dried extract in a suitable solvent.
4. Data Acquisition:
-
Analyze the prepared samples using the chosen analytical platform (GC-MS, LC-MS, or NMR).
-
Acquire data that allows for the determination of the mass isotopomer distribution of the target metabolites.
5. Data Analysis:
-
Identify and quantify the different isotopomers of the target metabolites.
-
Use appropriate software and metabolic models to calculate the relative or absolute fluxes through the pentose phosphate pathway and other related pathways.
Specific Protocol using [2,3-¹³C₂]glucose and NMR Analysis
This protocol is adapted from studies demonstrating the utility of [2,3-¹³C₂]glucose for PPP analysis.
1. Animal Studies (Optional):
-
Administer [2,3-¹³C₂]glucose to the animal model (e.g., via oral gavage or intravenous injection).
-
Collect tissue or biofluid samples at specified time points.
2. Cell Culture:
-
Culture cells in a medium containing [2,3-¹³C₂]glucose.
3. Sample Preparation for NMR:
-
Extract metabolites as described in the general workflow.
-
For biofluids like plasma or medium, minimal preparation may be required.
-
For tissue or cell extracts, reconstitution in a suitable buffer for NMR is necessary.
4. NMR Data Acquisition:
-
Acquire ¹³C NMR spectra of the samples.
-
Focus on the lactate C2 region to quantify the signals from [1,2-¹³C₂]lactate (from glycolysis) and [2,3-¹³C₂]lactate (from the PPP).
5. Data Analysis:
-
Integrate the peak areas of the corresponding lactate isotopomers.
-
The ratio of the [2,3-¹³C₂]lactate signal to the [1,2-¹³C₂]lactate signal provides a direct measure of the PPP flux relative to glycolysis.
Visualizations
Pentose Phosphate Pathway Overview
Caption: Overview of the oxidative and non-oxidative phases of the Pentose Phosphate Pathway.
Isotopic Labeling Patterns of Different Tracers
Caption: Comparison of lactate labeling from [1,2-¹³C₂]glucose and [2,3-¹³C₂]glucose.
General Experimental Workflow for ¹³C Metabolic Flux Analysis
Caption: A generalized workflow for conducting a ¹³C metabolic flux analysis experiment.
References
A Researcher's Guide to Cross-Validation of Metabolic Flux Data with Different ¹³C Substrates
For researchers, scientists, and drug development professionals, understanding the intricate network of cellular metabolism is paramount. ¹³C Metabolic Flux Analysis (¹³C-MFA) stands as a powerful technique to quantify intracellular metabolic fluxes, offering a detailed snapshot of cellular activity. A critical aspect of robust ¹³C-MFA is the selection and cross-validation of isotopic tracers. This guide provides an objective comparison of commonly used ¹³C-labeled substrates, supported by experimental data and detailed methodologies, to aid in the design and interpretation of metabolic flux studies.
The choice of a ¹³C-labeled substrate significantly impacts the precision and accuracy of metabolic flux estimations.[1] Different tracers provide distinct insights into specific pathways. This guide focuses on the cross-validation and comparison of commonly employed tracers, primarily glucose and glutamine isotopologues, to help researchers make informed decisions for their experimental designs.
Principles of Tracer Selection in ¹³C-MFA
The fundamental principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate into a biological system and tracking the incorporation of the heavy isotope into various metabolites.[2] The resulting labeling patterns in downstream metabolites, measured by techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, are then used to computationally estimate the rates of metabolic reactions (fluxes).[1][3]
The selection of an appropriate tracer is a critical step, as it dictates which fluxes can be precisely determined.[4] For instance, while uniformly labeled glucose is effective for tracing glycolysis and the pentose phosphate pathway (PPP), glutamine tracers are more informative for the tricarboxylic acid (TCA) cycle and anaplerotic fluxes. The use of parallel labeling experiments, where cells are cultured with different ¹³C tracers in parallel, can significantly improve the accuracy and resolution of flux maps.
Comparative Analysis of ¹³C Substrates
The precision of flux estimates for different metabolic pathways is highly dependent on the specific ¹³C tracer used. Computational and experimental studies have evaluated various tracers to identify the optimal choices for specific metabolic pathways.
A study computationally evaluated various specifically labeled ¹³C glucose and glutamine tracers for their ability to precisely estimate fluxes in central carbon metabolism in a carcinoma cell line. The findings from this and other studies are summarized below, highlighting the strengths of different tracers for key metabolic pathways.
| Pathway | Optimal Tracer(s) | Rationale |
| Glycolysis & Pentose Phosphate Pathway (PPP) | [1,2-¹³C₂]glucose | Provides the most precise estimates for these pathways. Tracers like [2-¹³C]glucose and [3-¹³C]glucose also outperform the more commonly used [1-¹³C]glucose. |
| Tricarboxylic Acid (TCA) Cycle | [U-¹³C₅]glutamine | Emerged as the preferred isotopic tracer for the analysis of the TCA cycle. Glutamine tracers with two or more labeled carbons, such as [1,2]Gln, [3,4]Gln, and [U]Gln, are particularly effective for characterizing net fluxes within the TCA cycle. |
| Overall Central Carbon Metabolism | [1,2-¹³C₂]glucose | Offers the most precise estimates for the overall network. |
Table 1: Comparison of ¹³C Tracers for Metabolic Flux Analysis. This table summarizes the optimal ¹³C-labeled substrates for accurately determining fluxes in major central carbon metabolism pathways, based on computational and experimental evaluations.
Experimental Protocols
A generalized workflow for conducting a ¹³C-MFA experiment is crucial for obtaining reliable and reproducible data. The following protocol outlines the key steps involved.
Experimental Design and Tracer Selection
The initial and most critical step is to define the metabolic network of interest and select the appropriate ¹³C tracer(s) based on the specific biological questions being addressed. As indicated in the comparative analysis, different tracers offer better resolution for different pathways. For a comprehensive analysis, parallel labeling experiments using multiple tracers are recommended. A common combination for mammalian cells is [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine.
Cell Culture and Isotopic Labeling
Cells should be cultured in a defined medium to ensure metabolic and isotopic steady-state. The culture should be initiated with a low inoculum to minimize the influence of unlabeled biomass. Once the cells reach the desired growth phase (e.g., exponential phase), the medium is switched to one containing the chosen ¹³C-labeled substrate(s). The duration of labeling is critical and should be sufficient to achieve significant labeling in the metabolites of interest, typically determined through time-course experiments.
Metabolite Extraction and Quenching
After the labeling period, metabolism must be rapidly quenched to prevent further enzymatic activity and preserve the in vivo metabolic state. This is typically achieved by rapidly cooling the cells and washing them with a cold saline solution. Subsequently, metabolites are extracted using a suitable solvent system, often a mixture of methanol, acetonitrile, and water.
Mass Spectrometry Analysis
The isotopic labeling patterns of the extracted metabolites are analyzed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This analysis provides the mass isotopomer distributions (MIDs) for key metabolites, which represent the relative abundance of each isotopologue.
Data Correction and Flux Calculation
The measured MIDs must be corrected for the natural abundance of ¹³C and other heavy isotopes. The corrected MIDs, along with other measured rates such as glucose uptake and lactate secretion, are then used as inputs for computational software (e.g., METRAN, INCA) to estimate the intracellular fluxes. This process involves fitting the experimental data to a metabolic model and minimizing the difference between the simulated and measured labeling patterns.
Visualizing Metabolic Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict key aspects of ¹³C-MFA.
Figure 1: Central Carbon Metabolism. A simplified diagram illustrating the major pathways of central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), the tricarboxylic acid (TCA) cycle, and anaplerotic entry points for glucose and glutamine.
Figure 2: ¹³C-MFA Experimental Workflow. A flowchart outlining the key experimental and computational steps involved in a typical ¹³C metabolic flux analysis study.
Figure 3: Cross-Validation Logic. A diagram illustrating the logical flow of cross-validating metabolic flux data obtained from parallel labeling experiments with different ¹³C substrates to generate a more accurate and robust flux map.
Conclusion
The cross-validation of metabolic flux data using different ¹³C substrates is a critical practice for ensuring the accuracy and reliability of ¹³C-MFA studies. By carefully selecting tracers that provide complementary information and, where possible, conducting parallel labeling experiments, researchers can obtain a more comprehensive and validated understanding of cellular metabolism. This guide provides a framework for comparing common ¹³C tracers and outlines the necessary experimental and computational steps to perform robust ¹³C-MFA. Adherence to these principles will empower researchers to generate high-quality metabolic flux data, ultimately advancing our understanding of complex biological systems in both health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Comparison of Quantitative Metabolite Imaging Tools and Carbon-13 Techniques for Fluxomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Positional Isotopic Labeling: D-Glucono-1,5-lactone-1-13C vs. D-Glucono-1,5-lactone-6-13C
For researchers, scientists, and drug development professionals, the precise interrogation of metabolic pathways is paramount for understanding disease states and developing novel therapeutics. Stable isotope tracers are indispensable tools in this endeavor, and the specific position of the isotopic label can dramatically alter the experimental insights gained. This guide provides an objective comparison of two such tracers, D-Glucono-1,5-lactone-1-13C and D-Glucono-1,5-lactone-6-13C, for probing central carbon metabolism, with a focus on the pentose phosphate pathway (PPP).
D-Glucono-1,5-lactone (GDL) is a cyclic ester of D-gluconic acid and an intermediate in the pentose phosphate pathway.[1][2] Its isotopically labeled forms are valuable for tracing metabolic flux. The choice between labeling at the C1 or C6 position is critical as it determines which segments of a pathway can be monitored and the analytical methods best suited for detection.
Comparative Analysis: Unveiling Different Facets of Metabolism
The primary distinction between this compound and D-Glucono-1,5-lactone-6-13C lies in the metabolic fate of the labeled carbon atom upon entry into the oxidative phase of the pentose phosphate pathway. This fundamental difference dictates their application in metabolic flux analysis.
This compound is an ideal probe for quantifying the flux through the oxidative pentose phosphate pathway .[1][3] Upon cellular uptake and phosphorylation, the 1-13C labeled 6-phosphoglucono-δ-lactone is decarboxylated by 6-phosphogluconate dehydrogenase. This reaction releases the C1 carbon as 13CO2 (which exists in equilibrium with H13CO3-).[1] The rate of H13CO3- production, often measured in real-time using hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS), provides a direct measure of oxidative PPP activity.
D-Glucono-1,5-lactone-6-13C , in contrast, allows for the tracing of the carbon skeleton through the non-oxidative pentose phosphate pathway and its connections to other central metabolic routes . The C6 label is retained in the resulting ribulose-5-phosphate and its subsequent interconversions to intermediates like ribose-5-phosphate (a precursor for nucleotide biosynthesis), fructose-6-phosphate, and glyceraldehyde-3-phosphate (which can re-enter glycolysis). Tracking the 13C label from the C6 position into these downstream metabolites, typically using Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, provides insights into the anabolic outputs of the PPP.
The positional labeling of these tracers allows for targeted analysis of specific metabolic steps, whereas a fully labeled 13C6 variant would provide broader, yet more complex, pathway insights.
Quantitative Data Summary
The following table summarizes the key characteristics and applications of each labeled compound for metabolic flux analysis.
| Feature | This compound | D-Glucono-1,5-lactone-6-13C |
| Primary Application | Quantifying flux through the oxidative pentose phosphate pathway. | Tracing carbon fate through the non-oxidative PPP and into anabolic pathways (e.g., nucleotide synthesis, glycolysis). |
| Metabolic Fate of 13C | Released as 13CO2/H13CO3- by 6-phosphogluconate dehydrogenase. | Retained in the carbon skeleton of pentose phosphates and downstream metabolites. |
| Primary Analytical Method | Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS). | Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. |
| Key Measurement | Rate of H13CO3- production. | Mass isotopologue distribution in downstream metabolites (e.g., ribose-5-phosphate, lactate). |
| Molecular Formula | C5[13C]H10O6 | C5H10O6[13C]H2 |
| Molecular Weight | 179.13 g/mol | 179.13 g/mol |
Visualizing the Metabolic Fates
The following diagrams, generated using Graphviz, illustrate the distinct metabolic pathways traced by each isotopologue.
Experimental Protocols
Below are generalized methodologies for conducting metabolic flux analysis with each tracer. Specific parameters should be optimized for the biological system under investigation.
Protocol 1: Hyperpolarized 13C MRS with δ-[1-13C]gluconolactone
This protocol is adapted from studies imaging pentose phosphate pathway flux in real-time.
1. Synthesis and Hyperpolarization of δ-[1-13C]gluconolactone:
-
Synthesize δ-[1-13C]gluconolactone from [1-13C]glucose.
-
Prepare a solution of the synthesized δ-[1-13C]gluconolactone (e.g., 2 M in a 3:1 water:glycerol mixture) with a trityl radical (e.g., 15 mM OX063).
-
Polarize the sample in a HyperSense polarizer (e.g., at 3.35 T and 1.4 K) for approximately 1.5 hours.
2. In Vitro Cell-Based Assay:
-
Culture cells to the desired density (e.g., ~3 x 10^7 cells).
-
Dissolve the hyperpolarized sample in an isotonic buffer (e.g., phosphate-buffered saline, pH 7.5).
-
Add the dissolved, hyperpolarized δ-[1-13C]gluconolactone to the cell suspension in an NMR tube to a final concentration of approximately 8 mM.
-
Immediately begin acquisition of dynamic 13C NMR spectra using a low flip angle (e.g., 13°) and a short repetition time (TR) (e.g., 3 s) for a duration of up to 300 seconds.
3. Data Analysis:
-
Process the acquired spectra using appropriate software (e.g., MestreNova).
-
Calculate the area under the curve (AUC) for the [1-13C]6-phosphogluconate and H13CO3- peaks.
-
Normalize the product AUC to the AUC of the substrate (δ-[1-13C]gluconolactone) and cell number to determine the relative flux.
References
- 1. Hyperpolarized δ-[1-13C]gluconolactone as a probe of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C-Labeled Gluconate Tracing as a Direct and Accurate Method for Determining the Pentose Phosphate Pathway Split Ratio in Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperpolarized δ-[1-13 C]gluconolactone as a probe of the pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Isotopic Enrichment of D-Glucono-1,5-lactone-1-13C: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, rigorous confirmation of isotopic enrichment is paramount for data integrity and experimental reproducibility. This guide provides a comparative overview of the primary analytical techniques used to determine the isotopic enrichment of D-Glucono-1,5-lactone-1-13C, a crucial tracer in metabolic research and drug development.[1][2] We present supporting experimental data and detailed protocols for the principal methodologies.
Comparison of Analytical Methods
The two primary methods for confirming the isotopic enrichment of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). Each technique offers distinct advantages and provides complementary information.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. 13C-NMR directly detects the 13C isotope. | Measures the mass-to-charge ratio of ions to determine the elemental and isotopic composition of a molecule. |
| Information Provided | Precise location of the 13C label within the molecule and quantification of enrichment at that specific site.[1] | Overall isotopic enrichment of the molecule and the distribution of isotopologues. |
| Strengths | - Unambiguous identification of labeled position.[1] - Quantitative. - Non-destructive. | - High sensitivity.[3] - Can analyze complex mixtures. - Provides molecular weight confirmation. |
| Limitations | - Lower sensitivity compared to MS. - Can be challenging for complex mixtures without separation techniques. | - Does not directly provide the position of the label without fragmentation analysis. - Potential for ion suppression in complex matrices. |
| Common Techniques | 1D 13C-NMR, 2D Heteronuclear Single Quantum Coherence (HSQC), Isotope-Edited Total Correlation Spectroscopy (ITOCSY). | High-Resolution Mass Spectrometry (HRMS), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS). |
Experimental Protocols
Below are detailed methodologies for the key experiments used to confirm the isotopic enrichment of this compound.
Method 1: 1D 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the presence and quantify the enrichment of the 13C label at the C1 position of D-Glucono-1,5-lactone.
Materials:
-
This compound sample
-
Unlabeled D-Glucono-1,5-lactone standard
-
Deuterated solvent (e.g., D₂O)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in a precise volume of the deuterated solvent in an NMR tube.
-
Prepare a reference sample of unlabeled D-Glucono-1,5-lactone of the same concentration.
-
-
Instrument Setup:
-
Tune and shim the NMR spectrometer according to standard procedures.
-
Set the spectrometer to acquire a 1D 13C spectrum. Key parameters include a 90° pulse angle, a relaxation delay of at least 5 times the longest T1 relaxation time of the carbon nuclei, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire the 1D 13C spectrum of the this compound sample.
-
Acquire the 1D 13C spectrum of the unlabeled D-Glucono-1,5-lactone standard under identical conditions.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Identify the chemical shift of the C1 carbon in the unlabeled standard. The C1 carbon of D-Glucono-1,5-lactone typically appears around 175-180 ppm.
-
In the spectrum of the labeled sample, integrate the area of the enhanced signal corresponding to the C1 carbon.
-
Calculate the isotopic enrichment by comparing the integral of the C1 signal in the labeled sample to the integral of a non-labeled carbon signal within the same molecule (or to an internal standard), taking into account the natural abundance of 13C (approximately 1.1%).
-
Method 2: High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the overall isotopic enrichment of this compound by analyzing the mass-to-charge ratio of the molecular ion.
Materials:
-
This compound sample
-
Unlabeled D-Glucono-1,5-lactone standard
-
High-purity solvent (e.g., methanol, acetonitrile)
-
High-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in the chosen solvent.
-
Prepare a reference solution of the unlabeled standard at a similar concentration.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer to ensure high mass accuracy.
-
Set the instrument to acquire data in full scan mode over a mass range that includes the expected molecular ions of both the labeled and unlabeled compounds. For D-Glucono-1,5-lactone (C₆H₁₀O₆), the monoisotopic mass of the unlabeled [M+H]⁺ ion is approximately 179.0556 m/z, and for the 1-13C labeled version, it is approximately 180.0590 m/z.
-
-
Data Acquisition:
-
Infuse or inject the prepared sample into the mass spectrometer.
-
Acquire the mass spectrum, ensuring sufficient resolution to distinguish between the 12C and 13C isotopologues.
-
-
Data Analysis:
-
Identify the ion corresponding to the unlabeled molecule ([M]) and the ion corresponding to the 13C-labeled molecule ([M+1]).
-
Determine the relative intensities of these two peaks.
-
Calculate the isotopic enrichment by taking the ratio of the intensity of the [M+1] peak to the sum of the intensities of the [M] and [M+1] peaks, after correcting for the natural abundance of 13C in the unlabeled molecule.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for confirming isotopic enrichment.
Caption: Workflow for 13C NMR analysis of isotopic enrichment.
Caption: Workflow for HRMS analysis of isotopic enrichment.
References
A Researcher's Guide to Goodness-of-Fit Criteria in 13C Metabolic Flux Analysis
An objective comparison of statistical methods for validating metabolic models, supported by experimental insights.
In the intricate world of cellular metabolism, 13C Metabolic Flux Analysis (13C-MFA) stands as a powerful technique to unravel the complex network of biochemical reactions. By tracing the journey of 13C-labeled substrates, researchers can quantify the rates (fluxes) of metabolic pathways, providing invaluable insights for drug development, biotechnology, and fundamental biological research. However, the reliability of these calculated fluxes hinges on the validity of the underlying metabolic model. This guide provides a comprehensive comparison of commonly used and emerging goodness-of-fit criteria to help researchers, scientists, and drug development professionals select the most appropriate methods for validating their 13C-MFA models.
The Foundation of Model Validation: Minimizing the Discrepancy
At the heart of 13C-MFA is the goal of minimizing the difference between experimentally measured isotopic labeling patterns and those predicted by a computational model. This discrepancy is typically quantified by the sum of squared residuals (SSR), where a smaller SSR indicates a better fit of the model to the data.[1][2] However, a low SSR alone is not sufficient to declare a model valid. Statistical tests are crucial to assess whether the model's fit is statistically acceptable and not a result of overfitting.
Comparing the Criteria: A Head-to-Head Look
| Criterion | Principle | Advantages | Limitations | Typical Application |
| Chi-Squared (χ²) Test | Compares the SSR to a chi-squared distribution with a specific degrees of freedom (number of measurements minus the number of fitted parameters). A p-value is calculated to determine the probability that the observed discrepancy is due to random error.[2][3] | Widely used and understood. Provides a statistical p-value for a clear pass/fail assessment.[2] | Can be overly sensitive to minor model inaccuracies, leading to the rejection of otherwise good models. The choice of measurement error can significantly influence the outcome. | The standard and most common method for assessing the overall fit of a 13C-MFA model. |
| Validation-Based Model Selection | The dataset is split into a "training" set used for parameter fitting and a "validation" set used to test the model's predictive power. The model that best predicts the validation data is considered superior. | More robust against overfitting than the χ² test. Less sensitive to assumptions about measurement errors. | Requires more extensive experimental data, often from parallel labeling experiments with different tracers. The choice of how to split the data can be subjective. | Ideal for comparing and selecting between different model structures or when sufficient data from multiple tracer experiments is available. |
| Akaike Information Criterion (AIC) | A statistical measure that balances the goodness-of-fit (likelihood) with the complexity of the model (number of parameters). The model with the lowest AIC is preferred. | Penalizes model complexity, thus helping to avoid overfitting. Allows for the comparison of non-nested models. | Does not provide a p-value for a definitive pass/fail test. The interpretation of the magnitude of AIC differences can be subjective. | Useful for comparing multiple competing models with different numbers of parameters to find the most parsimonious and well-fitting model. |
| Bayesian Information Criterion (BIC) | Similar to AIC, BIC also balances model fit with complexity, but it imposes a stronger penalty for additional parameters, especially with larger datasets. The model with the lowest BIC is selected. | Stronger penalty for complexity than AIC, making it more likely to select simpler models. | Like AIC, it does not provide a p-value. The stronger penalty may sometimes lead to the selection of an overly simplistic model (underfitting). | Suitable for situations with a large number of data points where a more conservative approach to model complexity is desired. |
Experimental Protocols: A Step-by-Step Approach
The successful application of these goodness-of-fit criteria relies on a meticulously executed experimental and computational workflow.
13C Labeling Experiment
A typical 13C-MFA workflow begins with culturing cells in a medium containing a 13C-labeled substrate (e.g., [1,2-13C]glucose). The choice of tracer is critical and can significantly impact the precision of the flux estimates. After reaching a metabolic and isotopic steady state, metabolites are extracted and their mass isotopomer distributions (MIDs) are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Flux Estimation
The measured MIDs, along with other constraints such as substrate uptake and product secretion rates, are then used as inputs for a computational model of the cell's metabolic network. An optimization algorithm is employed to find the set of metabolic fluxes that best reproduces the experimental data by minimizing the SSR.
Goodness-of-Fit Analysis
Once the optimal flux distribution is determined, the goodness-of-fit is assessed using one or more of the criteria described above.
Chi-Squared (χ²) Test Protocol:
-
Calculate the minimized Sum of Squared Residuals (SSR): This is the primary output of the flux estimation step.
-
Determine the Degrees of Freedom (DOF): DOF = (Number of independent measurements) - (Number of estimated free fluxes).
-
Establish the Confidence Interval: A confidence level, typically 95% (α = 0.05), is chosen.
-
Compare SSR to the χ² Distribution: The acceptable range for the SSR is determined by the inverse chi-squared distribution for the given DOF and confidence level. If the calculated SSR falls within this range, the model is considered to have a statistically acceptable fit.
Validation-Based Model Selection Protocol:
-
Divide the Data: Split the experimental data into a training set and a validation set. A common approach is to use data from one isotopic tracer for training and data from a different tracer for validation.
-
Fit the Model: Use the training data to estimate the optimal flux distribution for each candidate model.
-
Predict the Validation Data: Using the flux map obtained from the training data, simulate the expected MIDs for the validation experiment.
-
Calculate the Prediction Error: Determine the SSR between the predicted and the experimentally measured validation data.
-
Select the Best Model: The model with the lowest prediction error on the validation data is chosen as the most robust and predictive model.
AIC and BIC Calculation Protocol:
-
Calculate the Maximum Likelihood (L): This is related to the minimized SSR.
-
Determine the Number of Parameters (k): This is the number of free fluxes estimated by the model.
-
Determine the Number of Observations (n): This is the number of independent measurements.
-
Apply the Formulas:
-
AIC = 2k - 2ln(L)
-
BIC = k * ln(n) - 2ln(L)
-
-
Compare Models: The model with the lower AIC or BIC value is preferred.
Visualizing the Workflow and Logic
To better understand the relationships between these steps and concepts, the following diagrams illustrate the general 13C-MFA workflow and the logic of model selection.
Caption: A typical workflow for 13C Metabolic Flux Analysis (13C-MFA).
Caption: Logical comparison of Chi-Squared and Validation-Based model selection.
Conclusion: A Multi-faceted Approach to Model Validation
There is no single "best" goodness-of-fit criterion for all 13C-MFA studies. The widely used chi-squared test provides a valuable statistical foundation but can be overly stringent. Newer methods like validation-based model selection offer a more robust alternative, particularly when comparing different model structures, though they require more extensive data. Information criteria such as AIC and BIC provide a framework for balancing model fit and complexity.
For a rigorous and reliable 13C-MFA, a multi-faceted approach to model validation is recommended. Researchers should not rely on a single metric but rather consider the results of multiple goodness-of-fit tests in the context of their specific biological system and experimental design. By carefully selecting and applying these statistical tools, the scientific community can ensure the accuracy and reproducibility of 13C-MFA results, ultimately accelerating progress in our understanding of cellular metabolism.
References
- 1. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bayesian Information Criterion (BIC) - GeeksforGeeks [geeksforgeeks.org]
A Comparative Guide: NMR vs. Mass Spectrometry for 13C Isotopomer Analysis
For researchers, scientists, and drug development professionals, understanding the metabolic fate of carbon atoms is crucial for elucidating biological pathways and developing novel therapeutics. 13C isotopomer analysis, a technique that traces the flow of carbon-13 labeled substrates through metabolic networks, offers profound insights. The two primary analytical platforms for this purpose, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), each present a unique set of capabilities, advantages, and limitations. This guide provides an objective comparison to aid in selecting the most appropriate technique for specific research questions.
At a Glance: Key Differences
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measures the mass-to-charge ratio of ionized molecules. |
| Sensitivity | Relatively low, typically requiring micromolar to millimolar concentrations.[1][2][3] | High, capable of detecting metabolites in the nanomolar to picomolar range.[1][4] |
| Information | Provides detailed positional information of 13C labels within a molecule (isotopomers). | Primarily provides information on the number of 13C atoms in a molecule (mass isotopomers). |
| Sample Prep | Minimal, often non-destructive. | Often requires derivatization to make metabolites volatile for Gas Chromatography-MS (GC-MS). |
| Quantification | Inherently quantitative. | Requires stable isotope-labeled internal standards for accurate quantification. |
| Throughput | Lower, with longer acquisition times. | Higher, with faster analysis times. |
| Instrumentation | Higher initial cost and maintenance. | More commonly available in clinical and research labs. |
Delving Deeper: A Technical Comparison
Principles of Detection
NMR Spectroscopy for 13C isotopomer analysis relies on the magnetic properties of the 13C nucleus. When placed in a strong magnetic field, these nuclei can exist in different spin states. By applying radiofrequency pulses, the nuclei can be excited to higher energy states. The subsequent relaxation and emission of radiofrequency signals are detected. The precise frequency of these signals (chemical shift) is highly sensitive to the local chemical environment of each carbon atom, thus providing detailed structural information and the exact position of the 13C label.
Mass Spectrometry , on the other hand, measures the mass-to-charge ratio (m/z) of ions. For 13C isotopomer analysis, molecules are first ionized and then separated based on their m/z. The incorporation of 13C atoms increases the mass of a molecule by approximately 1 Dalton for each 13C atom. This allows for the determination of the mass isotopomer distribution (MID), which is the relative abundance of molecules with different numbers of 13C atoms.
Strengths and Weaknesses
Strengths:
-
Positional Information: The unparalleled strength of NMR is its ability to resolve the specific location of 13C labels within a molecule. This provides a detailed view of metabolic pathways and rearrangements of the carbon skeleton.
-
Non-Destructive: NMR is a non-destructive technique, allowing for the recovery of the sample for further analysis.
-
Minimal Sample Preparation: Often, samples can be analyzed with minimal preparation, reducing the potential for artifacts.
-
Structural Elucidation: Beyond isotopomer analysis, NMR provides a wealth of structural information that can aid in the identification of unknown metabolites.
Weaknesses:
-
Low Sensitivity: The primary limitation of NMR is its relatively low sensitivity, requiring higher concentrations of metabolites. This can be a significant hurdle when analyzing low-abundance intermediates.
-
Lower Throughput: Acquiring high-quality NMR spectra can be time-consuming, making it less suitable for high-throughput screening.
-
Complex Spectra: For complex mixtures, spectral overlap can complicate data analysis and interpretation.
-
Higher Cost: NMR spectrometers are expensive to purchase and maintain.
Strengths:
-
High Sensitivity: MS offers excellent sensitivity, enabling the analysis of low-abundance metabolites.
-
High Throughput: MS-based methods are generally faster than NMR, making them well-suited for analyzing large numbers of samples.
-
Versatility: A variety of MS platforms exist (e.g., GC-MS, LC-MS, tandem MS) that can be tailored to different classes of metabolites.
Weaknesses:
-
Limited Positional Information: Standard MS techniques do not provide information on the position of the 13C label. While techniques like tandem MS can provide some positional information, it is generally less comprehensive than NMR.
-
Destructive Technique: The sample is consumed during the analysis.
-
Sample Preparation: Techniques like GC-MS often require chemical derivatization to make the analytes volatile, which can introduce variability.
-
Ion Suppression/Enhancement: In complex biological matrices, the ionization of a target analyte can be affected by other components in the sample, impacting quantification.
Experimental Protocols: A General Overview
13C NMR-Based Isotopomer Analysis
A typical workflow for a 13C NMR experiment involves:
-
Sample Preparation: Metabolites are extracted from cells or tissues. The extract is then dissolved in a suitable deuterated solvent (e.g., D2O) to minimize the solvent signal in the 1H NMR spectrum.
-
NMR Data Acquisition: The sample is placed in the NMR spectrometer. A series of 1D and 2D NMR experiments are performed. 1D 13C NMR provides an overview of the labeled carbons, while 2D experiments like 1H-13C HSQC can be used to correlate carbons with their attached protons, aiding in assignment.
-
Data Processing and Analysis: The raw NMR data is processed (Fourier transformation, phasing, and baseline correction). The resulting spectra are then analyzed to identify the chemical shifts and coupling patterns of the 13C-labeled metabolites. The relative intensities of the signals from different isotopomers are used to determine their fractional enrichment.
GC-MS-Based 13C Isotopomer Analysis
A standard protocol for GC-MS-based analysis includes:
-
Sample Preparation:
-
Metabolite Extraction: Similar to NMR, metabolites are first extracted from the biological sample.
-
Hydrolysis (for proteinogenic amino acids): If analyzing amino acids incorporated into proteins, a hydrolysis step (e.g., with 6M HCl) is required to release the individual amino acids.
-
Derivatization: The extracted metabolites are chemically modified to increase their volatility and thermal stability for GC analysis.
-
-
GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where the different metabolites are separated based on their boiling points and interactions with the column. The separated compounds then enter the mass spectrometer for ionization and detection.
-
Data Analysis: The mass spectra of the eluting peaks are analyzed to determine the mass isotopomer distributions for each metabolite. This data is then corrected for the natural abundance of 13C to determine the extent of labeling from the tracer.
Visualizing the Workflows
References
A Researcher's Guide to Enhancing Accuracy and Precision in 13C Metabolic Flux Analysis
For researchers, scientists, and drug development professionals seeking to optimize their metabolic studies, this guide provides an objective comparison of methodologies and software for 13C Metabolic Flux Analysis (13C-MFA). By delving into experimental design, analytical techniques, and computational tools, this document serves as a comprehensive resource for improving the reliability and resolution of metabolic flux maps.
The Critical Distinction: Accuracy and Precision in 13C-MFA
In the context of 13C-MFA, accuracy refers to the closeness of a measured flux value to the true, unknown flux. Precision , on the other hand, describes the reproducibility of the measurement, or the degree of uncertainty associated with the estimated flux. While both are crucial, much of the effort in advancing 13C-MFA has been directed at improving precision, as it is more readily quantifiable through statistical methods. The choice of isotopic tracer, experimental setup, analytical platform, and computational software all significantly influence the precision of the resulting flux map.
Enhancing Flux Precision Through Experimental Design
The foundation of a high-quality 13C-MFA study lies in a well-conceived experimental design. The selection of 13C-labeled substrates is a critical determinant of the precision with which different fluxes can be resolved.
Optimal Isotopic Tracers
Recent studies have demonstrated that the use of specific, and often multiple, isotopic tracers can dramatically improve flux precision. While historically, mixtures of [1-13C]glucose and uniformly labeled [U-13C]glucose have been common, research indicates that other tracers, particularly doubly 13C-labeled glucose, offer superior performance. For instance, combined analysis of data from parallel experiments using [1,6-13C]glucose and [1,2-13C]glucose has been shown to improve the flux precision score by nearly 20-fold compared to the widely used 80% [1-13C]glucose and 20% [U-13C]glucose mixture[1][2].
The Power of Parallel Labeling Experiments: COMPLETE-MFA
A significant advancement in improving flux precision is the use of parallel labeling experiments, a methodology termed COMPLETE-MFA (Complementary Parallel Labeling Experiments Technique for Metabolic Flux Analysis)[3][4][5]. This approach involves conducting multiple cultivations with different isotopic tracers and then performing a combined analysis of the resulting labeling data. This integrated approach provides a richer dataset, leading to better-resolved fluxes and smaller confidence intervals, particularly for exchange fluxes. Studies have shown that a combination of 2-3 parallel experiments can significantly improve accuracy.
The following diagram illustrates the workflow of a COMPLETE-MFA experiment.
Comparison of 13C-MFA Software
A variety of software packages are available for performing the complex calculations required for 13C-MFA. The choice of software can impact not only the speed of analysis but also the features available for experimental design and statistical analysis.
| Software | Key Features | Stated Performance/Advantages | Primary Application |
| 13CFLUX2 | High-performance, flexible computational workflows, supports multicore CPUs and clusters, uses FluxML language. | Outperforms existing tools in universality and features; 100-10,000 times faster than its predecessor, 13CFLUX. | Large-scale, high-resolution 13C-MFA. |
| INCA | Isotopically non-stationary metabolic flux analysis (INST-MFA). | Enables flux determination in systems that do not reach isotopic steady state. | Mammalian cell culture, organisms with slow labeling dynamics. |
| Metran | Based on the Elementary Metabolite Units (EMU) framework, includes tools for tracer experiment design and statistical analysis. | Not explicitly stated in the provided results. | General 13C-MFA. |
| FiatFlux | User-friendly, open-source, modular design for flux ratio analysis and 13C-constrained flux balancing. | Designed for non-expert users, simplifies flux analysis. | Academic and introductory 13C-MFA. |
| OpenFlux | Modeling software for 13C-based metabolic flux analysis. | Mentioned as an available software package. | General 13C-MFA. |
Quantifying Uncertainty in Flux Estimates
A critical aspect of 13C-MFA is the robust quantification of uncertainty in the estimated fluxes. This is typically achieved through the calculation of confidence intervals.
| Statistical Method | Description | Advantages | Disadvantages |
| Frequentist Confidence Intervals | The most common approach, often calculated using methods like parameter continuation or Monte Carlo simulations. | Widely implemented in 13C-MFA software. | Can be non-uniquely defined and may lead to misinterpretation of flux uncertainty. |
| Bayesian Credible Intervals | Provides a probability distribution for each flux, offering a more intuitive interpretation of uncertainty. | Gives a more reliable quantification of flux uncertainty. | Can be computationally more intensive to calculate. |
The following diagram illustrates the factors that contribute to uncertainty in 13C-MFA.
Experimental Protocols
To ensure high-quality and reproducible results, standardized and detailed experimental protocols are essential.
Protocol 1: Steady-State 13C-MFA using GC-MS
This protocol outlines the key steps for a classic steady-state 13C-MFA experiment with analysis of proteinogenic amino acids by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Cell Culture and Labeling:
- Cultivate cells in a chemically defined medium to ensure metabolic and isotopic steady state.
- Introduce the selected 13C-labeled substrate (e.g., [1,6-13C]glucose or a combination of tracers for COMPLETE-MFA). The tracer should be the sole carbon source.
- Continue cultivation for a sufficient duration to achieve isotopic steady state in protein-bound amino acids (typically several cell doublings).
2. Sample Collection and Biomass Hydrolysis:
- Harvest cells during the exponential growth phase.
- Wash the cell pellet to remove residual medium.
- Hydrolyze the biomass (e.g., using 6 M HCl at 100°C for 24 hours) to release proteinogenic amino acids.
3. Derivatization for GC-MS Analysis:
- Dry the amino acid hydrolysate.
- Derivatize the amino acids to make them volatile for GC-MS analysis (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, TBDMS).
4. GC-MS Analysis:
- Inject the derivatized sample into a GC-MS system.
- Acquire mass spectra of the derivatized amino acids to determine the mass isotopomer distributions (MIDs).
5. Data Analysis:
- Correct the measured MIDs for the natural abundance of isotopes.
- Use a 13C-MFA software package to estimate intracellular fluxes by fitting the experimental MIDs and other physiological data (e.g., substrate uptake and product secretion rates) to a metabolic model.
- Perform statistical analysis to assess the goodness-of-fit and calculate confidence intervals for the estimated fluxes.
Protocol 2: Isotopically Nonstationary 13C-MFA (INST-MFA)
INST-MFA is particularly useful for systems with slow labeling dynamics or those that do not reach an isotopic steady state.
1. Isotope Labeling Experiment:
- Establish a metabolic steady-state culture.
- Initiate the labeling experiment by introducing the 13C-labeled substrate.
- Collect samples at multiple time points during the transient labeling phase.
2. Rapid Quenching and Metabolite Extraction:
- Rapidly quench metabolic activity to prevent changes in metabolite levels and labeling patterns (e.g., by using cold methanol).
- Extract intracellular metabolites using a suitable solvent mixture (e.g., chloroform/methanol/water).
3. MS Analysis:
- Analyze the isotopic labeling of intracellular metabolites over time using LC-MS or GC-MS.
4. Computational Flux Estimation:
- Utilize specialized software (e.g., INCA) that can model the dynamic changes in isotope labeling.
- The software solves a system of ordinary differential equations to estimate metabolic fluxes and, in some cases, metabolite pool sizes by fitting the time-course labeling data.
Conclusion
The pursuit of high accuracy and precision in 13C-MFA is an ongoing endeavor that combines meticulous experimental work with sophisticated computational analysis. By carefully considering the experimental design, particularly the choice of isotopic tracers and the implementation of parallel labeling strategies like COMPLETE-MFA, researchers can significantly enhance the resolution of their flux maps. The selection of appropriate software and a thorough understanding of the statistical methods used to quantify uncertainty are equally vital. Adherence to detailed and standardized protocols will further ensure the reproducibility and reliability of 13C-MFA studies, ultimately leading to a deeper and more accurate understanding of cellular metabolism.
References
- 1. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of 13C Labeling Experiments for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Metabolic flux analysis (MFA) using 13C isotopic tracers is a cornerstone technique for quantifying intracellular metabolic activity. The reproducibility of these experiments is paramount for generating reliable and comparable data. This guide provides an objective comparison of different experimental approaches for 13C-MFA, focusing on the impact of isotopic tracer selection and the use of parallel labeling experiments on the precision and reproducibility of metabolic flux estimates. The information presented is supported by experimental data from peer-reviewed studies.
Enhancing Reproducibility: A Comparison of Methodologies
The precision and accuracy of 13C-MFA are highly dependent on the experimental design. Two primary approaches are the use of a single isotopic tracer and the more advanced parallel labeling experiment, also known as COMPLETE-MFA (complementary parallel labeling experiments technique for metabolic flux analysis).[1][2]
Single Isotopic Tracer Experiments: This traditional approach involves a single experiment with one or a mixture of 13C-labeled substrates. While simpler to execute, the resolving power for certain fluxes can be limited, and the precision of the determined fluxes can vary significantly depending on the tracer chosen.[3]
Parallel Labeling Experiments (COMPLETE-MFA): This method utilizes multiple parallel experiments, each with a different 13C tracer.[1] The combined analysis of the datasets from these complementary experiments significantly improves the precision and the number of resolvable fluxes.[4] This approach is now considered the gold standard for high-resolution flux analysis.
Quantitative Comparison of Experimental Approaches
The following tables summarize quantitative data on the performance of different 13C labeling strategies, highlighting the impact on the precision of flux estimations.
Table 1: Comparison of Single 13C-Glucose Tracers on Flux Precision in E. coli
This table illustrates how the choice of a single isotopic tracer affects the precision of flux estimates for different pathways in E. coli. The precision score is a measure of how well a tracer can resolve a particular flux, with higher scores indicating better precision.
| Isotopic Tracer | Glycolysis & PPP Precision Score | TCA Cycle & Anaplerosis Precision Score | Overall Network Precision Score |
| 80% [1-¹³C]glucose + 20% [U-¹³C]glucose | High | Low | Moderate |
| [1,2-¹³C]glucose | High | Low | Moderate |
| [4,5,6-¹³C]glucose | Low | High | Moderate |
| [5-¹³C]glucose | Low | High | Moderate |
Data adapted from Crown et al., 2015. This demonstrates that no single tracer is optimal for resolving all fluxes across the metabolic network.
Table 2: Improvement of Flux Precision with Parallel Labeling Experiments (COMPLETE-MFA)
This table showcases the significant improvement in the precision of flux estimations when data from parallel labeling experiments are integrated, compared to using a single tracer. The flux precision score is improved by nearly 20-fold for the combined analysis.
| Experimental Approach | Isotopic Tracers | Relative Flux Precision Score |
| Single Tracer Experiment | 80% [1-¹³C]glucose + 20% [U-¹³C]glucose | 1x |
| Parallel Labeling Experiment (Combined Analysis) | [1,6-¹³C]glucose and [1,2-¹³C]glucose | ~20x |
Data adapted from Crown et al., 2015.
Table 3: Optimal Isotopic Tracers for Different Metabolic Pathways in Mammalian Cells
The choice of tracer is critical for resolving fluxes in specific pathways. This table provides a summary of optimal tracers for different parts of central carbon metabolism in mammalian cells.
| Metabolic Pathway | Optimal Isotopic Tracer |
| Glycolysis & Pentose Phosphate Pathway | [1,2-¹³C₂]glucose |
| Tricarboxylic Acid (TCA) Cycle | [U-¹³C₅]glutamine |
| Overall Central Carbon Metabolism | [1,2-¹³C₂]glucose |
Data adapted from Metallo et al., 2009.
Experimental Protocols
A generalized protocol for a reproducible 13C labeling experiment is outlined below. Specific details may vary depending on the organism and research question.
1. Experimental Design and Tracer Selection:
-
Define the metabolic network model and the fluxes of interest.
-
Select the optimal 13C tracer or a combination of tracers for parallel experiments based on the pathways under investigation. For example, use [1,2-¹³C]glucose for glycolysis and the pentose phosphate pathway, and [U-¹³C]glutamine for the TCA cycle.
-
Determine the number of biological and technical replicates.
2. Cell Culture and Isotopic Labeling:
-
Culture cells in a defined medium to ensure metabolic steady state. For parallel labeling experiments, it is recommended to start all cultures from the same seed culture to minimize biological variability.
-
Introduce the 13C-labeled substrate and monitor cell growth to ensure the cells are in a pseudo-steady state (e.g., exponential growth phase).
-
Harvest cell samples at one or more time points to confirm the attainment of isotopic steady state.
3. Metabolite Extraction and Analysis:
-
Quench metabolism rapidly to prevent changes in metabolite levels.
-
Extract intracellular metabolites.
-
Hydrolyze biomass to obtain protein-bound amino acids.
-
Derivatize metabolites for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Measure the mass isotopomer distributions of the target metabolites.
4. Data Analysis and Flux Estimation:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Use a software package such as Metran, OpenFlux, or 13CFLUX for flux estimation.
-
For parallel labeling experiments, fit the data from all experiments simultaneously to a single flux model.
-
Perform a goodness-of-fit analysis to validate the model.
-
Calculate the confidence intervals for the estimated fluxes to assess their precision.
Visualizing the Workflow and Concepts
To further clarify the experimental process and the logic behind parallel labeling, the following diagrams are provided.
Figure 1. General workflow for a 13C metabolic flux analysis experiment.
Figure 2. Comparison of single vs. parallel labeling experimental designs.
Conclusion
The reproducibility and precision of 13C metabolic flux analysis are critically dependent on a well-designed experimental strategy. While single tracer experiments are valuable, the adoption of parallel labeling experiments (COMPLETE-MFA) offers a significant leap in the quality of flux data. By carefully selecting complementary isotopic tracers and integrating the resulting datasets, researchers can achieve a higher resolution and more robust quantification of metabolic fluxes, leading to more reliable and reproducible insights into cellular metabolism. This guide provides a framework for researchers to make informed decisions in designing their 13C-MFA studies to ensure the generation of high-quality, reproducible data.
References
- 1. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D-Glucono-1,5-lactone-1-13C: A Step-by-Step Guide for Laboratory Professionals
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of D-Glucono-1,5-lactone-1-13C. This plan emphasizes safety, regulatory compliance, and clear operational procedures to ensure minimal environmental impact and maintain a safe laboratory environment.
Pre-Disposal Safety and Hazard Assessment
D-Glucono-1,5-lactone, in its unlabeled form, is generally not considered a hazardous substance according to multiple safety data sheets (SDS). It is a white, odorless crystalline powder that is freely soluble in water. The introduction of a stable, non-radioactive carbon-13 isotope does not alter the chemical reactivity or toxicity of the compound. Therefore, this compound is also considered non-hazardous.
However, it is crucial to adhere to standard laboratory safety protocols when handling this or any chemical. Always consult your institution's specific safety guidelines and the product's SDS before handling.
Key Safety Information:
| Parameter | Information |
| Hazard Classification | Not classified as hazardous |
| Primary Routes of Exposure | Ingestion, Inhalation |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat |
| First Aid: Skin Contact | Wash off with soap and plenty of water. |
| First Aid: Eye Contact | Rinse thoroughly with plenty of water. |
| First Aid: Ingestion | Do NOT induce vomiting. Get medical attention. |
| First Aid: Inhalation | Remove to fresh air. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is contingent on its form (solid or aqueous solution) and the specific regulations of your institution and local authorities. The following protocol provides a general framework.
Step 1: Initial Waste Characterization
Determine the physical state of the waste:
-
Solid Waste: Unused or expired pure this compound, or contaminated lab materials (e.g., weighing paper, gloves).
-
Aqueous Solution: this compound dissolved in water or a buffer.
Step 2: Segregation of Waste
Proper segregation is critical for compliant waste management.
-
Isotopically Labeled Waste: Although not radioactive, it is best practice to segregate stable isotope-labeled waste from other non-hazardous chemical waste to ensure clear labeling and proper disposal tracking.
-
Do Not Mix: Do not mix this compound waste with hazardous waste streams (e.g., solvents, heavy metals, or biologically hazardous materials).
Step 3: Containerization and Labeling
-
Solid Waste:
-
Place solid waste in a clean, sealable, and chemically compatible container. A labeled plastic bag or a screw-top wide-mouth bottle is suitable.
-
The container must be clearly labeled as "Non-Hazardous Waste: this compound ". Include the quantity and date.
-
-
Aqueous Solutions:
-
Collect aqueous waste in a sealable, leak-proof container (e.g., a carboy).
-
The container must be clearly labeled as "Non-Hazardous Aqueous Waste: this compound ". List the approximate concentration and total volume.
-
Step 4: Consultation with Environmental Health and Safety (EHS)
Before final disposal, it is mandatory to consult your institution's Environmental Health and Safety (EHS) office or equivalent department. They will provide specific guidance based on local regulations.
Step 5: Final Disposal Method
Based on your EHS office's determination, the final disposal will likely be one of the following:
-
Disposal as Regular Laboratory Trash (for solids): If deemed appropriate by EHS, the sealed and labeled container of solid waste may be disposed of in the regular laboratory trash.
-
Drain Disposal (for aqueous solutions): For dilute aqueous solutions, EHS may authorize drain disposal. This typically involves flushing with a large volume of water. Do not dispose of down the drain without explicit approval.
-
Chemical Waste Pickup: Your EHS office may require that the material be collected as part of a routine non-hazardous chemical waste pickup.
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
Essential Safety and Operational Guide for D-Glucono-1,5-lactone-1-13C
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with D-Glucono-1,5-lactone-1-13C. The following procedures are designed to ensure safe laboratory practices and proper logistical management of this stable isotope-labeled compound.
Personal Protective Equipment (PPE)
When handling this compound, adherence to standard laboratory safety protocols is essential. The following personal protective equipment is required to minimize exposure and ensure a safe working environment.[1][2][3]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses | Minimum requirement with side shields.[2][4] |
| Goggles | Recommended for protection against potential liquid splashes. | |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended for incidental contact. For prolonged contact, consider double-gloving. |
| Body Protection | Laboratory Coat | To protect clothing and skin from potential splashes and spills. |
| Full-Length Pants | Required to ensure no exposed skin on the lower body. | |
| Closed-Toe Shoes | Essential to protect feet from spills and falling objects. | |
| Respiratory Protection | Not generally required | Under normal use conditions with adequate ventilation, respiratory protection is not necessary. If dust formation is significant, a NIOSH/MSHA or European Standard EN 136 approved respirator may be used. |
Operational Plans
Handling and Storage:
-
Ventilation: Ensure work is conducted in a well-ventilated area to avoid the accumulation of dust.
-
Hygiene: Practice good industrial hygiene. Avoid contact with skin and eyes, and do not ingest. Keep away from food and drink.
-
Storage Conditions: Store in a dry, cool, and well-ventilated place. The product-specific recommendation for this compound is to store it at -20°C. Keep containers tightly closed.
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
In case of skin contact: Wash with plenty of soap and water.
-
If inhaled: Move the person into fresh air and keep comfortable for breathing. If respiratory symptoms occur, seek medical attention.
-
If swallowed: Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan
D-Glucono-1,5-lactone is not classified as a hazardous substance. However, all chemical waste should be managed responsibly.
-
Waste Classification: Determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.
-
Disposal of Unused Product: Dispose of the waste at an approved waste disposal facility, following all applicable regulations. For smaller quantities, disposal with household waste may be permissible in some regions, but always confirm local guidelines.
-
Contaminated Packaging: Empty containers should be disposed of in accordance with local regulations. Do not reuse empty containers.
Experimental Workflow: Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling stable isotope-labeled compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
